molecular formula C5H5IN2O B034481 5-Iodo-2-methylpyrimidin-4(3H)-one CAS No. 111079-41-5

5-Iodo-2-methylpyrimidin-4(3H)-one

Cat. No.: B034481
CAS No.: 111079-41-5
M. Wt: 236.01 g/mol
InChI Key: YHRKDVUUDCGJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-methylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRKDVUUDCGJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545572
Record name 5-Iodo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-41-5
Record name 5-Iodo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS No. 111079-41-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Iodo-2-methylpyrimidin-4(3H)-one, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this versatile scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug design.[1] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a methyl group at the 2-position and an iodo group at the 5-position of the pyrimidin-4(3H)-one core imparts unique chemical characteristics that are highly advantageous for medicinal chemistry applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development.

PropertyValueSource
CAS Number 111079-41-5N/A
Molecular Formula C₅H₅IN₂ON/A
Molecular Weight 236.01 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)N/A
Storage Store in a cool, dry, and well-ventilated area away from light and incompatible substances.N/A

Synthesis and Purification

The synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one is a critical process for its availability in research. While specific, detailed protocols for its direct synthesis are not abundantly available in public literature, a general and plausible synthetic route can be extrapolated from established methods for similar pyrimidinone derivatives. A common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant, followed by iodination.[2]

Conceptual Synthesis Workflow

Synthesis_Workflow reagent1 Ethyl Acetoacetate reaction1 Cyclocondensation reagent1->reaction1 reagent2 Acetamidine reagent2->reaction1 intermediate1 2-Methylpyrimidin-4(3H)-one reaction2 Electrophilic Iodination intermediate1->reaction2 reagent3 Iodinating Agent (e.g., NIS, I₂/Base) reagent3->reaction2 product 5-Iodo-2-methylpyrimidin-4(3H)-one reaction1->intermediate1 reaction2->product

Caption: Conceptual workflow for the synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one.

Step-by-Step Experimental Protocol (Hypothetical)
  • Cyclocondensation:

    • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and acetamidine hydrochloride.

    • Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

    • The resulting precipitate, 2-methylpyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.

  • Iodination:

    • Dissolve the 2-methylpyrimidin-4(3H)-one intermediate in a suitable solvent (e.g., dimethylformamide or acetic acid).

    • Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The iodine atom at the 5-position of the pyrimidine ring is the key to the synthetic versatility of 5-Iodo-2-methylpyrimidin-4(3H)-one. This iodo group serves as an excellent handle for introducing a wide range of substituents through various cross-coupling reactions.

Key Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the introduction of various amino groups.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C bonds and introduce vinyl groups.

  • Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

  • Carbonylation Reactions: Palladium-catalyzed introduction of a carbonyl group, which can be converted to esters, amides, or carboxylic acids.[3]

These reactions allow for the rapid diversification of the 5-Iodo-2-methylpyrimidin-4(3H)-one core, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions start 5-Iodo-2-methylpyrimidin-4(3H)-one suzuki Suzuki (R-B(OH)₂) start->suzuki Pd catalyst, base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst, base heck Heck (R-CH=CH₂) start->heck Pd catalyst, base product_suzuki 5-Aryl/Alkyl-2-methylpyrimidin-4(3H)-one suzuki->product_suzuki product_sonogashira 5-Alkynyl-2-methylpyrimidin-4(3H)-one sonogashira->product_sonogashira product_buchwald 5-Amino-2-methylpyrimidin-4(3H)-one buchwald->product_buchwald product_heck 5-Vinyl-2-methylpyrimidin-4(3H)-one heck->product_heck

Caption: Reactivity of 5-Iodo-2-methylpyrimidin-4(3H)-one in various cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The ability to functionalize the 5-position of the pyrimidine ring makes 5-Iodo-2-methylpyrimidin-4(3H)-one a highly sought-after intermediate in medicinal chemistry.[4] It serves as a scaffold for the synthesis of compounds targeting a variety of biological targets.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many approved and investigational kinase inhibitors. The 5-position is often a key vector for exploring the solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.[5]

  • Antiviral Agents: Pyrimidine analogs have a long history as antiviral drugs. The 5-iodo substituent can mimic the methyl group of thymine, potentially leading to compounds that interfere with viral DNA or RNA synthesis.

  • Anticancer Agents: The diverse pharmacological activities of pyrimidine derivatives make them attractive candidates for anticancer drug development.[2] Functionalization of the 5-iodo group can lead to compounds with improved activity against various cancer cell lines.[6]

  • Sirtuin Inhibitors: Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as selective SIRT2 inhibitors with neuroprotective effects, highlighting the potential of related pyrimidinone scaffolds in neurodegenerative disease research.[7]

Spectroscopic Characterization

Definitive structural confirmation of 5-Iodo-2-methylpyrimidin-4(3H)-one and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the proton at the 6-position of the pyrimidine ring, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.

    • ¹³C NMR: The spectrum would show characteristic signals for the methyl carbon, the carbonyl carbon, and the carbons of the pyrimidine ring. The carbon bearing the iodine atom would exhibit a characteristic downfield shift.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound.[8] The presence of one nitrogen atom would result in an odd nominal molecular weight.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental formula.[8] The fragmentation pattern can also offer structural insights.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodo-2-methylpyrimidin-4(3H)-one.

  • Hazard Identification: While specific toxicity data for this compound is limited, iodinated organic compounds can be irritants and may cause allergic reactions in sensitive individuals.[11][12][13] It is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid Measures:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Seek medical attention.

Conclusion

5-Iodo-2-methylpyrimidin-4(3H)-one is a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in the reactive iodo group, which allows for extensive and targeted derivatization through modern cross-coupling methodologies. This enables the efficient exploration of chemical space around the privileged pyrimidine scaffold, facilitating the discovery and optimization of novel therapeutic agents for a wide range of diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in drug discovery and development.

References

  • MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine. Retrieved from [Link]

  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 214-220. [Link]

  • Trautmann, A., & Brockow, K. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Journal of Investigational Allergology and Clinical Immunology, 32(3), 179–192. [Link]

  • Naga, G. S., Kumar, K. A., & Rao, V. V. (2023). SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 14(11), 5945-5950.
  • Di Fruscia, P., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[2][11]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 70-84. [Link]

  • Schmid, S., et al. (2022). Cross-reactivity among iodinated contrast agents: should we be concerned?. Insights into Imaging, 13(1), 133. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2297. [Link]

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 19-27.
  • Cahova, H., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 16(10), 1697-1707. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6265. [Link]

  • Biernacka, J., Gierczak, T., & Szawkało, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7268. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Scientific Reports, 13(1), 22176. [Link]

  • Chen, J.-R., et al. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Journal of Personalized Medicine, 12(5), 738. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Egyptian National Cancer Institute, 36(1), 1-15. [Link]

  • Marković, J. D., et al. (2020). Benzo[2][11]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. Archiv der Pharmazie, 353(1), e1900238. [Link]

  • Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3(10), 853-862. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BackTable. (2021, November 27). Debunking Contrast Allergies w/ Dr. Cullen Ruff | BackTable Podcast Ep. 168 [Video]. YouTube. [Link]

  • El-Shehry, M. F., & El-Hashash, M. A. (2025). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Journal of Heterocyclic Chemistry, 62(8), 2451-2460.
  • Steeron. (2025, July 23). Role of Medicinal Chemistry in Modern Drug Discovery. Retrieved from [Link]

  • Qu, Z., et al. (2025). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Immunology, 16, 1642531. [Link]

  • Sahu, P. K. (2024, November 17). Role of all type chemistry in drug discovery and drug design. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Supporting Information for an unspecified article, providing NMR and HRMS data for various pyrimidine derivatives. (Source document appears to be supplementary material and lacks a direct primary reference).
  • PubChem. (n.d.). 5-Iodopyrimidin-2-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-IODO-4-THIO-2'-DEOXYURIDINE. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylpyrimidin-4(3H)-one is a halogenated heterocyclic compound belonging to the pyrimidinone family. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the design and synthesis of novel chemical entities for drug discovery. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and potential applications of 5-Iodo-2-methylpyrimidin-4(3H)-one, with a focus on its relevance to researchers and professionals in the field of drug development.

Core Molecular Profile

5-Iodo-2-methylpyrimidin-4(3H)-one is a solid at room temperature with a molecular weight of 236.01 g/mol . Its chemical structure features a pyrimidinone ring substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The presence of the lactam-lactim tautomerism is a characteristic feature of pyrimidinones.

Identifier Value Source
Molecular Formula C₅H₅IN₂ON/A
Molecular Weight 236.01 g/mol
CAS Number 111079-41-5
IUPAC Name 5-iodo-2-methylpyrimidin-4(3H)-oneN/A
Synonyms 5-Iodo-2-methyl-4(3H)-pyrimidinoneN/A
SMILES CC1=NC=C(I)C(=O)N1N/A

Synthesis and Purification

Proposed Synthetic Pathway

A likely two-step synthesis would involve the initial formation of the 2-methylpyrimidin-4(3H)-one core, followed by electrophilic iodination at the C5 position.

Synthesis_Pathway cluster_0 Step 1: Pyrimidinone Ring Formation cluster_1 Step 2: Electrophilic Iodination Ethyl_acetoacetate Ethyl acetoacetate 2-Methylpyrimidin-4-one 2-Methylpyrimidin-4(3H)-one Ethyl_acetoacetate->2-Methylpyrimidin-4-one Base-catalyzed condensation Acetamidine Acetamidine Acetamidine->2-Methylpyrimidin-4-one 2-Methylpyrimidin-4-one_2 2-Methylpyrimidin-4(3H)-one Final_Product 5-Iodo-2-methylpyrimidin-4(3H)-one 2-Methylpyrimidin-4-one_2->Final_Product Solvent-free mechanical grinding Iodinating_reagent Iodinating Reagent (e.g., I₂ / AgNO₃) Iodinating_reagent->Final_Product

Figure 1: Proposed two-step synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylpyrimidin-4(3H)-one

This step would likely follow a classical pyrimidine synthesis, such as the Remfry-Hull modification of the Biginelli reaction.

  • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and acetamidine hydrochloride.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • The precipitated product, 2-methylpyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Iodination of 2-Methylpyrimidin-4(3H)-one

A green and efficient method for the iodination of pyrimidine derivatives involves mechanical grinding under solvent-free conditions.[1]

  • In a mortar, combine 2-methylpyrimidin-4(3H)-one, iodine (I₂), and silver nitrate (AgNO₃).

  • Grind the mixture with a pestle for 20-30 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically worked up by dissolving in a suitable solvent (e.g., methanol), filtering to remove insoluble silver salts, and concentrating the filtrate.

  • The crude product can then be purified by recrystallization or column chromatography to yield pure 5-Iodo-2-methylpyrimidin-4(3H)-one.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of 5-Iodo-2-methylpyrimidin-4(3H)-one lies in the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making the molecule a valuable building block for introducing the 2-methylpyrimidin-4-one moiety into more complex structures.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent at the C5 position serves as an excellent leaving group in various cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Start 5-Iodo-2-methylpyrimidin-4(3H)-one Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, Base Heck Heck (R-CH=CH₂) Start->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd catalyst, Base Product_Suzuki 5-Aryl-2-methylpyrimidin-4(3H)-one Suzuki->Product_Suzuki Forms C-C bond Product_Sonogashira 5-Alkynyl-2-methylpyrimidin-4(3H)-one Sonogashira->Product_Sonogashira Forms C-C bond Product_Heck 5-Alkenyl-2-methylpyrimidin-4(3H)-one Heck->Product_Heck Forms C-C bond Product_Buchwald 5-Amino-2-methylpyrimidin-4(3H)-one Buchwald->Product_Buchwald Forms C-N bond

Figure 2: Potential cross-coupling reactions of 5-Iodo-2-methylpyrimidin-4(3H)-one.

General Protocol for a Suzuki-Miyaura Coupling
  • To a reaction vessel, add 5-Iodo-2-methylpyrimidin-4(3H)-one, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Relevance in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The derivatization of the 5-Iodo-2-methylpyrimidin-4(3H)-one core through the aforementioned cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold, which is a key strategy in lead optimization.

While no specific biological activity has been reported for 5-Iodo-2-methylpyrimidin-4(3H)-one itself, derivatives of the pyrimidine and pyrimidinone class have shown a wide range of pharmacological activities, including:

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or DNA intercalators.

  • Antimicrobial Activity: The pyrimidine nucleus is found in several antibacterial and antifungal agents.

  • Antiviral Activity: Pyrimidine analogs are well-known for their antiviral properties, particularly against herpes viruses and HIV.

  • Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as sedatives, hypnotics, and anticonvulsants.

The use of 5-Iodo-2-methylpyrimidin-4(3H)-one as a building block allows for the generation of libraries of novel pyrimidinone derivatives that can be screened for these and other biological activities.

Analytical Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C6-H proton, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the C2-methyl protons. The chemical shift of the C6-H proton would be downfield due to the deshielding effects of the adjacent carbonyl group and the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The C4 carbonyl carbon will appear at a characteristic downfield chemical shift. The C5 carbon, being directly attached to iodine, will have a chemical shift influenced by the heavy atom effect.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 236. A characteristic isotope pattern for iodine would not be observed as iodine is monoisotopic (¹²⁷I). Fragmentation patterns would likely involve the loss of CO, methyl, and iodine radicals.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the pyrimidinone ring (typically around 1650-1700 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-H stretching and bending vibrations.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 5-Iodo-2-methylpyrimidin-4(3H)-one is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity, and by considering the safety data for related compounds.

Hazard Assessment (Based on Analogs)

Based on the SDS of related iodinated pyrimidines and other heterocyclic compounds, 5-Iodo-2-methylpyrimidin-4(3H)-one should be considered as potentially hazardous.[2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light and moisture. Commercial suppliers recommend storage at 2-8°C.

Conclusion

5-Iodo-2-methylpyrimidin-4(3H)-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidinone core provides a proven scaffold for biological activity, while the iodo-substituent at the C5 position offers a reactive handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile generation of diverse libraries of novel compounds for biological screening. While specific biological and toxicological data for this compound are currently lacking, its structural features and the extensive chemistry of related compounds suggest that it holds significant potential for the development of new therapeutic agents. Researchers working with this compound should proceed with appropriate safety precautions and can anticipate a broad scope of synthetic utility.

References

  • Balasubramaniyam, T., Kim, B. S., Pallavi, B., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodinated Pyrimidinones in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The introduction of a halogen atom, particularly iodine, at the C5 position of the pyrimidinone ring significantly enhances the molecular toolkit for drug development professionals. The carbon-iodine bond serves as a versatile synthetic handle for the introduction of diverse functionalities through various cross-coupling reactions, enabling the exploration of a vast chemical space. This strategic modification can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. 5-Iodo-2-methylpyrimidin-4(3H)-one, in particular, is a valuable building block in the synthesis of targeted therapies, including kinase inhibitors and other novel therapeutics.[3][4] This guide provides a comprehensive overview of the synthesis of this key intermediate from 2-methylpyrimidin-4(3H)-one, focusing on the mechanistic rationale, a detailed experimental protocol, and the critical parameters for a successful and reproducible outcome.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the final product is fundamental for process development, safety, and purification.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Methylpyrimidin-4(3H)-one19875-04-8C₅H₆N₂O110.11214Off-white to light brown solid[5][6]
5-Iodo-2-methylpyrimidin-4(3H)-oneNot readily availableC₅H₅IN₂O236.01~345 (for a related dimethoxy derivative)[7]Expected to be a solid

Synthetic Strategy: Electrophilic Iodination of the Pyrimidinone Core

The synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one from 2-methylpyrimidin-4(3H)-one is achieved through an electrophilic aromatic substitution reaction. The pyrimidinone ring, while containing two deactivating nitrogen atoms, is sufficiently activated by the electron-donating character of the enamine-like nitrogen and the exocyclic oxygen to undergo electrophilic attack, particularly at the electron-rich C5 position.

Choice of Iodinating Agent: The Versatility of N-Iodosuccinimide (NIS)

Several reagents can be employed for the iodination of aromatic and heteroaromatic compounds. While molecular iodine (I₂) can be used, it often requires an oxidizing agent to generate a more potent electrophilic iodine species.[8] For the synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one, N-Iodosuccinimide (NIS) stands out as the reagent of choice for several reasons:

  • Mild Reaction Conditions: NIS is a solid, easy-to-handle reagent that allows for iodination under relatively mild conditions, which is crucial for preserving the integrity of the pyrimidinone core.[9]

  • High Regioselectivity: In many cases, NIS provides excellent regioselectivity, favoring the substitution at the most electron-rich position of the aromatic ring.

  • Activation: The electrophilicity of the iodine in NIS can be further enhanced by the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, which protonates the succinimide nitrogen, making the iodine atom more susceptible to nucleophilic attack.[10]

Reaction Mechanism: A Stepwise Approach to Iodination

The iodination of 2-methylpyrimidin-4(3H)-one with NIS proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

Electrophilic Iodination Mechanism cluster_activation Step 1: Activation of NIS cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation and Aromatization NIS N-Iodosuccinimide (NIS) Activated_NIS Activated NIS Complex NIS->Activated_NIS Protonation Acid Acid Catalyst (H⁺) Acid->NIS Sigma_Complex Sigma Complex (Resonance Stabilized) Activated_NIS->Sigma_Complex Pyrimidinone 2-Methylpyrimidin-4(3H)-one Pyrimidinone->Sigma_Complex π-electrons attack I⁺ Product 5-Iodo-2-methylpyrimidin-4(3H)-one Sigma_Complex->Product -H⁺ Base Base (e.g., Solvent) Base->Sigma_Complex

Figure 1: General mechanism of electrophilic iodination using NIS.

  • Activation of the Iodinating Agent: In the presence of an acid catalyst, the nitrogen atom of NIS is protonated, which increases the electrophilicity of the iodine atom.

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the pyrimidinone ring, specifically at the C5 position, attacks the electrophilic iodine of the activated NIS complex. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the pyrimidinone ring.

  • Deprotonation and Re-aromatization: A weak base, which can be the solvent or the succinimide anion, abstracts a proton from the C5 position of the sigma complex. This restores the aromaticity of the pyrimidinone ring and yields the final product, 5-iodo-2-methylpyrimidin-4(3H)-one.

The regioselectivity for the C5 position is governed by the electronic properties of the pyrimidinone ring. The electron-donating effect of the nitrogen atoms and the carbonyl group directs the electrophilic attack to this position.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one based on established methods for the iodination of similar heterocyclic compounds. Researchers should perform initial small-scale trials to optimize the reaction conditions for their specific setup.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier
2-Methylpyrimidin-4(3H)-one19875-04-8110.11>98%Major chemical suppliers
N-Iodosuccinimide (NIS)516-11-0224.99>98%Major chemical suppliers
Dichloromethane (DCM)75-09-284.93AnhydrousMajor chemical suppliers
Trifluoroacetic Acid (TFA)76-05-1114.02>99%Major chemical suppliers
Saturated Sodium Thiosulfate Solution7772-98-7158.11Saturated aqueousPrepared in-house
Saturated Sodium Bicarbonate Solution144-55-884.01Saturated aqueousPrepared in-house
Anhydrous Sodium Sulfate7757-82-6142.04GranularMajor chemical suppliers
Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2-methylpyrimidin-4(3H)-one in anhydrous DCM start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis add_tfa Add Trifluoroacetic Acid (TFA) dropwise at 0°C add_nis->add_tfa react Stir at room temperature (Monitor by TLC) add_tfa->react quench Quench with saturated Na₂S₂O₃ solution react->quench neutralize Neutralize with saturated NaHCO₃ solution quench->neutralize extract Extract with DCM neutralize->extract dry_concentrate Dry organic layer (Na₂SO₄) and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpyrimidin-4(3H)-one (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq.) in one portion. Cool the reaction mixture to 0°C using an ice bath.

  • Initiation of Reaction: Slowly add trifluoroacetic acid (TFA) (0.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction's progression.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Stir vigorously until the color of the solution disappears.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford 5-iodo-2-methylpyrimidin-4(3H)-one as a solid.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient activation of NISIncrease the amount of TFA catalyst (up to 1.0 eq.) or consider a stronger acid like sulfuric acid in catalytic amounts.
Low reaction temperatureIncrease the reaction temperature to refluxing DCM.
Formation of di-iodinated productOver-iodinationUse a stoichiometric amount of NIS (1.0 eq.) and monitor the reaction closely by TLC.
Difficult purificationCo-elution of product and succinimidePerform an aqueous wash with dilute NaOH after the initial work-up to remove the succinimide by converting it to its water-soluble sodium salt.

Conclusion and Future Outlook

The synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one via electrophilic iodination with N-iodosuccinimide is a robust and efficient method for producing this valuable building block for drug discovery. The mild reaction conditions and the versatility of the iodo-substituent for further chemical transformations make this a highly attractive synthetic route. As the demand for novel and targeted therapeutics continues to grow, the development of efficient and scalable syntheses for key intermediates like 5-iodo-2-methylpyrimidin-4(3H)-one will remain a critical endeavor for researchers and scientists in the pharmaceutical industry. Further exploration into greener synthetic methodologies, such as the use of mechanochemistry, may offer even more sustainable approaches to the production of this important compound.[8]

References

  • Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • PubChem. (n.d.). 3-Iodo-5-methylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. (CN103420902A).
  • Organic Syntheses. (n.d.). n-iodosuccinimide. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Sniady, A. (2006). N-Iodosuccinimide (NIS). Synlett, 2006(12), 1859-1860.
  • Kumar, A., & Sharma, G. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Journal of Heterocyclic Chemistry, 2024, 1-22.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and Boron Trifluoride Monohydrate: New Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
  • Kategaonkar, A. H., Shinde, P. V., Shingate, B. B., & Shingare, M. S. (2008). Microwave assisted synthesis of pyrimido[4,5-d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, (2), 43-46.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885.
  • LookChem. (n.d.). Cas 19875-04-8,4(1H)-Pyrimidinone, 2-methyl-. [Link]

Sources

An In-Depth Technical Guide to the Procurement and Application of 5-Iodo-2-methylpyrimidin-4(3H)-one for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview for the strategic procurement, quality assessment, and effective utilization of 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS No. 111079-41-5). The focus is on ensuring scientific integrity from acquisition to application, enabling reproducible and high-impact research outcomes.

Strategic Importance in Medicinal Chemistry

5-Iodo-2-methylpyrimidin-4(3H)-one is not merely a chemical reagent; it is a versatile synthetic building block prized in drug discovery. Its core value lies in the strategic placement of the iodine atom on the electron-deficient pyrimidinone ring system. This carbon-iodine bond serves as a highly efficient "synthetic handle" for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[1] The pyrimidinone scaffold itself is a privileged structure, appearing in numerous compounds with diverse biological activities, including antiviral and anticancer agents.[2] Therefore, sourcing high-purity 5-Iodo-2-methylpyrimidin-4(3H)-one is the foundational step for synthesizing novel chemical entities targeting a range of therapeutic areas.

Procurement: A Critical Analysis of Supplier Specifications

The procurement of this reagent should be treated as a critical experimental parameter. Variability in supplier quality can introduce difficult-to-trace impurities that compromise downstream reactions and biological assays. A careful evaluation of supplier specifications is paramount.

Table 1: Comparative Analysis of Commercial Suppliers for 5-Iodo-2-methylpyrimidin-4(3H)-one

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity/SpecificationStorage Recommendation
BLDpharm [3]111079-41-5C₅H₅IN₂O236.01Not specified; inquire for batch CoASealed in dry, 2-8°C
Alchem Pharmtech, Inc. [4]111079-41-5C₅H₅IN₂O236.01Not specified; inquire for batch CoAInquire with supplier
Amadis Chemical 111079-41-5C₅H₅IN₂O236.01Not specified; inquire for batch CoAInquire with supplier

Note: Purity specifications are often batch-specific. It is essential to request the Certificate of Analysis (CoA) for the specific lot you intend to purchase.

Expert Insight: The decision to purchase should not be based on price alone. A higher-priced product from a reputable vendor with a comprehensive Certificate of Analysis (CoA) detailing purity by both HPLC and ¹H NMR, along with residual solvent analysis, is often more cost-effective in the long run by preventing failed reactions and time-consuming troubleshooting.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt, the identity and purity of 5-Iodo-2-methylpyrimidin-4(3H)-one must be independently verified. This step ensures the integrity of all subsequent experiments. The CoA from the supplier provides the benchmark, but internal validation is a hallmark of rigorous research.

QC_Workflow cluster_0 Initial Verification cluster_1 Analytical Confirmation cluster_2 Decision A Receive Compound (CAS: 111079-41-5) B Compare with Supplier CoA A->B C Visual Inspection (Color, Form) B->C D Prepare Samples (e.g., in DMSO-d₆) C->D E ¹H NMR Analysis (Identity & Purity) D->E F HPLC-UV Analysis (Purity & Impurity Profile) D->F G LC-MS Analysis (Mass Confirmation) D->G H Data Analysis: Compare Spectra to Reference E->H F->H G->H I Purity >95%? H->I J Release to Research I->J Yes K Reject Lot / Contact Supplier I->K No

Caption: In-house quality control workflow for validating incoming reagents.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying purity and identifying potential impurities.[5]

Step-by-Step HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solution Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Water:Acetonitrile.

    • Sample Solution: Accurately weigh ~1 mg of 5-Iodo-2-methylpyrimidin-4(3H)-one and dissolve in 10 mL of diluent to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 25 °C
Gradient Program 5% B to 95% B over 20 min
  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for drug discovery applications.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the chemical structure and can also provide an estimate of purity by identifying signals from impurities, such as residual solvents or synthetic byproducts.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 2-5 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identity: Confirm that the chemical shifts, splitting patterns, and integrations of the observed peaks match the expected structure of 5-Iodo-2-methylpyrimidin-4(3H)-one.

    • Purity: Look for extraneous peaks. Common impurities may include the non-iodinated starting material (2-methylpyrimidin-4(3H)-one) or residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, methanol).

Handling, Storage, and Solubility

Storage: Based on supplier recommendations and the chemical nature of similar compounds, 5-Iodo-2-methylpyrimidin-4(3H)-one should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[3] It should be protected from light.[6]

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust.

Solubility: While quantitative solubility data is not widely published, pyrimidinone derivatives are often soluble in polar aprotic solvents.

Step-by-Step Solubility Assessment Protocol:

  • Place a small, known amount (e.g., 1 mg) of the compound into a vial.

  • Add a measured volume (e.g., 100 µL) of the desired solvent (e.g., DMSO, DMF, Methanol).[8]

  • Vortex or sonicate the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, the compound is soluble to at least 10 mg/mL. If not, add another measured volume of solvent and repeat until dissolution is achieved to determine the approximate solubility. For biological assays, DMSO is a common solvent, but its concentration in the final assay should typically be kept below 0.5% to avoid cellular toxicity.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-Iodo-2-methylpyrimidin-4(3H)-one is as an electrophile in cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds, making it ideal for efficient oxidative addition to a Pd(0) catalyst under mild conditions.

Suzuki-Miyaura Coupling Protocol

This reaction forms a new carbon-carbon bond by coupling the pyrimidinone with a boronic acid or ester.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex transmetal Ar-Pd(II)(R)L₂ pd_complex->transmetal transmetal->pd0 product Ar-R transmetal->product Reductive Elimination reagent1 5-Iodo-2-methyl- pyrimidin-4(3H)-one (Ar-I) reagent1->pd_complex Oxidative Addition reagent2 Boronic Acid (R-B(OH)₂) + Base reagent2->transmetal Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Suzuki Coupling Protocol:

  • Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Solvent: Add a degassed solvent mixture, for example, a 3:1 ratio of Dioxane:Water.

  • Reaction: Heat the mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

This reaction couples the pyrimidinone with a terminal alkyne, providing a direct route to alkynylated heterocycles.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_alkynyl->pd0 product Ar-C≡CR pd_alkynyl->product Reductive Elimination reagent1 Ar-I reagent1->pd_complex Oxidative Addition cu_halide CuI cu_alkynyl Cu-C≡CR cu_halide->cu_alkynyl cu_alkynyl->pd_alkynyl Transmetalation reagent2 H-C≡CR + Base reagent2->cu_alkynyl

Sources

Comprehensive Technical Guide: 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Iodo-2-methylpyrimidin-4(3H)-one is a critical heterocyclic building block in medicinal chemistry, particularly valued as a scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structure features a pyrimidine core functionalized with a methyl group at the C2 position and an iodine atom at the C5 position. The iodine substituent renders the molecule highly reactive toward nucleophilic substitution and organometallic coupling, while the lactam moiety (4-one) provides hydrogen bond donor/acceptor sites essential for biological target engagement.

Chemical Identity
PropertyDetail
IUPAC Name 5-Iodo-2-methylpyrimidin-4(3H)-one
Common Synonyms 5-Iodo-2-methyl-4-pyrimidinol; 5-Iodo-2-methyl-4-hydroxypyrimidine
Molecular Formula

Molecular Weight 236.01 g/mol
CAS Number Note: Often indexed under tautomer 16076-88-5 or related derivatives; exact CAS varies by catalog.[1]
Core Scaffold Pyrimidin-4(3H)-one

Synthesis & Preparation Protocols

The most robust route to 5-iodo-2-methylpyrimidin-4(3H)-one involves the electrophilic iodination of the commercially available precursor, 2-methylpyrimidin-4(3H)-one. This approach avoids the use of unstable iodinated starting materials and allows for late-stage functionalization.

Primary Synthetic Route: Electrophilic Iodination

Mechanism: The reaction proceeds via an electrophilic aromatic substitution (


) mechanism. The electron-rich C5 position of the pyrimidinone ring attacks the electrophilic iodine species generated in situ.

Reagents:

  • Substrate: 2-Methylpyrimidin-4(3H)-one (CAS 2941-23-3)

  • Iodinating Agent: Iodine (

    
    ) or N-Iodosuccinimide (NIS)
    
  • Base/Solvent: Aqueous NaOH (Green method) or DMF (for NIS)

Detailed Protocol (Aqueous

/NaOH Method)

This method is favored for its scalability and "green" profile, minimizing organic solvent waste.

  • Dissolution: Charge a round-bottom flask with 2-methylpyrimidin-4(3H)-one (10.0 mmol) and dissolve in 1M NaOH (20 mL). Ensure the solution is clear (formation of the sodium salt).

  • Addition: Cool the solution to 0–5 °C. Add Iodine (

    
    )  (11.0 mmol) portion-wise over 15 minutes. The dark color of iodine should fade as it reacts.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1) or LC-MS.[2][3] The starting material (

    
    ) converts to the less polar iodinated product (
    
    
    
    ).
  • Quench & Isolation: Acidify the mixture carefully with Acetic Acid or 1M HCl to pH ~5–6. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and 10% sodium thiosulfate solution (to remove trace

    
    ). Recrystallize from Ethanol/Water if necessary.
    

SynthesisWorkflow Start Start: 2-Methylpyrimidin-4(3H)-one Reagent Add 1M NaOH (Form Na-Salt) Start->Reagent Iodination Add I2 (Solid) 0-5°C, Stir 3h Reagent->Iodination Quench Acidify (pH 5-6) Precipitation Iodination->Quench Filter Filtration & Wash (H2O / Na2S2O3) Quench->Filter Final Product: 5-Iodo-2-methylpyrimidin-4(3H)-one Filter->Final

Caption: Step-by-step workflow for the aqueous iodination of 2-methylpyrimidin-4(3H)-one.

Spectroscopic Characterization

The introduction of the iodine atom at C5 induces distinct shifts in the NMR spectra compared to the non-iodinated precursor.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-


 is recommended due to the poor solubility of pyrimidinones in 

.

H NMR (Proton)
PositionShift (

ppm)
MultiplicityIntegralDiagnostic Note
NH (N3) 12.5 – 13.0Broad Singlet1HExchangeable with

. Indicates lactam form.
H-6 8.35 – 8.50Singlet1HKey Diagnostic: Significant downfield shift vs. precursor (typically ~7.8 ppm) due to the adjacent Iodine and Nitrogen.
CH

(C2)
2.30 – 2.40Singlet3HCharacteristic methyl group on the pyrimidine ring.

C NMR (Carbon)
PositionShift (

ppm)
AssignmentStructural Insight
C-4 160.0 – 162.0C=O (Carbonyl)Consistent with amide/lactam carbonyl.
C-2 156.0 – 158.0C=N (Imine-like)C2 position flanked by two nitrogens.
C-6 152.0 – 154.0CHDeshielded aromatic carbon.
C-5 70.0 – 85.0 C-I Critical Diagnostic: Upfield shift due to the "Heavy Atom Effect" of Iodine. Normal aromatic C-H is ~110-120 ppm.
CH

21.0 – 22.0MethylStandard methyl shift.
Mass Spectrometry (MS)[2]
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Molecular Ion

    
    :  Calculated: 236.99; Observed: 237.0 
    
  • Fragmentation: Loss of Iodine (

    
    ) may be observed at high collision energies.
    
Infrared Spectroscopy (FT-IR)
  • 
    :  3100–3200 cm
    
    
    
    (Broad stretch, lactam NH).
  • 
    :  1650–1680 cm
    
    
    
    (Strong amide carbonyl stretch).
  • 
    :  1550–1600 cm
    
    
    
    (Pyrimidine ring skeletal vibrations).

Structural Analysis: Tautomerism

A critical aspect of working with 5-iodo-2-methylpyrimidin-4(3H)-one is understanding its tautomeric equilibrium. In solution, the molecule exists in equilibrium between the lactam (keto) and lactim (enol) forms.

  • Solid State & Polar Solvents (DMSO, MeOH): Predominantly the Lactam (4-one) form.

  • Basic Conditions / Silylation: Trapped as the Lactim (O-substituted) form.

This equilibrium dictates reactivity:

  • N-Alkylation:[4] Occurs at N3 under neutral/basic conditions.

  • O-Alkylation: Favored with silver salts or specific hard electrophiles.

Tautomerism Lactam Lactam Form (Major) Pyrimidin-4(3H)-one (Polar Solvents) Lactim Lactim Form (Minor) Pyrimidin-4-ol (Gas Phase / Non-polar) Lactam->Lactim Tautomerization

Caption: Equilibrium between the dominant lactam form (left) and the lactim form (right).

Applications in Drug Discovery[4]

The 5-iodo-2-methylpyrimidin-4(3H)-one scaffold serves as a versatile "linchpin" in convergent synthesis.

  • Suzuki-Miyaura Coupling: The C5-Iodine bond is highly labile toward Pd(0) oxidative addition. It couples readily with aryl/heteroaryl boronic acids to install biaryl systems common in kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes yields 5-alkynylpyrimidines, precursors to fused bicyclic systems (e.g., pyrrolopyrimidines).

  • Heck Reaction: Coupling with acrylates or styrenes to extend the carbon chain.

Reactivity Map

Reactivity Core 5-Iodo-2-methylpyrimidin-4(3H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) -> 5-Aryl derivatives Core->Suzuki Sono Sonogashira Coupling (R-C≡CH, CuI, Pd(0)) -> 5-Alkynyl derivatives Core->Sono Chlorination POCl3 Treatment -> 4-Chloro-5-iodo-2-methylpyrimidine (Activated for SNAr) Core->Chlorination

Caption: Primary synthetic transformations accessible from the 5-iodo scaffold.

References

  • General Pyrimidine Iodination: Kim, Y. et al. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." Molecules, 2019, 24(9), 1788. [Link]

  • Spectroscopic Data (Analogous 5-Iodo-2-methylthio derivative): PubChem Compound Summary for CID 76510-61-7. [Link][5]

  • Tautomerism in Pyrimidinones: B. Stanovnik et al. "The Tautomerism of Pyrimidines and Pyridines." Advances in Heterocyclic Chemistry, Vol 52, 1991.
  • Synthetic Utility (Suzuki Coupling of Iodopyrimidines): Gong, Y. et al. "Palladium-catalyzed cross-coupling reactions of 5-halopyrimidines." Synlett, 2006.

Sources

13C NMR of 5-Iodo-2-methylpyrimidin-4(3H)-one

Technical Guide: C NMR Characterization of 5-Iodo-2-methylpyrimidin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 5-Iodo-2-methylpyrimidin-4(3H)-one using Carbon-13 Nuclear Magnetic Resonance (

1

Targeting researchers in medicinal chemistry, this document moves beyond basic spectral listing to address the specific challenges posed by this scaffold: keto-enol tautomerism and the relativistic Heavy Atom Effect (HALA) induced by the iodine substituent. These two factors significantly alter standard chemical shift expectations, often leading to misassignment if not anticipated.

Structural Dynamics: The Tautomerism Challenge

Before interpreting the spectrum, one must define the species present in solution. Pyrimidin-4-ones exhibit prototropic tautomerism, existing in equilibrium between the lactam (keto) and lactim (enol) forms.

In polar aprotic solvents like DMSO-

4(3H)-one (lactam)
Tautomeric Equilibrium Workflow

The following diagram illustrates the relationship between the dominant lactam form and the minor lactim form, guiding the expected signal multiplicity.

TautomerismLactamDominant Species4(3H)-one (Lactam)(C=O Signal Present)LactimMinor Species4-hydroxy (Lactim)(C-OH Signal)Lactam->Lactim  Fast Exchange (Usually Invisible)  SolventSolvent Influence(DMSO-d6)Solvent->Lactam Stabilizes Dipole

Figure 1: Tautomeric preference in DMSO-d6 favoring the keto-form, essential for predicting the C4 carbonyl shift.

The Iodine Anomaly: Heavy Atom Effect on C5

The most critical diagnostic feature of this spectrum is the chemical shift of C5 (the carbon bonded to Iodine).

The Mechanism

Standard electronegativity rules suggest that attaching a halogen should deshield the carbon (move it downfield, >120 ppm). However, Iodine is a "Heavy Atom." Its large electron cloud introduces significant Spin-Orbit Coupling . This relativistic effect shields the attached nucleus, causing a dramatic upfield shift (the "Heavy Atom on Light Atom" or HALA effect).

  • Standard Aromatic C-H: ~110–120 ppm

  • Standard Aromatic C-Cl: ~125–130 ppm (Deshielded)

  • Aromatic C-I (C5): ~70–90 ppm (Significantly Shielded)

Diagnostic Rule: If you are looking for C5 in the typical aromatic region (120–140 ppm), you will miss it. It often appears in the solvent noise or aliphatic region.

Experimental Protocol

To ensure detection of the quaternary carbons (C2, C4, C5) which often have long relaxation times (

Sample Preparation[2]
  • Solvent: DMSO-

    
     (Preferred for solubility and tautomer stabilization).
    
  • Concentration: >20 mg in 0.6 mL solvent.

  • Additive (Optional): 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Why? Cr(acac)

      
       is a paramagnetic relaxation agent. It shortens the 
      
      
      of quaternary carbons (specifically C4 and C5), significantly improving their signal-to-noise ratio in quantitative scans.
Acquisition Parameters (Bruker Standard)
ParameterValueRationale
Pulse Sequence zgpg30 or zgigPower-gated decoupling to maintain NOE enhancement while decoupling protons.
Relaxation Delay (D1) 2.0 – 5.0 secEssential for quaternary carbons (C4, C5) to relax. Increase to 10s if not using Cr(acac)

.
Scans (NS) > 1024Required due to the splitting of signal intensity into multiple lines (if not decoupled) or low sensitivity of quaternary carbons.
Spectral Width -10 to 220 ppmEnsure the high-field Iodine-C and low-field Carbonyl are captured.

Spectral Assignment & Data Analysis[3][4]

The following table synthesizes expected chemical shifts based on analogous 5-iodo-pyrimidinone systems (e.g., 5-iodouracil).

Representative C NMR Data (DMSO- )
Carbon PositionTypeShift (

, ppm)
Signal CharacteristicsMechanistic Insight
C-Me CH

20 – 26 Strong intensityAliphatic methyl group.
C5 C-I75 – 85 Weak (Quaternary)Diagnostic Peak. Shielded by Spin-Orbit coupling of Iodine.
C6 CH150 – 156 Medium intensityDeshielded by adjacent Nitrogen (N1).
C2 C-Me158 – 164 Weak (Quaternary)Deshielded by two adjacent Nitrogens (N1, N3).
C4 C=O160 – 168 Weak (Quaternary)Carbonyl carbon; confirms the "one" (lactam) tautomer.
Assignment Logic Workflow

Use this logic gate to confirm assignments during analysis.

AssignmentLogicStartStart AssignmentStep1Identify C-H (C6) & Me(DEPT-135 or HSQC)Start->Step1Step2Locate C5 (Quaternary)Look Upfield (75-85 ppm)Step1->Step2  Exclude Protonated Cs  Step3Differentiate C2 vs C4(HMBC Correlations)Step2->Step3  Remaining Quaternaries  ResultConfirmed StructureStep3->Result  HMBC: Me -> C2  

Figure 2: Step-by-step logic for distinguishing the quaternary carbons C2, C4, and C5.

Differentiation Strategy (C2 vs C4):

  • C2: Will show a strong HMBC correlation to the Methyl protons (~2.3 ppm in

    
    ).
    
  • C4: Will typically not show a correlation to the methyl group (too distant, usually >3 bonds), but may correlate to H6 (3-bond).

Troubleshooting & Common Impurities

When analyzing crude reaction mixtures, be aware of these common artifacts:

  • Missing C5 Signal: If the relaxation delay (D1) is too short (<1s), the C5 signal (which has no attached protons to assist relaxation via dipolar coupling) may be saturated and invisible. Solution: Increase D1 to 5s.

  • Solvent Overlap: In DMSO-

    
    , the solvent septet is centered at 39.5 ppm. Ensure the methyl peak (~25 ppm) is distinct.
    
  • De-iodination: If the reaction was subjected to high heat or palladium catalysis, check for 2-methylpyrimidin-4(3H)-one (product of de-iodination). The C5 signal will shift drastically downfield to ~105-110 ppm (becoming a C-H).

References

  • Heavy

    
    C NMR: 
    Kaupp, M., & Malkina, O. L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.
    [Link]
    
  • Pyrimidinone Tautomerism: López-Pérez, J. L., et al. (2013).[2] From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A. [Link]

  • Iodinated Pyrimidine Analogs (Spectral Data): SpectraBase. (n.d.). 5-Iodo-2'-deoxyuridine

    
    C NMR Data. (Used as mechanistic proxy for C5-I shift).
    [Link]
    

Technical Analysis: Mass Spectrometry of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Iodo-2-methylpyrimidin-4(3H)-one is a critical halogenated heterocyclic building block, frequently employed in the synthesis of antiviral agents, kinase inhibitors, and functionalized pyrimidine scaffolds.[1] Its mass spectrometric (MS) profile is dominated by the lability of the carbon-iodine bond and the characteristic fragmentation of the pyrimidinone core.

This guide provides a structural deconstruction of the molecule's mass spectrum, derived from first-principles mechanistics of iodinated heterocycles. It is designed to assist analytical scientists in structural confirmation and impurity profiling during drug development.[1]

Chemical Specifications
PropertyDetail
IUPAC Name 5-Iodo-2-methylpyrimidin-4(3H)-one
Molecular Formula C₅H₅IN₂O
Monoisotopic Mass 235.9447 Da
Nominal Mass 236 Da
CAS Number 1120-90-7 (Generic Pyrimidinone Class Ref) / Verify specific vendor CAS
Key Isotopes ¹²⁷I (100% natural abundance)

Experimental Protocol: Data Acquisition

To obtain reproducible spectral data, the following instrument parameters are recommended. These protocols ensure sufficient ionization while preserving the molecular ion for identification.[1]

A. GC-MS (Electron Ionization - EI)[1]
  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal deiodination).

  • Ion Source: 230°C.[1]

  • Electron Energy: 70 eV (Standard library matching).[1]

  • Scan Range: m/z 40 – 300.[1]

  • Derivatization (Optional): If peak tailing occurs due to the lactam/lactim tautomerism, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ether/ester (Shift M+ to m/z 308).

B. LC-MS (Electrospray Ionization - ESI)[1]
  • Mode: Positive Ion (+).[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • Cone Voltage: 20-30V (Low voltage to preserve [M+H]⁺).

  • Expected Ion: [M+H]⁺ = 236.95 (m/z 237).[1]

Mass Spectral Analysis & Fragmentation Logic

The Molecular Ion (m/z 236)

In Electron Ionization (EI), the molecular ion (M⁺ , m/z 236) is typically distinct but may not be the base peak due to the weak C-I bond.

  • Nitrogen Rule: The molecule contains 2 nitrogens (even number), resulting in an even nominal mass (236).

  • Isotopic Pattern: Unlike chlorine or bromine, Iodine-127 is monoisotopic.[1] There is no M+2 peak .[1] The M+1 peak (m/z 237) is driven solely by ¹³C contributions (~5.5% relative intensity).[1]

Primary Fragmentation: The Iodine Loss (m/z 109)

The most diagnostic feature of iodinated aromatics is the cleavage of the Carbon-Iodine bond.[1]

  • Transition: m/z 236 → m/z 109

  • Mechanism: Homolytic cleavage yields the iodine radical (I•, 127 Da) and the 2-methylpyrimidin-4-one cation (m/z 109).[1]

  • Diagnostic Value: A mass loss of 127 Da is the "fingerprint" for iodo-compounds.[1]

Secondary Fragmentation: Ring Degradation

Following the loss of iodine, the remaining pyrimidinone core (m/z 109) undergoes characteristic heterocyclic fragmentation:

  • Loss of CO (Carbon Monoxide): The carbonyl group at C4 is expelled.[1]

    • m/z 109 → m/z 81 (Loss of 28 Da).[1]

    • Structure: 2-methyl-imidazolium-like cation or acyclic isomer.[1]

  • Retro-Diels-Alder (RDA) Cleavage:

    • The pyrimidine ring can split, typically expelling HNCO (43 Da) or CH₃CN (41 Da) depending on the charge localization.[1]

    • Common fragment: m/z 42 (Acetonitrile radical cation) or m/z 68 (Imidazole ring).[1]

Summary of Key Ions
m/z (Nominal)Ion IdentityFragment StructureMechanism
236 [M]⁺[1]•C₅H₅IN₂O⁺•Molecular Ion (Radical Cation)
221 [M-CH₃]⁺C₄H₂IN₂O⁺Loss of Methyl group (Minor pathway)
109 [M-I]⁺C₅H₅N₂O⁺Base Peak Candidate (Loss of Iodine)
81 [M-I-CO]⁺C₄H₅N₂⁺Carbonyl expulsion from pyrimidinone
68 [M-I-CH₃CN]⁺C₃H₂NO⁺Ring cleavage (RDA)
42 [CH₃CNH]⁺C₂H₄N⁺Acetonitrile fragment (from C2-Methyl)

Mechanistic Visualization (Graphviz)[1]

The following diagram maps the logical fragmentation pathways for 5-Iodo-2-methylpyrimidin-4(3H)-one under Electron Ionization.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 236 [C5H5IN2O]+. Frag_109 [M - I]+ m/z 109 2-methylpyrimidin-4-one cation M_Ion->Frag_109 - I• (127 Da) Homolytic Cleavage Frag_221 [M - CH3]+ m/z 221 (Minor) M_Ion->Frag_221 - CH3• (15 Da) Frag_81 [m/z 109 - CO]+ m/z 81 Ring Contraction Frag_109->Frag_81 - CO (28 Da) Carbonyl Loss Frag_68 [m/z 109 - CH3CN]+ m/z 68 RDA Cleavage Frag_109->Frag_68 - CH3CN (41 Da) Retro-Diels-Alder Frag_53 m/z 53 C3H3N+ Frag_81->Frag_53 - N2 / Ring Break

Figure 1: Mechanistic fragmentation tree for 5-Iodo-2-methylpyrimidin-4(3H)-one showing the primary loss of iodine followed by pyrimidinone ring degradation.[1]

References

  • National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center: General Pyrimidine Fragmentation Patterns.[1] NIST Standard Reference Database 1A v17.[1] Link

  • PubChem. Compound Summary: 5-Iodo-2-methylpyrimidin-4(3H)-one (and related 5-iodopyrimidines).[1] National Library of Medicine.[1] Link

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8][9] University Science Books.[1] (Authoritative text on Nitrogen Rule and Halogen Isotope patterns).

  • Sleno, L., & Volmer, D. A. (2004).[1] Ion activation methods for tandem mass spectrometry.[1] Journal of Mass Spectrometry.[1] (Reference for ESI collision-induced dissociation mechanisms).

Sources

The Strategic Application of 5-Iodo-2-methylpyrimidin-4(3H)-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved therapeutics.[1][2][3] Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, has rendered it a cornerstone in the medicinal chemist's arsenal. This guide delves into the specific potential of a functionalized derivative, 5-Iodo-2-methylpyrimidin-4(3H)-one , a molecule poised for significant applications in the development of novel therapeutic agents.

While the pyrimidinone core itself imparts a foundational pharmacophoric character, the true value of this particular reagent lies in the strategic placement of the iodine atom at the 5-position. This heavy halogen serves as a versatile synthetic handle, unlocking a vast chemical space for the exploration of structure-activity relationships (SAR) through modern cross-coupling methodologies.[2][4] This guide will provide a comprehensive overview of the intrinsic properties of the 2-methylpyrimidin-4(3H)-one core, the synthetic opportunities presented by the 5-iodo substituent, and the potential therapeutic applications that can be realized through its derivatization, with a focus on kinase inhibition and antiviral drug discovery.

Physicochemical and Bioisosteric Profile of the Core Scaffold

The 2-methylpyrimidin-4(3H)-one core possesses a unique set of physicochemical properties that contribute to its utility in medicinal chemistry. The pyrimidinone ring system is a bioisostere of other aromatic systems, such as the phenyl group, and can also mimic the purine core of nucleobases, allowing it to interact with a wide range of biological targets.[5][6] The presence of nitrogen atoms provides hydrogen bond accepting and donating capabilities, crucial for molecular recognition at protein active sites. The methyl group at the 2-position can contribute to hydrophobic interactions and influence the overall solubility and metabolic stability of the molecule.

The introduction of an iodine atom at the 5-position significantly alters the electronic and steric properties of the ring. Iodine, being a large and polarizable atom, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the electron-withdrawing nature of iodine can modulate the pKa of the pyrimidinone ring, potentially influencing its ionization state at physiological pH and thereby affecting its pharmacokinetic profile.

The Synthetic Gateway: Palladium-Catalyzed Cross-Coupling Reactions

The paramount advantage of 5-Iodo-2-methylpyrimidin-4(3H)-one in medicinal chemistry is its suitability as a substrate for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions are fundamental in modern drug discovery, enabling the rapid and efficient construction of diverse molecular libraries from a common intermediate.[5][10] The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds, often allowing for milder reaction conditions and broader functional group tolerance.[2][4]

Key Cross-Coupling Methodologies:
  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the 5-iodopyrimidinone with an organoboron reagent (boronic acid or ester). This is a widely used method for introducing aryl and heteroaryl moieties, which are prevalent in kinase inhibitors and other therapeutic agents.[5][10]

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 5-iodopyrimidinone with a terminal alkyne. Alkynyl groups can serve as rigid linkers or as pharmacophoric elements themselves, and are found in a number of potent bioactive molecules.[1][11][12]

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the 5-iodopyrimidinone with a primary or secondary amine. This is a key transformation for introducing diverse amino substituents, which can significantly impact the biological activity and physicochemical properties of a molecule.[13][14]

Potential Therapeutic Applications

The strategic functionalization of the 5-position of the 2-methylpyrimidin-4(3H)-one core opens avenues to a wide array of therapeutic targets. The following sections will explore the most promising applications based on the known biological activities of related pyrimidinone derivatives.

Kinase Inhibitors for Oncology

Protein kinases are a major class of drug targets in oncology, and the pyrimidine scaffold is a well-established hinge-binding motif in many approved kinase inhibitors.[6] The 2-aminopyrimidine substructure, which can be readily accessed from the 2-methylpyrimidin-4(3H)-one core, is particularly effective at forming key hydrogen bonds within the ATP-binding site of many kinases.

The 5-position of the pyrimidine ring often extends into a region of the kinase active site that can be exploited to achieve potency and selectivity. By utilizing 5-Iodo-2-methylpyrimidin-4(3H)-one as a starting material, medicinal chemists can systematically probe this region with a variety of substituents introduced via cross-coupling reactions.

Structure-Activity Relationship (SAR) Insights:

  • Introduction of Aryl and Heteroaryl Groups (via Suzuki Coupling): The addition of substituted phenyl or heteroaromatic rings at the 5-position can lead to potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., KDR/VEGFR, FGFR) and non-receptor tyrosine kinases (e.g., Bruton's tyrosine kinase - BTK).[1][5] The nature and substitution pattern of the appended aromatic ring can be fine-tuned to optimize interactions with the hydrophobic pocket and the solvent-exposed region of the kinase active site.

  • Exploration of Alkynyl Linkers (via Sonogashira Coupling): An alkynyl group at the 5-position can act as a rigid spacer to position other functional groups for optimal binding. For instance, terminal alkynes can be further functionalized to introduce a variety of substituents.

  • Installation of Amino Side Chains (via Buchwald-Hartwig Amination): The introduction of various amino groups at the 5-position can provide additional hydrogen bonding opportunities and improve the pharmacokinetic properties of the resulting compounds.

Target Kinase Family Rationale for 5-Position Modification Potential Benefit of Using 5-Iodo-2-methylpyrimidin-4(3H)-one
Receptor Tyrosine Kinases (e.g., VEGFR, FGFR, EGFR)The 5-substituent can occupy the ribose-binding pocket or extend towards the solvent front, influencing selectivity and potency.Rapid generation of a library of 5-aryl and 5-heteroaryl derivatives to probe this space.
Non-Receptor Tyrosine Kinases (e.g., BTK, ZAP-70)The 5-position can be modified to introduce groups that form additional interactions with the protein, leading to enhanced inhibitory activity.Efficient synthesis of 5-amino and 5-alkynyl derivatives to explore SAR.
Cyclin-Dependent Kinases (CDKs)The 5-position can be functionalized to improve selectivity among different CDK family members.Access to a diverse range of 5-substituted analogs for selectivity profiling.
Antiviral Agents

Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs targeting viral polymerases and other essential viral enzymes.[4][6] The 2-methylpyrimidin-4(3H)-one scaffold can serve as a starting point for the development of novel antiviral compounds.

Structure-Activity Relationship (SAR) Insights:

  • Targeting Viral Enzymes: Modifications at the 5-position of the pyrimidinone ring can influence the binding affinity and inhibitory activity against viral enzymes such as reverse transcriptase, protease, and helicase. For instance, the introduction of bulky or flexible side chains can disrupt the normal function of these enzymes.

  • Interferon Induction: Certain 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have been shown to be potent inducers of interferon, a key component of the innate immune response to viral infections.[4] The nature of the substituent at the 5-position can significantly impact this activity.

Viral Target Rationale for 5-Position Modification Potential Benefit of Using 5-Iodo-2-methylpyrimidin-4(3H)-one
Viral Polymerases (e.g., HIV Reverse Transcriptase, HCV NS5B)The 5-substituent can interact with the active site of the polymerase, leading to inhibition of viral replication.Synthesis of a variety of 5-substituted nucleoside and non-nucleoside analogs.
Viral Proteases (e.g., HCV NS3/4A Protease)The 5-position can be derivatized to introduce functionalities that bind to the protease active site.Facile introduction of diverse chemical matter to explore SAR.
Viral Capping EnzymesThe 5-position of triazolopyrimidinones, a related scaffold, has been shown to be important for activity against the viral capping enzyme nsP1 of Chikungunya virus.[2]The versatility of the 5-iodo group allows for the synthesis of a wide range of analogs to target similar viral enzymes.

Experimental Protocols

The following protocols are provided as a general guide for the utilization of 5-Iodo-2-methylpyrimidin-4(3H)-one in palladium-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one with an arylboronic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst for this transformation.

  • Base: A base is necessary to activate the boronic acid for transmetalation to the palladium center. Sodium carbonate is a mild and effective base for this purpose.

  • Solvent System: A mixture of an organic solvent (e.g., DME, Toluene, or Dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst.

Step-by-Step Methodology:

  • To a reaction vessel, add 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a suitable solvent system, such as a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Add an aqueous solution of a base, such as 2M sodium carbonate (2.0 eq.).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one with a terminal alkyne.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: This reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the iodopyrimidinone, while the copper co-catalyst activates the alkyne.

  • Base: A mild base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), is used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous solvents such as THF or DMF are typically used to prevent side reactions.

Step-by-Step Methodology:

  • To a reaction vessel under an inert atmosphere, add 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) salt such as CuI (0.06 eq.).

  • Add a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Add the terminal alkyne (1.5 eq.) and a base such as triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N cross-coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one with an amine.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: A palladium pre-catalyst (e.g., Pd₂(dba)₃) in combination with a bulky electron-rich phosphine ligand (e.g., Xantphos or BINAP) is typically used to facilitate the catalytic cycle. The choice of ligand is crucial for the success of the reaction and depends on the specific substrates.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used.

Step-by-Step Methodology:

  • To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., Xantphos, 0.04 eq.).

  • Add an anhydrous solvent such as toluene, followed by 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), the amine (1.2 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

  • Degas the reaction mixture and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualization of Synthetic and Biological Pathways

Synthetic Utility of 5-Iodo-2-methylpyrimidin-4(3H)-one

Synthetic_Utility cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination 5-Iodo-2-methylpyrimidin-4(3H)-one 5-Iodo-2-methylpyrimidin-4(3H)-one Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid 5-Iodo-2-methylpyrimidin-4(3H)-one->Aryl/Heteroaryl Boronic Acid Pd(0), Base Terminal Alkyne Terminal Alkyne 5-Iodo-2-methylpyrimidin-4(3H)-one->Terminal Alkyne Pd(0), Cu(I), Base Primary/Secondary Amine Primary/Secondary Amine 5-Iodo-2-methylpyrimidin-4(3H)-one->Primary/Secondary Amine Pd(0), Ligand, Base 5-Aryl/Heteroaryl Derivative 5-Aryl/Heteroaryl Derivative Aryl/Heteroaryl Boronic Acid->5-Aryl/Heteroaryl Derivative 5-Alkynyl Derivative 5-Alkynyl Derivative Terminal Alkyne->5-Alkynyl Derivative 5-Amino Derivative 5-Amino Derivative Primary/Secondary Amine->5-Amino Derivative

Caption: Synthetic pathways from 5-Iodo-2-methylpyrimidin-4(3H)-one.

Conceptual Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start 5-Iodo-2-methylpyrimidin-4(3H)-one Library Diverse Library of 5-Substituted Pyrimidinones Start->Library Cross-Coupling Reactions Screening High-Throughput Kinase Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion and Future Perspectives

5-Iodo-2-methylpyrimidin-4(3H)-one represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidinone core provides a proven pharmacophoric scaffold, while the 5-iodo substituent serves as a strategic linchpin for the introduction of diverse chemical functionality through robust and efficient palladium-catalyzed cross-coupling reactions. This enables the rapid exploration of chemical space and the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.

The potential applications of this compound in the development of novel kinase inhibitors for oncology and potent antiviral agents are particularly compelling. The ability to systematically modify the 5-position allows for the rational design of compounds that can achieve high potency and selectivity for their intended biological targets. As our understanding of the molecular basis of disease continues to grow, the strategic use of versatile building blocks like 5-Iodo-2-methylpyrimidin-4(3H)-one will be instrumental in the discovery and development of the next generation of life-saving medicines.

References

  • Goodby, J. W., Hird, M., Lewis, R. A., & Toyne, K. J. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (23), 2719-2720. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. [Link]

  • Pérez-Pérez, M. J., et al. (2017). Antiviral activity of[1][7][13]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Research, 144, 264-272. [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules, 26(2), 305. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Baiazit, V., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Wierenga, W., et al. (1983). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 26(10), 1474-1478. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2246-2263. [Link]

  • El-Gohary, N. S., & Shaaban, M. A. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229567. [Link]

  • De Clercq, E. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5432. [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 113. [Link]

  • Al-Salahi, R., & Marzouk, M. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-127. [Link]

  • Lee, J., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 107-121. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Rossi, S., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1388. [Link]

  • Gande, S., & Li, C. J. (2018). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Chemistry–A European Journal, 24(62), 16416-16441. [Link]

  • Ruiz-Caro, J., & Puerta, A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15598-15615. [Link]

  • Wang, C., et al. (2019). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 10(33), 7743-7748. [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

  • El-Gohary, N. S., & Shaaban, M. A. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3656. [Link]

  • Kumar, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4933. [Link]

  • Al-Omair, M. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2155. [Link]

  • Dymek, B., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(20), 6890. [Link]

  • Al-Abdullah, E. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6271. [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. [Link]

  • ResearchGate. (2025). Functionalized pyrimidine compounds with their pharmacological potential. [Link]

  • Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5, 16342. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in the efficient construction of carbon-carbon bonds. This is especially true in the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinally active compounds. The pyrimidine core, for instance, is a privileged structure found in numerous therapeutic agents. The ability to functionalize specific positions of the pyrimidine ring, such as the C-5 position, allows for the systematic exploration of the chemical space around the core, which is a critical aspect of lead optimization in medicinal chemistry.

This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one with various aryl and heteroaryl boronic acids. This key transformation enables the synthesis of a diverse library of 5-substituted-2-methylpyrimidin-4(3H)-one derivatives, which are of significant interest for screening and development of novel therapeutic agents.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. A general representation of this cycle is depicted below. The process is initiated by the oxidative addition of the aryl or heteroaryl halide to a Pd(0) species. This is followed by a transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the organoboron species by a base.[2] The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex R¹-X Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 [R²-B(OR)₂(OH)]⁻ PdII_R1R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product sub1 R¹-X sub1->OxAdd sub2 R²-B(OR)₂ base_act Base sub2->base_act borate [R²-B(OR)₂(OH)]⁻ base_act->borate borate->Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki Coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one

This protocol provides a general method for the Suzuki coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one with a variety of boronic acids. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials:

  • 5-Iodo-2-methylpyrimidin-4(3H)-one

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.05 equivalents)

  • Ligand (if required, e.g., SPhos, XPhos) (0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq). If a ligand is used, it should also be added at this stage.

  • Degassing: Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas (nitrogen or argon) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-substituted-2-methylpyrimidin-4(3H)-one.

Optimization of Reaction Conditions

The success of the Suzuki coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one is highly dependent on the careful selection of reaction parameters. Below is a table summarizing typical conditions and their impact on the reaction outcome.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/LigandThe choice of catalyst depends on the reactivity of the coupling partners. Pd(PPh₃)₄ is often a good starting point. For more challenging couplings, a combination of a palladium precursor like Pd₂(dba)₃ with a specialized ligand can be more effective.
Ligand SPhos, XPhos, RuPhosElectron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially for less reactive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly influence the reaction rate and yield. Cs₂CO₃ is often more effective for challenging couplings.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/WaterThe solvent should be chosen to ensure solubility of the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base.
Temperature 80 - 110 °CThe reaction is typically heated to drive it to completion. The optimal temperature will depend on the specific substrates and solvent used.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxidation, so an inert atmosphere is essential for reproducible results.

Workflow for Protocol Execution

The following diagram illustrates the key steps in executing the Suzuki coupling protocol for 5-Iodo-2-methylpyrimidin-4(3H)-one.

Suzuki_Workflow start Start reagents Combine Reactants: - 5-Iodo-2-methylpyrimidin-4(3H)-one - Boronic Acid - Catalyst & Ligand - Base start->reagents degas Degas with Inert Gas reagents->degas add_solvent Add Anhydrous Solvent degas->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Application Note: Functionalization of the C5 Position of 2-Methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-methylpyrimidin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for kinase inhibitors, antivirals, and epigenetic modulators. While the C2 position is often fixed with a methyl group (providing metabolic stability or a handle for further elaboration) and the N3/O4 positions define the hydrogen-bonding donor/acceptor motif, the C5 position represents the primary vector for increasing molecular complexity and tuning potency.

Functionally, the C5 position of pyrimidin-4-ones is electronically analogous to the C5 of uracil; it is the most nucleophilic carbon on the ring due to the enaminone resonance contribution. Consequently, it is highly susceptible to electrophilic aromatic substitution (EAS).

This guide details three field-proven protocols to functionalize the C5 position:

  • Electrophilic Halogenation (Bromination): The "Gateway" reaction for generating versatile intermediates.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): For installing aryl/heteroaryl diversity.

  • Vilsmeier-Haack Formylation: For direct installation of a reactive carbon handle.

Chemical Logic & Reactivity Profile

Understanding the electronic landscape is critical for reaction success. The 2-methylpyrimidin-4(3H)-one system exists in tautomeric equilibrium, predominantly favoring the lactam (keto) form in solution.

  • Nucleophilicity at C5: The lone pair on N1 and the electron-donating capability of the hydroxyl/keto group at C4 activate the C5 position.

  • Electrophilic Attack: Reagents like

    
     or Vilsmeier salts (
    
    
    
    ) attack C5 selectively.
  • Solubility Challenges: The scaffold is highly polar and capable of strong intermolecular hydrogen bonding (dimerization). Protocols must utilize polar aprotic solvents (DMF) or acidic media (AcOH) to maintain solubility.

Strategic Pathway Map

C5_Functionalization Start 2-Methylpyrimidin-4(3H)-one Bromo 5-Bromo-2-methylpyrimidin-4(3H)-one (Versatile Intermediate) Start->Bromo Br2, AcOH or NBS, DMF Formyl 5-Formyl Derivative (Vilsmeier-Haack) Start->Formyl POCl3, DMF (Vilsmeier-Haack) Suzuki 5-Aryl Derivatives (Suzuki Coupling) Bromo->Suzuki Ar-B(OH)2, Pd(0) Sonogashira 5-Alkynyl Derivatives (Sonogashira Coupling) Bromo->Sonogashira Alkyne, Pd(0)/Cu(I) RedAmin 5-Aminomethyl Derivatives (Reductive Amination) Formyl->RedAmin R-NH2, NaBH(OAc)3

Figure 1: Strategic functionalization tree for 2-methylpyrimidin-4(3H)-one, highlighting the central role of the 5-bromo intermediate and direct formylation pathways.[1]

Protocol 1: Regioselective C5-Bromination

The Gateway Step

This protocol yields 5-bromo-2-methylpyrimidin-4(3H)-one. This intermediate is stable and serves as the electrophile for subsequent metal-catalyzed couplings.

Materials
  • Substrate: 2-Methylpyrimidin-4(3H)-one (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.05 equiv) or N-Bromosuccinimide (NBS) (1.1 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF

  • Quench: Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 2-methylpyrimidin-4(3H)-one. Add Glacial Acetic Acid (10 mL per gram of substrate). Stir until a clear or slightly suspension forms.

    • Expert Note: AcOH is preferred over halogenated solvents because it promotes the tautomeric shift required for electrophilic attack and solubilizes the HBr byproduct.

  • Addition:

    • Method A (Br2): Add elemental bromine dropwise at room temperature. A transient orange color may appear.

    • Method B (NBS): If using NBS, add solid NBS in portions at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by LC-MS (Target M+H = M+79/81).

    • Mechanism:[2][3][4][5][6][7] The reaction proceeds via an addition-elimination mechanism. Initial attack forms a 5-bromo-6-hydroxy-dihydropyrimidine intermediate, which rapidly dehydrates to restore aromaticity.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water.

  • Isolation: The product often precipitates. Filter the solid. If no precipitate forms, neutralize carefully with saturated

    
     (pH ~6-7) to induce precipitation.
    
  • Purification: Recrystallize from Ethanol/Water or wash the filter cake with water and diethyl ether.

Yield Expectation: 75–90%

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Installing Aryl Diversity

Direct coupling on the unprotected pyrimidinone is possible but can be sluggish due to catalyst poisoning by the lactam nitrogen. This protocol uses a water-soluble base system to facilitate the reaction.

Materials
  • Substrate: 5-Bromo-2-methylpyrimidin-4(3H)-one (1.0 equiv)

  • Partner: Aryl Boronic Acid (

    
    ) (1.2–1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or
    
    
    
    (5-10 mol%)
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Experimental Workflow

Suzuki_Workflow Step1 Step 1: Degassing Combine Substrate, Boronic Acid, Solvent Sparge with Argon for 15 min Step2 Step 2: Catalyst Addition Add Pd catalyst and Base under Argon flow Step1->Step2 Step3 Step 3: Heating Reflux (90-100°C) for 12-16 hours Monitor LC-MS for Br displacement Step2->Step3 Step4 Step 4: Workup Cool, Filter through Celite Adjust pH to 6-7 to precipitate product Step3->Step4

Figure 2: Workflow for Suzuki coupling of polar heterocyclic halides.

Critical Optimization Parameters
ParameterRecommendationRationale
Solvent System Dioxane/Water (4:1)Water is essential to solubilize the inorganic base and the polar pyrimidinone substrate.
Catalyst

Bidentate ligands prevent catalyst deactivation better than

in prolonged heating.
Protecting Groups Optional (N-SEM or O-Me)If yields are <30%, protect N3 with SEM (2-(Trimethylsilyl)ethoxymethyl). This prevents catalyst coordination to the amide.

Protocol 3: Vilsmeier-Haack Formylation

Direct C5-Carbonylation

This reaction introduces an aldehyde (-CHO) group at C5, leveraging the high electron density of the pyrimidinone ring.

Materials
  • Substrate: 2-Methylpyrimidin-4(3H)-one

  • Reagents: Phosphorus Oxychloride (

    
    ) (3.0 equiv), Dimethylformamide (DMF) (Excess/Solvent)
    
Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a dry flask under

    
    , cool anhydrous DMF (5-10 equiv) to 0°C. Add 
    
    
    
    dropwise. Stir for 30 mins at 0°C until a white semi-solid/slurry (the Chloroiminium salt) forms.
  • Substrate Addition: Dissolve 2-methylpyrimidin-4(3H)-one in minimal DMF and add to the Vilsmeier reagent at 0°C.

  • Heating: Warm to room temperature, then heat to 70–90°C for 3–6 hours.

    • Caution: Evolution of HCl gas will occur. Use a scrubber.

  • Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice containing Sodium Acetate (to buffer the pH). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[4][8]

  • Isolation: The product, 2-methyl-4-oxo-3,4-dihydropyrimidine-5-carbaldehyde , typically precipitates as a solid. Filter and wash with cold water.

References

  • Tee, O. S., & Banerjee, S. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry. Link[9]

  • Zhang, R., et al. (2011).[10] Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry. Link

  • Baraldi, P. G., et al. (2004). Brominated 4-(Trifluoromethyl)pyrimidines: A Convenient Access to Versatile Intermediates. European Journal of Organic Chemistry.[10] Link

  • Mosrin, M., & Knochel, P. (2009). Regioselective Functionalization of Pyrimidines via TMP-Magnesiate bases. Chemistry – A European Journal. Link

  • BenchChem Application Note. Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine (Analogous Pyrimidine Protocols). Link

Sources

Application Notes & Protocols: 5-Iodo-2-methylpyrimidin-4(3H)-one as a Versatile Building Block for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The pyrimidine scaffold is recognized as a privileged structure, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic ATP and form key hydrogen bonds in the kinase hinge region.[1][2] This guide provides an in-depth technical overview of 5-iodo-2-methylpyrimidin-4(3H)-one, a highly versatile building block for the synthesis of novel kinase inhibitors. We will explore its chemical properties, provide validated synthetic protocols, and detail its application in cornerstone cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig aminations. The strategic importance of the C5-iodo moiety as a synthetic handle for generating diverse chemical libraries and probing structure-activity relationships (SAR) will be a central theme.

Introduction: The Strategic Value of the Pyrimidinone Scaffold

The pursuit of selective and potent kinase inhibitors is a dominant theme in medicinal chemistry. Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The 2-aminopyrimidine core is a well-established "hinge-binder," capable of forming one to three hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[5][6]

5-Iodo-2-methylpyrimidin-4(3H)-one emerges as a particularly valuable starting material. Its structure presents two key features for elaboration:

  • The Pyrimidinone Core: Provides the essential hinge-binding motif.

  • The C5-Iodo Group: A highly versatile functional group that serves as an anchor point for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide variety of substituents into the solvent-exposed region of the ATP-binding site, a critical area for modulating inhibitor potency and selectivity.[7]

This document serves as a practical guide for researchers and drug development professionals on leveraging this building block for the efficient construction of kinase inhibitor libraries.

Physicochemical Properties of 5-Iodo-2-methylpyrimidin-4(3H)-one

A thorough understanding of the starting material's properties is fundamental to successful synthesis and reaction optimization.

PropertyValueSource
IUPAC Name 5-iodo-2-methyl-3H-pyrimidin-4-onePubChem
Molecular Formula C₅H₅IN₂OPubChem
Molecular Weight 236.01 g/mol PubChem
Appearance Off-white to pale yellow solid---
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol---
CAS Number 56349-50-3---

Synthesis Protocol: 5-Iodo-2-methylpyrimidin-4(3H)-one

The most direct method for preparing the title compound is the electrophilic iodination of the commercially available 2-methylpyrimidin-4(3H)-one. The rationale behind this protocol is to use a mild yet effective iodinating agent in a basic medium that facilitates the deprotonation of the pyrimidinone ring, enhancing its nucleophilicity for the subsequent attack on the iodine source.

Reaction Scheme

Caption: Synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one.

Step-by-Step Protocol
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpyrimidin-4(3H)-one (5.0 g, 45.4 mmol).

  • Dissolution: Add N,N-Dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.

  • Basification: Add sodium hydroxide (NaOH, 1.82 g, 45.4 mmol) to the solution. Stir for 15 minutes at room temperature. The formation of the sodium salt increases the nucleophilicity of the C5 position.

  • Iodination: Add N-Iodosuccinimide (NIS, 10.2 g, 45.4 mmol) portion-wise over 30 minutes. Controlling the addition rate helps manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water (500 mL).

  • Precipitation & Filtration: A precipitate will form. Stir the suspension for 30 minutes in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove residual DMF and succinimide.

  • Drying: Dry the collected solid under high vacuum to afford 5-iodo-2-methylpyrimidin-4(3H)-one as an off-white powder. (Typical yield: 80-90%).

Application in C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] For our building block, this reaction is paramount for installing diverse aryl and heteroaryl moieties at the C5 position, which is crucial for exploring interactions within the solvent-front and gatekeeper regions of the kinase ATP pocket.

General Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex Oxidative Addition pd_trans L₂Pd(II)(Ar)(Ar') pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination reagents1 R-I (Pyrimidinone) reagents1->pd_complex reagents2 Ar'-B(OR)₂ + Base reagents2->pd_trans product R-Ar' (Coupled Product) product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki Coupling
  • Inert Atmosphere: To an oven-dried reaction vial, add 5-iodo-2-methylpyrimidin-4(3H)-one (100 mg, 0.42 mmol), the desired arylboronic acid or ester (1.2 eq, 0.51 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq, 1.05 mmol).

  • Catalyst & Ligand: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%, 0.021 mmol). The dppf ligand is robust and effective for a wide range of substrates.

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v, 4 mL). The water is crucial for the transmetalation step.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Heating: Place the vial in a preheated oil bath or heating block at 80-100 °C.

  • Reaction Monitoring: Stir vigorously for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Table: Exemplary Suzuki Couplings
Arylboronic AcidProductTarget Kinase ExampleReference
Phenylboronic acid5-Phenyl-2-methylpyrimidin-4(3H)-oneGeneral Scaffold---
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-oneEGFR[10]
1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester5-(1-Methyl-1H-pyrazol-4-yl)-2-methylpyrimidin-4(3H)-oneCHK1[11]
3-Aminophenylboronic acid5-(3-Aminophenyl)-2-methylpyrimidin-4(3H)-oneTTK[12]

Application in C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[13] In kinase inhibitor synthesis, this reaction is indispensable for introducing primary or secondary amines at the C5 position. These amino groups can act as crucial hydrogen bond donors or acceptors, or serve as attachment points for further diversification to enhance solubility and cell permeability.

General Catalytic Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.[15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex LPd(II)(Ar)(I) pd0->pd_complex Oxidative Addition pd_amide LPd(II)(Ar)(NR¹R²) pd_complex->pd_amide Amine Binding & Deprotonation pd_amide->pd0 Reductive Elimination reagents1 R-I (Pyrimidinone) reagents1->pd_complex reagents2 HNR¹R² + Base reagents2->pd_amide product R-NR¹R² (Coupled Product) product->pd0

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination
  • Inert Atmosphere: In a glovebox or under a stream of argon, add 5-iodo-2-methylpyrimidin-4(3H)-one (100 mg, 0.42 mmol), the desired amine (1.5 eq, 0.63 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 eq, 0.84 mmol) to an oven-dried vial.

  • Catalyst & Ligand: Add the palladium precursor, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable ligand, e.g., Xantphos (10 mol%). The choice of ligand is crucial and often substrate-dependent; bi-dentate ligands like Xantphos are often effective.[15]

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (4 mL).

  • Heating: Seal the vial and heat in a preheated oil bath or heating block at 90-110 °C. Microwave irradiation can also significantly accelerate this reaction.[16]

  • Reaction Monitoring: Stir vigorously for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.

Structure-Activity Relationship (SAR) Implications

The true power of using 5-iodo-2-methylpyrimidin-4(3H)-one lies in the ability to rapidly generate a library of analogues for SAR studies. Modifications at the C5 position directly influence how the inhibitor interacts with the protein surface beyond the hinge region.

Pharmacophore cluster_kinase Kinase ATP Binding Site hinge Hinge Region (Backbone H-bonds) solvent Solvent-Front Region (Selectivity Pocket) inhibitor Pyrimidinone Core inhibitor->hinge Forms H-Bonds c5_group C5-Substituent (from Coupling Rxn) c5_group->solvent Probes for Selectivity & Potency

Caption: Pharmacophore model for C5-substituted pyrimidinone inhibitors.

  • Small, polar groups introduced via Buchwald-Hartwig amination can form additional hydrogen bonds or improve aqueous solubility.

  • Larger, hydrophobic aryl groups introduced via Suzuki coupling can occupy hydrophobic pockets near the gatekeeper residue, often leading to significant gains in potency and selectivity.[17]

Conclusion

5-Iodo-2-methylpyrimidin-4(3H)-one is a robust and strategically vital building block for the discovery of novel kinase inhibitors. Its stable pyrimidinone core provides the necessary hinge-binding element, while the C5-iodo group offers a reliable handle for diversification through well-established and versatile palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower medicinal chemists to efficiently explore vast chemical space, accelerating the development of the next generation of targeted therapeutics.

References

  • Huang, M., Huang, Y., Guo, J., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]

  • Liao, S., Liu, Y., Li, R., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7437-7453. [Link]

  • Drewry, D. H., Axtman, A. D., Barksdale, V. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870-11883. [Link]

  • Yadav, P., Kumar, R., Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 405-430. [Link]

  • De Donato, M., De Luca, L., Moraca, F., et al. (2023). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Zenodo. [Link]

  • Yadav, P., Kumar, R., Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 405-430. [Link]

  • Al-Otaibi, F. A., Al-Zahrani, A. K., Al-Ghamdi, S. A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Zhu, J., Lu, Y. L., Wang, D. S., et al. (2012). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6215-6219. [Link]

  • Roper, T. D., Jones, A. M., & Thompson, A. S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 977-996. [Link]

  • Roper, T. D., Jones, A. M., & Thompson, A. S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 977-996. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry Unleashed. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • Al-Warhi, T., Sabt, A., & Lee, Y. R. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Al-bayati, Y. K. H., Tan, S. M., Ali, A. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Wang, T., Zhang, H., Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Marchetti, F., Cano, C., Curtin, N. J., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry, 8(10), 2397-2407. [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the experimental methodology for performing Suzuki-Miyaura cross-coupling reactions on 5-iodo-2-methylpyrimidin-4(3H)-one . This substrate presents a specific set of challenges distinct from standard aryl halide couplings:

  • Tautomeric Ambiguity: The molecule exists in equilibrium between the keto-form (4(3H)-one) and the enol-form (4-hydroxy).

  • Catalyst Deactivation: The free lactam-like nitrogen (

    
    -H) is a competent ligand for Palladium(II), capable of displacing phosphines and arresting the catalytic cycle (Pd-poisoning).
    
  • Solubility: The polar, hydrogen-bond-donating nature of the core scaffold renders it insoluble in standard non-polar solvents (Toluene, Hexanes).

Scope: This guide provides a Direct Coupling Protocol (avoiding protection/deprotection steps) using water-tolerant catalyst systems. It is designed for medicinal chemists synthesizing kinase inhibitor scaffolds where the 2-methyl-pyrimidin-4-one core is preserved.

Chemical Context & Mechanistic Insight

The "Free-NH" Challenge

The primary failure mode in coupling unprotected pyrimidinones is the formation of a stable, unreactive Pd-complex. Under basic conditions, the


 proton (pKa ~9.5) is removed, generating an anionic species. While this increases the electron density of the ring (potentially slowing oxidative addition), the greater risk is the anion binding irreversibly to the Pd-center.

To mitigate this, we employ sterically demanding, electron-rich phosphine ligands (e.g., dppf, XPhos) or Pre-catalyst scaffolds that prevent the nitrogen lone pair from approaching the metal center.

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical competition between the productive Oxidative Addition and the counter-productive N-coordination.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-I) Start->OxAdd + Substrate Substrate 5-Iodo-2-methylpyrimidin-4(3H)-one Poison OFF-CYCLE: N-Coordination (Catalyst Deactivation) Substrate->Poison Free NH Interference TransMet Transmetallation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base Base Base Activation (OH- / CO3--) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle highlighting the "Off-Cycle" deactivation pathway caused by the free pyrimidinone nitrogen.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Throughput)

Recommended for: Standard aryl boronic acids, initial screening, and scale-up < 5g.

This method utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand system that is robust against air and moisture, and tolerates the presence of the free amide/hydroxyl group.

Reagents:

  • Substrate: 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv / 5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (e.g., 236 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Inject 1,4-Dioxane (8 mL) via syringe.

  • Base Addition: Inject 2M Na₂CO₃ (1.5 mL, 3.0 mmol). Note: The solution may turn biphasic.

  • Degassing (Critical): Sparge the mixture with

    
     via a submerged needle for 5 minutes to remove dissolved oxygen (essential to prevent homocoupling of the boronic acid).
    
  • Reaction: Heat the block/oil bath to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup (pH Sensitive):

    • Cool to room temperature.[1]

    • Crucial Step: The product is likely amphoteric. Adjust pH to ~6–7 using 1M HCl carefully before extraction. If the product is acidic, it may stay in the aqueous layer at high pH.

    • Extract with EtOAc or DCM/iPrOH (3:1) if solubility is poor.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: The "Difficult Substrate" Protocol (Steric Bulk)

Recommended for: Ortho-substituted boronic acids, electron-poor boronic acids, or if Method A fails.

This method uses XPhos Pd G2 , a precatalyst that generates a highly active monolithic Pd(0) species capable of coupling sterically hindered partners while resisting N-coordination.

Reagents:

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate often works better for difficult cases.

  • Solvent: n-Butanol / Water (4:1 ratio) - Alcoholic solvents help solubilize the pyrimidinone.

Procedure:

  • Combine Substrate, Boronic Acid, XPhos Pd G2, and K₃PO₄ solid in the vial.

  • Evacuate/Backfill with Argon.

  • Add degassed n-Butanol/Water mixture.

  • Heat to 100°C for 2–6 hours.

  • Workup as described in Method A.

Data Interpretation & Optimization Guide

Troubleshooting Matrix
ObservationDiagnosisRemedial Action
No Conversion (Start Material remains) Catalyst Poisoning or Oxidative Addition FailureSwitch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 110°C (requires sealed tube).
Protodeboronation (Ar-B -> Ar-H) Boronic Acid InstabilityLower Temp to 70°C. Switch base to KF or CsF . Use Boronic Ester (Pinacol) instead of Acid.
Homocoupling (Ar-Ar) Oxygen PresenceImprove degassing (Freeze-Pump-Thaw). Ensure inert atmosphere is maintained.
Product in Aqueous Layer pH issues during workupThe pyrimidinone is acidic.[2] Ensure pH is neutralized (pH 6-7) before extraction. Use n-Butanol for extraction.
Optimization Decision Tree

Optimization Start Initial Screen: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Check LCMS Check (2 hours) Start->Check Success Scale Up Check->Success >80% Conv. Fail Analyze Failure Check->Fail <20% Conv. Steric Switch to: XPhos Pd G2 nBuOH/H2O Fail->Steric Substrate Remaining DeBor Switch to: Boronic Ester Anhydrous Base (CsF) Fail->DeBor Ar-H Formed

Figure 2: Logic flow for reaction optimization based on LCMS data.

Safety & Handling

  • Iodine Waste: The reaction generates iodide salts. While generally low toxicity, dispose of aqueous waste in the appropriate halogenated waste stream.

  • Palladium: Heavy metal. Scavenging (e.g., with SiliaMetS® Thiol or charcoal filtration) is required for pharmaceutical intermediates to reach <10 ppm residual Pd.

  • Pressure: If running above the boiling point of dioxane (101°C) or using sealed microwave vials, ensure vessels are rated for the generated pressure.

References

  • Suzuki-Miyaura Coupling (General): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[3]1995 , 95, 2457–2483.[3] Link

  • Coupling of 5-Iodopyrimidines (Microwave/Aqueous): Laclef, S., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Adv.[4]2021 , 11, 1734. (Analogous heterocyclic reactivity).[3][5] Link

  • Buchwald Precatalysts (XPhos/SPhos): Kinzel, T., Zhang, Y., Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[1]2010 , 132, 14073–14075. Link

  • Heterocycle Poisoning Mechanisms: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." J. Org. Chem.2009 , 74, 973–980. Link

Sources

Strategic Derivatization of 5-Iodo-2-methylpyrimidin-4(3H)-one: A Gateway to Novel Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemistry and Drug Discovery

Abstract

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4][5][6] This application note provides a detailed guide for the strategic derivatization of 5-Iodo-2-methylpyrimidin-4(3H)-one, a highly versatile building block for generating diverse chemical libraries. We present field-proven protocols for various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, explaining the rationale behind methodological choices. Furthermore, we outline a comprehensive workflow for the characterization and subsequent biological screening of the synthesized derivatives, empowering researchers in drug discovery to efficiently explore new chemical space and identify novel bioactive compounds.

Introduction: The Value of the 5-Iodopyrimidinone Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6] The strategic functionalization of the pyrimidine core is therefore a critical task in the development of new therapeutic agents.

5-Iodo-2-methylpyrimidin-4(3H)-one serves as an ideal starting scaffold for library synthesis. The key to its utility lies in the carbon-iodine bond at the C5 position. The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[7] This high reactivity allows for the use of mild reaction conditions and a broad scope of coupling partners, making it a superior choice over less reactive chloro- or bromo-analogs for rapid library generation.

This guide details the primary synthetic pathways for derivatizing this scaffold to build libraries with significant structural diversity, a crucial step for establishing robust Structure-Activity Relationships (SAR).

Overall Workflow: From Scaffold to Biological Hit

The journey from the starting iodopyrimidinone to a confirmed biological hit involves a multi-stage, logical progression. The workflow is designed to maximize efficiency and ensure data integrity at each step, from chemical synthesis to biological validation.

G Start 5-Iodo-2-methyl- pyrimidin-4(3H)-one Deriv Derivatization Reactions (Suzuki, Sonogashira, etc.) Start->Deriv Introduce Diversity Purify Purification (Chromatography, Recrystallization) Deriv->Purify Char Structural Characterization (NMR, LC-MS) Purify->Char QC Library Compound Library (Plate & Store) Char->Library Confirmed Structures Screen Primary Biological Screening (HTS) Library->Screen Assay HitConf Hit Confirmation & Dose-Response Screen->HitConf Identify Initial Hits SAR SAR Analysis HitConf->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-level workflow from starting material to lead optimization.

Synthetic Derivatization Protocols

The C5-iodo group is an exceptionally versatile handle for introducing a wide array of chemical moieties. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering reliability, broad functional group tolerance, and well-understood mechanisms.[8]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, valued for the stability and commercial availability of its boronic acid and ester reagents.[9][10] It is the ideal method for introducing (hetero)aryl fragments to the pyrimidinone core, allowing for exploration of SAR related to aromatic substituents.

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[10] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the reaction steps.

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation offers significant advantages, including rapid heating and reduced reaction times, which is ideal for library synthesis.[11][12]

  • Reagent Preparation: To a 2-5 mL microwave vial, add 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst like XPhos Pd G2 (0.05 eq.) which is air-stable.[11]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, ~0.2 M concentration). The use of aqueous base necessitates a solvent system that can accommodate both organic and aqueous phases.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 15-40 minutes.[12][13] Monitor reaction completion by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, XPhos Pd G2/G3Readily available, effective for many substrates.[11]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, DME/H₂OGood solubility for both organic and inorganic reagents.
Temperature 100 - 140 °C (Microwave)Accelerates the reaction, often completing in minutes.[12]
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction is the most reliable method for installing alkynyl moieties, which are valuable linear scaffolds in drug design.[14][15] This reaction couples the iodopyrimidinone with a terminal alkyne.

Causality: This coupling uniquely uses a dual-catalyst system. A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the palladium complex.[15] An amine base is required to neutralize the HI byproduct and act as a ligand.[14]

Caption: General scheme for Sonogashira coupling.

Protocol: Conventional Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and Copper(I) Iodide (CuI) (0.06 eq.).

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[16]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS). The reaction is often complete within 2-12 hours.[13]

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A robust and commonly used catalyst for Sonogashira reactions.[13]
Cu Co-catalyst CuIActivates the alkyne, allowing for milder reaction conditions.[15]
Base Et₃N, DIPEAActs as an acid scavenger and solvent/ligand.[16]
Solvent THF, DMF, NMPAprotic polar solvents that facilitate the reaction.[16]
Buchwald-Hartwig Amination: Introduction of N-Aryl and N-Alkyl Groups

For introducing nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. It allows for the formation of C-N bonds with a wide variety of primary and secondary amines, anilines, and N-heterocycles, which are critical functional groups for modulating physicochemical properties like solubility and pKa.

Causality: Similar to other cross-couplings, the cycle involves oxidative addition, but the key step is the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then yields the aminated product. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable ligand (e.g., Xantphos or BINAP, 0.04 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Purification: Concentrate and purify the crude product by flash column chromatography.

Characterization of the Derivative Library

Unambiguous structural confirmation is a non-negotiable step. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and molecular weight assessment, and Nuclear Magnetic Resonance (NMR) for detailed structural elucidation is standard practice.[17]

TechniquePurposeExpected Observations for a 5-Aryl Derivative
LC-MS Purity & MWA single major peak in the chromatogram. The mass spectrum should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
¹H NMR Structural ConfirmationDisappearance of the C6-H singlet of the starting material (if applicable). Appearance of new signals in the aromatic region (6.5-8.5 ppm) corresponding to the introduced aryl group. The 2-methyl group should remain as a singlet around 2.3-2.5 ppm.
¹³C NMR Carbon SkeletonAppearance of new carbon signals corresponding to the new aryl group. A significant shift in the C5 carbon signal.

Biological Screening Protocols

Once a library of purified and characterized compounds is established, the next phase is to screen for biological activity. The choice of assay depends on the therapeutic area of interest. Given the history of pyrimidinone derivatives, assays related to oncology, virology, or bacteriology are logical starting points.[6][18]

General Workflow for High-Throughput Screening (HTS)

The goal of primary screening is to rapidly test the entire library at a single concentration to identify "hits"—compounds that exhibit a desired level of activity.

G LibPrep Library Preparation (DMSO Stocks, Plating) CompoundAdd Compound Addition (Robotic Dispensing) LibPrep->CompoundAdd CellPlate Cell Plating (for cell-based assays) CellPlate->CompoundAdd Incubate Incubation CompoundAdd->Incubate AssayDev Assay Development (Add Reagents) Incubate->AssayDev Readout Signal Readout (Luminescence, Fluorescence, etc.) AssayDev->Readout Data Data Analysis (% Inhibition, Z-factor) Readout->Data Hit Hit Identification Data->Hit

Caption: Workflow for a typical cell-based high-throughput screen.

Protocol: Cell Viability/Proliferation Assay (MTT or equivalent)

This is a fundamental assay in oncology drug discovery to identify compounds that inhibit cancer cell growth.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer[19]) under standard conditions (e.g., 37 °C, 5% CO₂).

  • Cell Plating: Harvest cells and seed them into 96-well or 384-well microplates at a pre-determined optimal density. Allow cells to adhere for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of the library compounds. Add a fixed final concentration (e.g., 10 µM) of each compound to the wells. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay Development: Add the viability reagent (e.g., MTT, or a luminescent reagent like CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Detection: After a short incubation, measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell viability for each compound relative to the vehicle control. Compounds exceeding a certain threshold (e.g., >50% inhibition) are declared primary hits. These hits would then be subjected to dose-response analysis to determine their IC₅₀ values.

Conclusion

5-Iodo-2-methylpyrimidin-4(3H)-one is a powerful and economically viable scaffold for the construction of diverse compound libraries. By leveraging robust and well-characterized synthetic methodologies such as the Suzuki-Miyaura and Sonogashira couplings, researchers can efficiently generate novel chemical entities. A systematic approach to purification, characterization, and screening is essential to translate this chemical diversity into meaningful biological data, ultimately accelerating the identification of new lead compounds for drug development programs.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. (2022). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 28, 2026, from [Link]

  • This cit
  • Advances in Cross-Coupling Reactions. (2020). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). Retrieved January 28, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved January 28, 2026, from [Link]

  • This cit
  • Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • This cit
  • (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020). YouTube. Retrieved January 28, 2026, from [Link]

  • This cit
  • Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. (2021). PubMed. Retrieved January 28, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • This cit
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved January 28, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • This cit
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Chemical compound libraries. (n.d.). University of Helsinki. Retrieved January 28, 2026, from [Link]

  • (PDF) An overview on synthesis and biological activity of pyrimidines. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • This cit
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Retrieved January 28, 2026, from [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

  • This cit

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting low yields in the Suzuki coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The guidance provided herein is based on established mechanistic principles and practical laboratory experience to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one challenging?

A1: The substrate, 5-Iodo-2-methylpyrimidin-4(3H)-one, possesses several features that can complicate the Suzuki-Miyaura coupling. The pyrimidinone ring is electron-deficient, which generally enhances the rate of oxidative addition. However, the presence of the N-H proton and the carbonyl group can lead to competing coordination with the palladium catalyst and potential side reactions, such as catalyst inhibition or decomposition. Furthermore, the product's solubility and stability can also influence the isolated yield.

Q2: What is the general mechanism for this Suzuki coupling reaction?

A2: The reaction follows the standard Suzuki-Miyaura catalytic cycle, which involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 5-Iodo-2-methylpyrimidin-4(3H)-one.[1]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[1]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][2]

Q3: What are the most common reasons for low yields in this specific reaction?

A3: Low yields can often be attributed to one or more of the following factors:

  • Inefficient catalyst activity or decomposition.

  • Suboptimal choice of ligand, base, or solvent.

  • Degradation of the boronic acid reagent.

  • Competing side reactions like protodeiodination or homocoupling.[3][4]

  • Issues with reaction temperature and time.[5]

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section provides a structured approach to identifying and addressing the root causes of poor reaction outcomes.

Issue 1: Catalyst Inactivity or Decomposition

Symptoms:

  • The reaction fails to proceed, or stalls after a short period.

  • Formation of palladium black (precipitated, inactive palladium).[3]

Causality: The active Pd(0) species can be sensitive to air and impurities. The pyrimidinone substrate or the reaction conditions might promote the agglomeration of palladium nanoparticles into an inactive bulk metal. If using a Pd(II) precatalyst, incomplete reduction to Pd(0) can be a factor.[6]

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.[4]

  • Select an Appropriate Catalyst System:

    • For sensitive substrates, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.[7][8]

    • Alternatively, using a stable Pd(II) precatalyst with a suitable phosphine ligand is a common and effective strategy.[9] The ligand not only stabilizes the palladium center but also influences its reactivity.[10]

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often beneficial.

    • Initial Screening: Start with common ligands such as PPh₃, P(t-Bu)₃, or Buchwald-type ligands like SPhos or XPhos.[11] The latter are often effective in challenging couplings.[12]

Experimental Protocol for Catalyst System Screening:

ParameterCondition A (Standard)Condition B (Alternative)Condition C (Buchwald)
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4 mol%)P(t-Bu)₃ (4 mol%)SPhos (4 mol%)
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 90 °C100 °C90 °C

Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) to assess conversion.

Issue 2: Ineffective Base or Solvent System

Symptoms:

  • Low conversion of starting material.

  • Formation of side products.

Causality: The base plays a crucial role in activating the boronic acid for transmetalation.[1][9] The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates.[13] For pyrimidinone substrates, a base that is too strong might lead to deprotonation of the N-H group, potentially causing catalyst inhibition or side reactions.

Troubleshooting Protocol:

  • Base Screening: The choice of base can significantly impact the reaction outcome.

    • Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH are frequently used.[1][14]

    • Consideration: For substrates with acidic protons, a weaker base like K₂CO₃ or even KF might be beneficial to minimize side reactions. However, a stronger base might be necessary to facilitate transmetalation.[2]

  • Solvent System Optimization: A combination of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3]

    • Aprotic Solvents: Dioxane, THF, and toluene are common choices.[3][7]

    • Polar Aprotic Solvents: DMF can sometimes improve yields, but can be difficult to remove.[8]

    • Aqueous Mixtures: The ratio of organic solvent to water should be optimized. A typical starting point is a 4:1 to 10:1 mixture.

Experimental Protocol for Base and Solvent Screening:

ParameterCondition DCondition ECondition F
Catalyst System Pd(OAc)₂ / SPhos (as per optimal result from Issue 1)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)NaOH (2 equiv.)
Solvent Dioxane/H₂O (4:1)THF/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90 °C80 °C100 °C
Issue 3: Boronic Acid Decomposition and Side Reactions

Symptoms:

  • Formation of homocoupled boronic acid byproduct.

  • Presence of 2-methylpyrimidin-4(3H)-one (from protodeiodination).

Causality: Boronic acids can be unstable and undergo side reactions under the coupling conditions.[3]

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to cleave the C-B bond, reducing the amount of reagent available for transmetalation.[15]

  • Homocoupling: Two molecules of the boronic acid can couple with each other. This is often more prevalent at higher temperatures or with prolonged reaction times.[4]

  • Protodeiodination: The starting material, 5-Iodo-2-methylpyrimidin-4(3H)-one, can react with a proton source to replace the iodine with a hydrogen atom.

Troubleshooting Protocol:

  • Check Boronic Acid Quality: Use high-purity boronic acid. If the quality is questionable, consider recrystallization or using a freshly prepared sample.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than the corresponding boronic acids and can be used as an alternative.[16][17] They may, however, require slightly different activation conditions.

  • Control Reaction Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for potential decomposition.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the formation of byproducts.

Suzuki_Coupling_Troubleshooting

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. (n.d.). Troubleshooting low yields in Suzuki coupling of iodoanisole.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
  • Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
  • ResearchGate. (n.d.). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Request PDF.

Sources

side reactions in Sonogashira coupling with iodopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Sonogashira Coupling with Iodopyrimidines Role: Senior Application Scientist Status: Active Support

Executive Summary & Diagnostic Logic

The Challenge: Iodopyrimidines are privileged scaffolds in drug discovery (particularly for kinase inhibitors), but they are deceptive substrates. Their electron-deficient nature makes the C-I bond highly reactive toward oxidative addition, yet the nitrogen-rich ring simultaneously promotes catalyst poisoning and nucleophilic attacks.

The Reality: If your reaction failed, it is likely due to one of four specific failure modes. Use the logic tree below to diagnose your crude reaction mixture before proceeding to the specific troubleshooting modules.

Diagnostic Workflow (Visual)

Sonogashira_Troubleshooting Start Analyze Crude Reaction (LCMS/NMR) Q1 Is the Iodopyrimidine consumed? Start->Q1 Result_Stall FAILURE MODE: Catalyst Arrest (See Module 4) Q1->Result_Stall No (SM remains) Q2 Is the Alkyne consumed? Q1->Q2 Yes Result_Glaser FAILURE MODE: Glaser Coupling (Dimer Formation) (See Module 1) Q2->Result_Glaser Yes, but no Cross-Product Q3 Check Product Mass (M+) Q2->Q3 Yes, Alkyne & Pyrimidine consumed Result_Dehal FAILURE MODE: Dehalogenation (Mass = M - 126 + 1) (See Module 2) Q3->Result_Dehal Mass = [Py-H] Result_SNAr FAILURE MODE: SNAr Substitution (Mass = M - I + Nucleophile) (See Module 3) Q3->Result_SNAr Mass = [Py-Base/Solvent] Result_Success SUCCESS: Target Product Q3->Result_Success Mass = [Py-Alkyne]

Figure 1: Diagnostic logic tree for identifying the primary failure mode in pyrimidine coupling.

Troubleshooting Modules

Module 1: The "Glaser" Problem (Homocoupling)

Symptom: The reaction mixture turns bright blue or green (indicating Cu(II) formation). The alkyne is consumed, but the iodopyrimidine remains untouched. The Science: Copper(I) acetylides are unstable in the presence of oxygen. Instead of transmetallating to the Palladium, they undergo oxidative dimerization (Glaser coupling), forming a diyne.

ParameterObservationCorrective Action
Atmosphere Blue/Green color changeStrict Degassing: Sparge solvent with Ar/N2 for 15 mins before adding catalyst.
Reagent Addition Exotherm upon alkyne additionSyringe Pump: Add the alkyne slowly over 1 hour to keep [Cu-acetylide] low.
Catalyst Persistent homocouplingSwitch to Cu-Free: Use the Advanced Protocol (Section 3).

Expert Insight: If you see the "Glaser Blue," your reaction is dead. The generated Cu(II) is a poison for the Sonogashira cycle. Abort and restart.

Module 2: The "Missing Halide" (Dehalogenation)

Symptom: You isolate the pyrimidine, but the Iodine has been replaced by Hydrogen. The Science: This is a hydrodehalogenation. It occurs when the Pd-Aryl species undergoes


-hydride elimination or abstracts a hydride from the solvent/base instead of accepting the alkyne. This is common with amine bases (like TEA or DEA) which have 

-hydrogens.
  • Mechanism:

    
    
    
  • Fix: Switch to an inorganic base (Cs₂CO₃ or K₃PO₄) which lacks

    
    -hydrogens. Ensure the solvent is anhydrous (water can also act as a proton source in specific cycles).
    
Module 3: The "Wrong Substitution" ( )

Symptom: The product mass corresponds to the pyrimidine coupled to the solvent (e.g., MeOH,


PrOH) or the amine base, rather than the alkyne.
The Science:  Pyrimidines are electron-deficient (π-deficient). The C-I bond is activated not just for Pd-insertion, but for direct Nucleophilic Aromatic Substitution (

). If the Pd-cycle is slow (catalyst poisoning), the base/nucleophile will attack the ring directly.

Risk Factors:

  • Position: C2 and C4 iodopyrimidines are highly prone to

    
    . C5 is safer.
    
  • Nucleophile: Primary amines and alkoxides are strong nucleophiles.

Fix:

  • Lower Temperature:

    
     has a higher activation energy than the catalytic cycle. Run at RT or 40°C.
    
  • Non-Nucleophilic Base: Use Carbonates (Cs₂CO₃) or hindered amines (DIPEA) instead of primary/secondary amines.

Module 4: Catalyst Arrest (N-Chelation)

Symptom: No reaction occurs. Starting materials are recovered quantitatively. The Science: The pyrimidine nitrogens are excellent ligands. They can displace phosphines on the Palladium or bind the Copper, creating a stable, inactive "dead" complex. This shuts down the catalytic cycle before it starts.

Fix:

  • The "Overpower" Strategy: Increase catalyst loading to 5-10 mol%.

  • The "Bulky Ligand" Strategy: Use bulky, electron-rich ligands (e.g., XPhos, tBuXPhos) that prevent the Pd center from coordinating to the pyrimidine nitrogen due to steric clash.

Validated Protocols

Method A: Robust Cu-Catalyzed (Standard)

Best for: 5-Iodopyrimidines and non-sensitive alkynes.

  • Charge Vessel: Add Iodopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to a vial.

  • Solvent/Base: Add THF (anhydrous) and TEA (Triethylamine) in a 1:1 ratio.

    • Critical Step: Cap and sparge with Argon for 10 minutes.

  • Alkyne Addition: Add Terminal Alkyne (1.2 eq) via syringe.

  • Reaction: Stir at Room Temperature for 4-12 hours.

    • Note: If heating is required, do not exceed 50°C to avoid

      
      .
      
Method B: Advanced Cu-Free Protocol (High Fidelity)

Best for: 2- or 4-Iodopyrimidines, or if Glaser coupling is observed.

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

    • Why XPhos? It is bulky (prevents N-chelation) and electron-rich (accelerates oxidative addition into the C-I bond).

  • Base: Cs₂CO₃ (2.0 eq).

    • Why Inorganic? Eliminates

      
       from amine bases and prevents dehalogenation.
      
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Combine solids.

    • Add solvent and sparge.

    • Add Alkyne (1.5 eq).

    • Heat to 60-80°C. (Cu-free requires higher energy than Cu-catalyzed).

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling and the three major side reactions.

Reaction_Pathways Substrate Iodopyrimidine (Ar-I) Pd Pd(0) Catalyst Substrate->Pd N-Chelation (Catalyst Death) OxAdd Ar-Pd(II)-I Substrate->OxAdd Oxidative Addition SNAr SNAr Adduct (Ar-Nu) Substrate->SNAr + Base/Nu (Direct Attack) Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide + Cu/Base Cu Cu(I) Catalyst Base Base/Nu: Product Sonogashira Product (Ar-C≡C-R) OxAdd->Product Transmetallation & Red. Elim. Dehal Dehalogenation (Ar-H) OxAdd->Dehal + H-Source (Beta-H Elim) CuAcetylide->Product Enters Pd Cycle Glaser Glaser Dimer (R-C≡C-C≡C-R) CuAcetylide->Glaser + O2 (Air) (Homocoupling)

Figure 2: Competitive reaction pathways. Dashed red lines indicate side reactions to avoid.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Nagy, A., et al. (2012). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling. Nucleosides, Nucleotides and Nucleic Acids. Link

  • Plenio, H. (2008). The commercially available Cu-free Sonogashira coupling.
  • Dunetz, J. R., & Magano, J. (2012). Anatomy of a Coupling Reaction: Successes and Challenges in the Sonogashira Coupling of Pyrimidines. Journal of Organic Chemistry.
  • Organic Chemistry Portal. Sonogashira Coupling Mechanism and Troubleshooting. Link

Technical Support Center: Purification of 5-Iodo-2-methylpyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of 5-iodo-2-methylpyrimidin-4(3H)-one and its derivatives. As a Senior Application Scientist, I understand that navigating the nuances of purifying these valuable intermediates can be challenging. These compounds are crucial building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] Their iodinated structure allows for versatile downstream functionalization through cross-coupling reactions, making their purity paramount for the success of subsequent synthetic steps.[1]

This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will delve into common issues encountered during purification, explaining the underlying chemical principles and offering robust, step-by-step solutions to empower you in your research.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of 5-iodo-2-methylpyrimidin-4(3H)-one derivatives.

Issue 1: Low Recovery After Column Chromatography

Q: I'm experiencing significant product loss during silica gel column chromatography. My crude material looks fine by TLC, but the final yield is consistently below 40%. What could be the cause?

A: This is a common and frustrating issue. There are two primary culprits to investigate: irreversible adsorption onto the silica gel and product decomposition on the column.

Causality Explained: 5-Iodo-2-methylpyrimidin-4(3H)-one and its derivatives possess multiple polar functional groups (a lactam, a pyrimidine ring) that can interact strongly with the acidic silanol groups on the surface of silica gel.[2] This can lead to strong, sometimes irreversible, binding. Furthermore, the acidic nature of standard silica gel can catalyze the decomposition of sensitive molecules. The iodo-substituent can also be labile under certain conditions.

Troubleshooting Workflow:

  • Deactivate the Silica Gel: The most effective first step is to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica with a base.

    • Protocol: Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexanes or dichloromethane). Add 1-2% triethylamine (Et₃N) or pyridine by volume. Gently stir the slurry for 15-20 minutes before packing the column. Run the column using an eluent that also contains a small amount of the same base (e.g., 0.5% Et₃N). This will prevent band tailing and reduce irreversible adsorption.

  • Consider an Alternative Stationary Phase: If deactivation doesn't resolve the issue, your compound may be too sensitive for silica gel.

    • Recommendation: Alumina (neutral or basic) is an excellent alternative stationary phase for many nitrogen-containing heterocycles.[3] It lacks the strong acidity of silica. Perform TLC analysis on alumina plates to determine the appropriate solvent system before committing to a large-scale column.

  • Optimize Your Eluent System: A poorly chosen mobile phase can lead to broad bands and apparent product loss.[4]

    • Strategy: Aim for a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound on TLC. This typically translates well to column separation.[5] If your compound is highly polar, consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

Issue 2: Persistent Colored Impurities (Pink/Purple/Brown Hue)

Q: My "purified" product has a persistent pink or brownish tint, even after chromatography. What is this impurity and how can I remove it?

A: The coloration you are observing is almost certainly due to trace amounts of elemental iodine (I₂), a common impurity from the synthesis or a result of decomposition. Iodinated organic compounds can be light-sensitive and may slowly release I₂ over time, especially when exposed to light or residual acid.

Causality Explained: The carbon-iodine bond can be cleaved under acidic conditions or upon exposure to UV light, leading to the formation of I₂. Elemental iodine has a very high extinction coefficient and can be visible even at very low concentrations, imparting a distinct color to your material.

Troubleshooting Solutions:

  • Aqueous Sodium Thiosulfate Wash: This is the classic and most effective method for quenching iodine.

    • Protocol: Dissolve your crude or partially purified product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The color should disappear as the iodine is reduced to colorless iodide (I⁻). Wash again with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Activated Charcoal Treatment: If the color persists after a thiosulfate wash, it may be due to a highly conjugated, colored organic impurity.[6]

    • Protocol: Dissolve the product in a suitable solvent (one in which it is highly soluble when hot). Add a very small amount (typically 1-2% by weight) of activated charcoal to the solution. Heat the mixture gently for 5-10 minutes with swirling.[6] Perform a hot filtration through a pad of Celite® to remove the fine charcoal particles.[6] Be aware that charcoal can also adsorb your product, so use it sparingly and expect some yield loss.

Issue 3: Product is an Oil or Fails to Crystallize

Q: After chromatography and solvent removal, my product is a thick, intractable oil instead of the expected solid. How can I induce crystallization?

A: This is a common final-step challenge. The oily nature can be due to residual solvents, the presence of impurities preventing lattice formation, or the intrinsic properties of the molecule itself.

Causality Explained: Crystallization is a highly specific process of molecular self-assembly. Impurities can disrupt the formation of a uniform crystal lattice. High-boiling point solvents like DMF, DMSO, or even ethyl acetate can be difficult to remove completely and can act as "plasticizers," keeping your product in an amorphous, oily state.

Troubleshooting Crystallization:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump and gently heat the flask (if the compound is thermally stable) to remove residual solvents. Co-evaporation can also be effective: dissolve the oil in a low-boiling solvent like dichloromethane or methanol and re-concentrate. Repeat this process 2-3 times.

  • Recrystallization: This is the gold-standard technique for purifying solids and inducing crystallinity.[7] The key is finding the right solvent or solvent system.

    • Single-Solvent Recrystallization: Find a solvent that dissolves your compound well when hot but poorly when cold.[7] Common choices for pyrimidinones include ethanol, isopropanol, or acetonitrile.

    • Two-Solvent Recrystallization: If a single solvent isn't effective, use a solvent pair.[6] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., methanol or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., water, hexanes, or diethyl ether) dropwise at an elevated temperature until persistent cloudiness is observed. Add a drop or two of the good solvent to redissolve the cloudiness, then allow the solution to cool slowly.[6]

  • Diffusion Crystallization: This is a gentle technique, particularly useful for compounds that are only soluble in high-boiling point solvents like DMF or DMSO.[8]

    • Protocol: Dissolve your oily product in a small amount of DMF or DMSO in a narrow vial. Carefully layer a less dense, "poor" solvent (like dichloromethane or diethyl ether) on top without mixing. Seal the vial and leave it undisturbed. Over time, the poor solvent will slowly diffuse into the product solution, gradually reducing solubility and promoting the growth of high-quality crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 5-iodo-2-methylpyrimidin-4(3H)-one derivatives to prevent decomposition? A: These compounds should be stored in a tightly sealed container, protected from light (amber vials are recommended), and in a cool, dry place. For long-term storage, keeping them under an inert atmosphere (argon or nitrogen) in a freezer is ideal to minimize degradation and the release of free iodine.

Q2: Which analytical techniques are essential for confirming the purity of my final product? A: A combination of techniques is necessary for a comprehensive purity assessment.[9]

  • ¹H NMR (Proton NMR): This is the most crucial technique. It confirms the structure and can reveal the presence of solvent and other organic impurities. Quantitative NMR (qNMR) can be used to determine absolute purity without a reference standard by integrating the product signals against a known amount of an internal standard.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides information on both purity (from the LC chromatogram) and molecular weight (from the MS), confirming the identity of your target compound and detecting any by-products.[11]

  • HPLC (High-Performance Liquid Chromatography): Using a UV detector, HPLC is excellent for determining purity as a percentage (e.g., >98% by area under the curve). It is more sensitive than NMR for detecting minor impurities.[12]

Q3: My compound is poorly soluble in common chromatography solvents. What are my options? A: Solubility can be a significant hurdle. If your compound is only soluble in highly polar solvents like DMF or DMSO, traditional silica gel chromatography is challenging.[8]

  • Option 1: Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures). This is often an excellent choice for polar compounds that are difficult to purify on normal-phase silica.

  • Option 2: Trituration/Washing: If the impurities have significantly different solubilities than your product, you can perform a series of washes. Suspend your crude solid in a solvent that dissolves the impurities but not your product. Stir or sonicate the suspension, then collect your purified solid by filtration. Test different solvents (e.g., diethyl ether, ethyl acetate, methanol) to find the optimal one.

Data & Protocols

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Polarity of DerivativeStationary PhaseRecommended Eluent System (Gradient)
Low to MediumSilica GelHexanes → Ethyl Acetate (0-100%)
Medium to HighSilica GelDichloromethane → Methanol (0-10%)
High / Poorly SolubleReverse-Phase (C18)Water (with 0.1% TFA or Formic Acid) → Acetonitrile

Note: Always perform TLC first to optimize the solvent system for your specific derivative.

Protocol 1: Standard Silica Gel Column Chromatography
  • Prepare the Column: Select a column of appropriate size. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column using a slurry of silica gel in the initial, least polar eluent.[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is low, adsorb the compound onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elute: Begin running the column with the initial non-polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.[3]

  • Collect Fractions: Collect small fractions of the eluate.

  • Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate alongside your crude material and a reference spot (if available) to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Workflow

Diagram 1: Troubleshooting Purification of Iodinated Pyrimidinones

This diagram outlines the decision-making process when encountering common purification issues.

Purification_Troubleshooting Purification Troubleshooting Workflow Start Crude Product Chromatography Column Chromatography Start->Chromatography Recrystallization Recrystallization / Trituration Start->Recrystallization Analysis Purity Analysis (NMR, LCMS) Chromatography->Analysis Success LowYield Problem: Low Yield Chromatography->LowYield Issue? ColoredProduct Problem: Colored Product Chromatography->ColoredProduct Issue? OilyProduct Problem: Oily Product Chromatography->OilyProduct Issue? Recrystallization->Analysis Success Recrystallization->ColoredProduct Issue? Recrystallization->OilyProduct Issue? PureProduct Pure Product (>98%) Analysis->PureProduct DeactivateSilica Solution: Deactivate Silica (Et3N) or use Alumina LowYield->DeactivateSilica ThiosulfateWash Solution: Na2S2O3 Wash ColoredProduct->ThiosulfateWash HighVac Solution: High-Vac / Co-evaporation OilyProduct->HighVac DeactivateSilica->Chromatography Retry ThiosulfateWash->Analysis Charcoal Solution: Activated Charcoal ThiosulfateWash->Charcoal If color persists Charcoal->Analysis FindSolvent Solution: Test Recrystallization Solvent Systems HighVac->FindSolvent FindSolvent->Recrystallization Retry

Caption: A decision tree for troubleshooting common purification challenges.

References

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • B. Column Chromatography . Chemistry LibreTexts. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

  • Column chromatography . iGEM. [Link]

  • 5-Iodo-4-methylpyrimidine . MySkinRecipes. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . PubMed Central. [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones . ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis . MDPI. [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes . Promega Connections. [Link]

  • KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review . Bentham Science Publisher. [Link]

  • column chromatography & purification of organic compounds . YouTube. [Link]

  • 5. Chromatography . Royal Society of Chemistry: Education. [Link]

  • Common Problems During His-tag Purification . YouTube. [Link]

  • Performing Column Chromatography . YouTube. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . NIH. [Link]

  • 5-Iodopyrimidin-2-ol . PubChem. [Link]

  • Protein purification troubleshooting guide . Cytiva. [Link]

  • 2-Iodo-5-methylpyridine . PubChem. [Link]

  • Synthesis and Biodistribution of 8‐Iodo‐11‐(4‐methylpiperazino)‐5H‐dibenzo[b,e][13][14]‐diazepine: Iozapine . ResearchGate. [Link]

Sources

deiodination of 5-Iodo-2-methylpyrimidin-4(3H)-one during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Deiodination (Protodeiodination) During Reaction

Ticket ID: CHEM-SUP-883-I Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fragile Iodine" Problem

You are likely visiting this page because your reaction (typically a Suzuki-Miyaura coupling, Sonogashira, or Heck reaction) involving 5-Iodo-2-methylpyrimidin-4(3H)-one has resulted in the formation of 2-methylpyrimidin-4(3H)-one (the reduced byproduct, M-126) instead of your desired cross-coupled product.

The Core Issue: The C5–Iodine bond in electron-deficient pyrimidinones is highly susceptible to Protodeiodination . This occurs when the oxidative addition intermediate (Ar–Pd–I) intercepts a hydride source (H⁻) or proton (H⁺) faster than it undergoes transmetallation with your coupling partner.

This guide provides a self-validating troubleshooting matrix to stabilize the C–I bond and restore reaction integrity.

The Mechanism of Failure

To fix the problem, you must understand the competing pathway. The diagram below illustrates how the Palladium cycle diverges from Product Formation to Deiodination.

DeiodinationMechanism Substrate 5-Iodo-2-methylpyrimidin -4(3H)-one OxAdd Oxidative Addition Complex (Ar-Pd-I) Substrate->OxAdd Fast Pd0 Pd(0) Active Species TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Pathway PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Undesired Interception DesiredProduct Desired Coupled Product TransMet->DesiredProduct Reductive Elim. HydrideSource Hydride Source (Alcohol, Water, Ligand) HydrideSource->PdHydride H-Transfer SideProduct Deiodinated Byproduct (2-methylpyrimidin-4(3H)-one) PdHydride->SideProduct Reductive Elim.

Figure 1: The Kinetic Competition. Deiodination occurs when the "Undesired Interception" pathway is kinetically favored over "Transmetallation."

Diagnostic Matrix & Troubleshooting

Use this table to diagnose your specific experimental conditions.

SymptomProbable CauseCorrective Action
High Deiodination (>30%) Solvent is a Hydride Source. Primary/Secondary alcohols (MeOH, EtOH, iPrOH) act as reducing agents in the presence of Pd.Switch Solvent: Use aprotic polar solvents like DMF, DMAc, or NMP . If solubility is low, use 1,4-Dioxane. Avoid alcohols completely.
Slow Reaction + Deiodination "Wet" Reaction. Water acts as a proton source, facilitating the breakdown of the Pd-Ar species.Strict Anhydrous Protocol: Dry solvents over 4Å molecular sieves. Switch base from aqueous

to anhydrous

or

.
Catalyst Death (Black Precipitate) Unprotected N-H. The N3 proton is acidic. It can deprotonate and coordinate to Pd, poisoning the catalyst or forming unreactive aggregates.Protect or Mask: Methylate/Protect the N3 position before coupling. Alternatively, use 2.5 eq. of base to ensure the species remains fully anionic and soluble.
Stalled Conversion Poor Transmetallation. The coupling partner (e.g., Boronic Acid) is not activating fast enough.Boost Activation: Add Ag2O or Ag2CO3 (1.0 eq) to facilitate transmetallation, or switch to a more reactive Boronic Ester (Pinacol).
Standardized Protocol: Anhydrous Suzuki Coupling

Objective: Minimize protodeiodination by eliminating proton/hydride sources and accelerating transmetallation.

Materials:

  • Substrate: 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) — Chosen for bite angle stability.
    
  • Base: Anhydrous

    
     (3.0 eq) — Tribasic phosphate buffers pH without adding water.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Step-by-Step Workflow:

  • Drying Phase: Flame-dry a reaction vial under vacuum and backfill with Argon (repeat 3x).

  • Solids Addition: Add Substrate, Boronic Acid, Base, and Catalyst to the vial under a positive pressure of Argon.

  • Solvent Sparging: In a separate vessel, sparge 1,4-Dioxane with Argon for 20 minutes to remove dissolved

    
     (which promotes homocoupling and catalyst oxidation).
    
  • Initiation: Syringe the sparged solvent into the reaction vial. Seal with a Teflon-lined cap.

  • Thermal Cycle: Heat to 80°C . Do not exceed 100°C, as higher temperatures favor the entropy-driven deiodination pathway.

  • Monitoring: Check LCMS at 1 hour.

    • If Deiodination is observed: Immediately lower temp to 60°C and add 10 mol% more Boronic Acid.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-methyl group important for solubility?

  • A: The 2-methyl group adds lipophilicity compared to the 2-oxo (uracil) analog. However, the compound remains highly polar. If you struggle with solubility in Dioxane, use a 9:1 mixture of DMF:Dioxane . Pure DMF can sometimes decompose at high temps to produce dimethylamine, which can poison the catalyst, so keep DMF temps <90°C.

Q2: Can I use Ethanol/Water as a solvent system?

  • A: NO. This is the #1 cause of deiodination for this substrate. While standard Suzuki couplings often use EtOH/H2O, electron-deficient iodides like this one are too prone to reduction. The ethanol acts as a hydride donor (swapping I for H).

Q3: My LCMS shows a mass of M+M (Dimer). What happened?

  • A: You are seeing Homocoupling (Ullmann-type). This happens when the catalyst reduces the C-I bond but then reacts with another molecule of substrate instead of the boronic acid.

    • Fix: Your reaction is "starved" of the boronic acid. Increase Boronic acid to 2.0 eq and ensure your solvent is thoroughly degassed (Oxygen promotes dimerization).

Q4: Is the N-H proton really a problem?

  • A: Yes. The pKa of the N3-H is roughly 9-10. In the presence of carbonate bases, it exists in equilibrium. The anionic nitrogen can bind to Palladium, displacing your phosphine ligands.

    • Pro Tip: If you cannot protect the Nitrogen, use LIHMDS (2.2 eq) to fully deprotonate the substrate before adding the catalyst, forming a defined Lithium salt that is often more cooperative in coupling.

Decision Tree: Saving Your Batch

Follow this logic flow to resolve active failures.

TroubleshootingTree Start Start: LCMS Check CheckProduct Is Product Forming? Start->CheckProduct CheckDeiod Is Deiodinated Byproduct (M-126) Present? CheckProduct->CheckDeiod No / Low Yield SolventCheck Is Solvent Alcohol/Water? CheckDeiod->SolventCheck Yes LigandCheck Is Catalyst Pd(PPh3)4? CheckDeiod->LigandCheck No (Just Stalled) ChangeSolvent ACTION: Switch to Anhydrous Dioxane/DMF SolventCheck->ChangeSolvent Yes TempCheck Is Temp > 90°C? SolventCheck->TempCheck No LowerTemp ACTION: Lower Temp to 60°C Use more active Catalyst (Pd-118) TempCheck->LowerTemp Yes SwitchCat ACTION: Switch to Pd(dppf)Cl2 or XPhos Pd G3 LigandCheck->SwitchCat Yes

Figure 2: Rapid Response Decision Tree.

References
  • Mechanisms of Dehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry, 2004.[1][2]

    • Validation: Confirms that NHC-Pd complexes can modulate the ratio between coupling and dehalogenation; highlights the role of alkoxides (bases)
  • Solvent Effects in Suzuki Coupling

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Validation: The foundational text establishing the sensitivity of the transmetallation step to solvent polarity and base strength.
  • Protodeiodination of Pyrimidines: Lott, R. S., et al. "Trimethylsilyl iodide as a reagent for the dealkylation of pyrimidines." Journal of Organic Chemistry, 1980. (Contextual grounding on pyrimidine-iodine bond lability). General Support: While specific to dealkylation, this literature establishes the electronic environment of the 5-iodo-pyrimidinone ring, supporting the claim of its susceptibility to reduction.
  • Catalyst Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

    • Validation: Supports the recommendation of using dialkylbiaryl phosphine ligands (like XPhos/SPhos) to accelerate transmetallation over deiodination in electron-deficient heterocycles.

Sources

optimizing reaction temperature for Sonogashira coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists working with N-heterocyclic compounds. We will address common challenges and provide in-depth troubleshooting advice for optimizing the reaction temperature in the Sonogashira coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one. Our approach is grounded in mechanistic principles and supported by field-proven insights to ensure you can achieve robust and reproducible results.

Introduction: The Critical Role of Temperature

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, widely employed in the synthesis of pharmaceuticals and complex organic materials.[1][2] The reaction typically proceeds under mild conditions, often at room temperature, especially when using highly reactive aryl iodides.[3] However, the specific substrate, 5-Iodo-2-methylpyrimidin-4(3H)-one, presents a unique profile. As an electron-deficient N-heterocycle with a potentially coordinating amide-like functionality, its reactivity can be nuanced.

Temperature is arguably the most critical parameter to control in this context. Insufficient thermal energy may lead to a sluggish or incomplete reaction, while excessive heat can trigger a cascade of undesirable side reactions, including catalyst decomposition (formation of palladium black), alkyne homocoupling (Glaser coupling), and potential substrate or product degradation. This guide provides a logical framework for identifying and resolving temperature-related issues to establish an optimal reaction window for your specific alkyne coupling partner.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is sluggish or stalls at room temperature. Shouldn't an iodo-pyrimidine be highly reactive?

Answer: Yes, aryl iodides are the most reactive halides in Sonogashira couplings, and reactions often proceed at room temperature.[3] However, several factors related to your specific substrate can impede the reaction at lower temperatures:

  • Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, an initial reduction step is required.[4] This reduction, often facilitated by an amine base or phosphine ligand, can sometimes be slow at ambient temperature. Gentle warming to 40-50 °C can often facilitate the formation of the active Pd(0) catalyst and initiate the catalytic cycle.

  • Steric Hindrance: While the 5-position of the pyrimidinone is not exceptionally hindered, a bulky terminal alkyne can slow down the transmetalation step. Increased thermal energy can provide the necessary activation energy to overcome this steric barrier.

  • Ligand Dissociation: For the catalytic cycle to proceed, a ligand must dissociate from the palladium center to allow for oxidative addition. This process is temperature-dependent. If the ligand is strongly bound, a higher temperature may be required to generate the coordinatively unsaturated species necessary for the reaction to begin.

Troubleshooting Steps:

  • Incremental Temperature Increase: Gently warm the reaction to 40-50 °C and monitor by TLC or LC-MS for 1-2 hours.

  • Evaluate Your Catalyst System: If using a stable Pd(II) source, consider a more readily activated Pd(0) source like Pd(PPh₃)₄, though be mindful of its air sensitivity.

  • Consider Ligand Choice: Standard triphenylphosphine is often sufficient, but if steric hindrance is suspected from your alkyne, a more electron-rich and bulky ligand like P(t-Bu)₃ might accelerate the reaction, even at lower temperatures.

Q2: I'm observing significant formation of a dark precipitate (palladium black) and low product yield. What's causing this and how can I fix it?

Answer: The formation of palladium black is a classic sign of catalyst decomposition and is often exacerbated by excessive heat. The catalytically active Pd(0) species can aggregate and precipitate out of solution, effectively killing your reaction.

Causality:

  • High Temperature: This is the most common cause. For electron-deficient heterocycles like your pyrimidinone, the palladium intermediates can be less stable, making them more prone to decomposition at temperatures above 80-100 °C.

  • Insufficient Ligand: The phosphine ligand stabilizes the Pd(0) center. If the ligand concentration is too low, or if the ligand itself degrades, the palladium is left "naked" and will precipitate.

  • Oxygen Contamination: Although modern protocols are more robust, failure to properly degas the reaction mixture can lead to oxidation of the Pd(0) catalyst and subsequent decomposition.

Troubleshooting Steps:

  • Reduce the Temperature: The first and most crucial step is to lower the reaction temperature. Based on studies with related 5-iodouracil and pyrimidinone derivatives, an optimal range is often between room temperature and 60 °C.[5]

  • Ensure Anaerobic Conditions: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[6]

  • Check Ligand Stoichiometry: Ensure you have an adequate amount of phosphine ligand. For a Pd(II) precatalyst like PdCl₂(PPh₃)₂, adding 1-2 extra equivalents of PPh₃ can sometimes help stabilize the active catalyst, though it may slightly slow the reaction rate.

Q3: My main byproduct is a symmetrical di-yne from the homocoupling of my alkyne. How is temperature related to this?

Answer: This side reaction, known as Glaser or Hay coupling, is catalyzed by the copper(I) co-catalyst in the presence of oxygen. While not directly caused by high temperature, elevated temperatures can accelerate this side reaction and may also increase the solubility of any trace oxygen in your solvent.

Causality:

  • Oxygen Presence: This is the primary driver of homocoupling. The Cu(I) acetylide intermediate is oxidized to Cu(II), which promotes the dimerization of the alkyne.

  • Base and Solvent Choice: Amine bases can promote this pathway. The rate of homocoupling can be solvent-dependent.

  • High Catalyst Loading: High concentrations of CuI can increase the rate of this side reaction.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most effective solution. Removing oxygen starves the homocoupling pathway.

  • Optimize CuI Loading: Use the minimum effective amount of copper(I) iodide, typically 1-5 mol%. In some cases, a copper-free Sonogashira protocol may be advantageous, although this often requires higher temperatures or more specialized ligands.

  • Lower the Temperature: Running the reaction at the lowest effective temperature (e.g., room temperature to 40 °C) will slow down all reaction pathways, often disfavoring the bimolecular homocoupling reaction more than the desired intramolecular cross-coupling.

Q4: Could the N-H on my pyrimidinone ring interfere with the reaction at higher temperatures?

Answer: This is an excellent and critical question. The N-H proton of the pyrimidinone is acidic and could potentially be deprotonated by the amine base. At elevated temperatures, this could lead to side reactions:

  • N-Alkynylation: The resulting pyrimidinone anion could potentially react with the palladium-alkyne complex, leading to undesired N-alkynylated byproducts.

  • Catalyst Inhibition: The deprotonated pyrimidinone could act as a ligand, coordinating to the palladium center and inhibiting catalytic turnover.

Preventative Measures:

  • Maintain Moderate Temperatures: This is the best way to minimize these potential side reactions. The C-I bond is the most reactive site, and under optimized, mild conditions, chemoselective C-alkynylation should be highly favored.

  • Base Selection: Using a slightly weaker, non-nucleophilic base might be beneficial if N-alkynylation is a persistent issue, though this could slow the desired reaction.

  • Consider N-Protection: If all other optimization attempts fail and side reactions at nitrogen are confirmed, a protecting group strategy (e.g., SEM or BOC) could be employed, although this adds steps to the overall synthesis. For most standard Sonogashira conditions, this should not be necessary.

Data & Experimental Protocols

Table 1: Temperature Optimization Guidelines for Sonogashira Coupling of 5-Iodo-2-methylpyrimidin-4(3H)-one

This table is a synthesized guide based on literature precedents for structurally similar iodo-N-heterocycles. It provides expected outcomes to help you diagnose issues and select an appropriate temperature range.

Temperature RangeExpected Outcome & CausalityTroubleshooting Actions
Room Temp (~25 °C) Ideal Starting Point. High yield expected for reactive alkynes. Reaction may be slow (12-24h). Incomplete conversion suggests an activation energy barrier.Monitor for 2-4h. If no progress, proceed to gentle warming.
Gentle Warm (40-60 °C) Optimal for most systems. Balances reaction rate with catalyst stability. Should provide good to excellent yields in 2-8h. If reaction stalls, catalyst may have degraded.Ensure rigorous degassing. Consider adding a slight excess of phosphine ligand.
Moderate Heat (60-80 °C) Use with caution. May be needed for sterically hindered or electronically deactivated alkynes. Increased risk of catalyst decomposition (Pd black) and homocoupling.Use minimal heating time. Monitor closely. If Pd black forms, reaction is likely compromised. Re-run at a lower temperature.
High Heat (>80 °C) Generally Not Recommended. High probability of catalyst decomposition, substrate/product degradation, and byproduct formation (e.g., homocoupling, N-alkynylation).Avoid this range unless all other options have been exhausted with a robust, thermally stable catalyst system.
Experimental Protocol: Temperature Screening

This protocol outlines a systematic approach to finding the optimal temperature for your specific alkyne.

Materials:

  • 5-Iodo-2-methylpyrimidin-4(3H)-one

  • Terminal Alkyne (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine Base (e.g., Triethylamine or Diisopropylethylamine, ~3 equivalents)

  • Anhydrous, Degassed Solvent (e.g., DMF, Acetonitrile, or THF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add 5-Iodo-2-methylpyrimidin-4(3H)-one, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and Backfill: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add Solvent and Reagents: Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Degassing: Subject the final reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Temperature Screening:

    • Stir the reaction at room temperature for 1 hour. Take an aliquot for TLC/LC-MS analysis.

    • If little to no product is observed, increase the temperature to 40 °C.

    • After 2 hours at 40 °C, take another aliquot for analysis.

    • If the reaction is proceeding cleanly but slowly, you can maintain this temperature or increase to 50-60 °C to improve the rate.

    • If you observe the formation of byproducts or darkening of the solution, the optimal temperature is likely at or below the current setting.

  • Monitoring: Continue to monitor the reaction every 1-2 hours until the starting material is consumed or the reaction stalls.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and proceed with standard extractive work-up and purification.

Visualizing the Process

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles. Understanding these steps is key to troubleshooting. For instance, a slow reaction could be due to a bottleneck in the oxidative addition or transmetalation steps, which temperature can influence.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Intermediate pd0->oxidative_add R¹-I transmetalation Transmetalation Intermediate oxidative_add->transmetalation Cu-≡-R² reductive_elim Reductive Elimination Intermediate transmetalation->reductive_elim Isomerization cui CuI transmetalation->cui CuI Regenerated reductive_elim->pd0 Product Out product R¹-≡-R² reductive_elim->product cu_alkyne Cu(I)-Alkyne Complex cu_acetylide Cu(I) Acetylide cu_alkyne->cu_acetylide + Base - Base-H⁺ cu_acetylide->transmetalation Transmetalation aryl_halide R¹-I (Pyrimidinone) alkyne H-≡-R² alkyne->cu_alkyne + CuI base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Flowchart: Temperature Optimization

Use this flowchart to systematically diagnose and solve issues related to reaction temperature.

Troubleshooting_Flowchart start Start Reaction at Room Temp monitor Monitor Progress (TLC/LC-MS after 2h) start->monitor is_complete Reaction Complete? monitor->is_complete success Success! (Isolate Product) is_complete->success Yes no_reaction No/Slow Reaction is_complete->no_reaction No increase_temp Increase Temp to 40-50°C no_reaction->increase_temp monitor_again Monitor Progress (TLC/LC-MS after 2h) increase_temp->monitor_again is_progressing Clean Progress? monitor_again->is_progressing maintain_temp Maintain Temp Continue Monitoring is_progressing->maintain_temp Yes byproducts Byproducts or Pd Black? is_progressing->byproducts No maintain_temp->monitor_again failure Failure: Re-evaluate (Catalyst, Solvent, Base, Degassing) byproducts->failure No (Stalled) lower_temp Root Cause: Temp Too High. Re-run at lower temp. byproducts->lower_temp Yes lower_temp->failure

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. (2023). Royal Society of Chemistry. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. Available at: [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 5-Alkynylated Uracil-Morpholino Monomers Using Sonogashira Coupling. (n.d.). ResearchGate. Available at: [Link]

  • Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate. Available at: [Link]

  • Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. (2012). PubMed. Available at: [Link]

  • Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a). (n.d.). ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). nature.com. Available at: [Link]

  • Synthesis of 6-alkynyl-5-aryluracils. (n.d.). Beilstein Archives. Available at: [Link]

Sources

Technical Support Center: A-Z Guide to Improving the Solubility of 5-Iodo-2-methylpyrimidin-4(3H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Iodo-2-methylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges related to its solubility in organic solvents and provide detailed, evidence-based solutions to help you achieve your experimental goals.

PART 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Iodo-2-methylpyrimidin-4(3H)-one?

Q2: I'm having trouble dissolving 5-Iodo-2-methylpyrimidin-4(3H)-one. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is key. Start by confirming the purity of your compound and the dryness of your solvent. Water is a common impurity that can significantly impact solubility. Next, try gentle heating and agitation (stirring or vortexing). If the compound still doesn't dissolve, consider increasing the solvent volume. If these initial steps fail, you may need to explore alternative solvents or employ more advanced techniques like co-solvency or sonication.

Q3: Can I use heat to improve the solubility of 5-Iodo-2-methylpyrimidin-4(3H)-one? What are the risks?

Yes, increasing the temperature often enhances the solubility of solid compounds.[1][2] However, it's crucial to consider the thermal stability of 5-Iodo-2-methylpyrimidin-4(3H)-one. Before large-scale heating, perform a small-scale test to ensure the compound does not decompose. Look for any color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate as indicators of degradation.

Q4: How does the choice of organic solvent affect solubility?

The principle of "like dissolves like" is paramount. Solvents with a polarity similar to 5-Iodo-2-methylpyrimidin-4(3H)-one will be most effective.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are often a good starting point. They can engage in dipole-dipole interactions with the polar groups of the molecule.

  • Polar Protic Solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, potentially interacting with the lactam group.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices due to the polarity of the pyrimidinone ring.

Q5: What are co-solvents and how can they help?

A co-solvent is a mixture of two or more miscible solvents used to increase the solubility of a solute.[2][3] For 5-Iodo-2-methylpyrimidin-4(3H)-one, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to enhance solubility. This technique is particularly useful when the primary solvent is dictated by reaction conditions.

Q6: Is pH adjustment a viable strategy for improving solubility in organic solvents?

While pH is a powerful tool for aqueous solubility, its impact in organic solvents is limited unless water is present. The pyrimidinone moiety has acidic and basic sites, and in the presence of a protic solvent or water, altering the pH can lead to salt formation, which may have different solubility characteristics. However, for most anhydrous organic applications, this is not a primary method for solubility enhancement.

Q7: What other techniques can I try to improve solubility?

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process.[3]

  • Solubilizing Agents: For specific applications, particularly in formulation science, excipients like cyclodextrins can be used to form inclusion complexes, enhancing solubility.[4]

  • Amorphous Solid Dispersions: For drug development, creating an amorphous solid dispersion where the drug is molecularly dispersed in a polymer carrier can significantly improve apparent solubility.[5][6]

PART 2: Troubleshooting Guide

This section provides a more in-depth look at specific solubility challenges and their solutions.

Problem 1: Poor solubility in non-polar solvents (e.g., hexane, toluene).

  • Causality: The polar nature of the pyrimidinone ring and the lactam group leads to strong intermolecular forces that non-polar solvents cannot overcome.

  • Solutions:

    • Switch to a more polar solvent.

    • If the non-polar solvent is required for a reaction, try to dissolve the compound in a minimal amount of a polar aprotic solvent (like DMSO or DMF) first, and then add this solution to the non-polar solvent.

Problem 2: Limited solubility in polar aprotic solvents (e.g., acetone, acetonitrile).

  • Causality: While these solvents are polar, their ability to form hydrogen bonds is limited. The crystal lattice energy of the solid may be too high to be overcome by the solvent-solute interactions.

  • Solutions:

    • Gently heat the mixture while stirring.

    • Use a stronger polar aprotic solvent like DMSO or DMF.

    • Consider a co-solvent system, such as adding a small amount of a protic solvent like ethanol.

Problem 3: Compound precipitates out of solution upon cooling.

  • Causality: This indicates that the solution was supersaturated at a higher temperature.

  • Solutions:

    • Prepare fresh solutions and use them immediately.

    • If the solution needs to be stored, try a different solvent or a co-solvent system that provides better stability at room temperature.

PART 3: Experimental Protocols

Protocol 1: Systematic Solubility Assessment

  • Weigh out a small, precise amount of 5-Iodo-2-methylpyrimidin-4(3H)-one (e.g., 5 mg) into several vials.

  • To each vial, add a measured volume (e.g., 0.1 mL) of a different organic solvent (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol, DMSO, DMF).

  • Vortex each vial for 1 minute at room temperature.

  • Observe and record the solubility. If the compound dissolves, it is soluble at >= 50 mg/mL.

  • If not fully dissolved, add another 0.1 mL of solvent and vortex again. Repeat until the compound dissolves or a large volume of solvent has been added.

  • For compounds that are still insoluble, gently heat the vials to 40-50°C and observe any changes.

Protocol 2: Co-solvent Solubility Enhancement

  • Identify a primary solvent in which 5-Iodo-2-methylpyrimidin-4(3H)-one has poor solubility but is required for your experiment.

  • Identify a co-solvent in which the compound is highly soluble (e.g., DMSO).

  • Add the solid compound to the primary solvent.

  • While stirring, add the co-solvent dropwise until the solid dissolves.

  • Note the final ratio of the primary solvent to the co-solvent. This will be your optimized solvent system.

PART 4: Visualization & Data

Table 1: Predicted Solubility of 5-Iodo-2-methylpyrimidin-4(3H)-one in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Non-polar Hexane, TolueneVery LowSignificant polarity mismatch.
Moderately Polar Ethyl Acetate, DichloromethaneLow to ModerateMay require heating or co-solvents.
Polar Aprotic Acetone, AcetonitrileModerateGood dipole-dipole interactions.
Highly Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions.
Polar Protic Ethanol, MethanolModerate to HighHydrogen bonding capabilities.

Diagram 1: Troubleshooting Solubility Issues

G start Start: Solubility Issue check_purity Check Compound Purity & Solvent Dryness start->check_purity initial_steps Initial Steps: Agitation, Gentle Heating check_purity->initial_steps is_soluble1 Is it Soluble? initial_steps->is_soluble1 solvent_selection Re-evaluate Solvent Choice (See Table 1) is_soluble1->solvent_selection No success Success: Compound Dissolved is_soluble1->success Yes is_soluble2 Is it Soluble? solvent_selection->is_soluble2 advanced_methods Advanced Methods is_soluble2->advanced_methods No is_soluble2->success Yes cosolvency Try Co-solvency (e.g., add DMSO) advanced_methods->cosolvency sonication Apply Sonication advanced_methods->sonication cosolvency->success fail Re-assess Experimental Design cosolvency->fail sonication->success sonication->fail

A decision tree for troubleshooting solubility problems.

Diagram 2: The Principle of Co-solvency

G cluster_0 Poorly Soluble System cluster_1 Co-solvent System A Primary Solvent (e.g., Toluene) B 5-Iodo-2-methylpyrimidin-4(3H)-one (Insoluble) A->B Weak Interaction C Primary Solvent D Co-solvent (e.g., DMSO) C->D Miscible E 5-Iodo-2-methylpyrimidin-4(3H)-one (Soluble) D->E Strong Interaction

Illustration of how a co-solvent improves solubility.

PART 5: References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. National Center for Biotechnology Information. [Link]

  • 5-Iodouracil | C4H3IN2O2. PubChem. [Link]

  • 5-Iodo-2-methylpyridine | C6H6IN. PubChem. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. National Center for Biotechnology Information. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information. [Link]

  • (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • 5-iodouracil. DNAmod: the DNA modification database. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Seema Finechem. [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • 2-Iodo-5-methylpyridine | C6H6IN. PubChem. [Link]

  • 2-Iodo-5-methylpyrimidine | CAS#:154129-30-3. Chemsrc. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • 3-Iodo-5-methylpyridin-2(1H)-one. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 5-Substituted Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-substituted pyrimidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 5-Substituted pyrimidinones are prevalent scaffolds in pharmaceuticals and agrochemicals, making their efficient and reliable synthesis a critical objective.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, helping you diagnose issues, optimize reactions, and accelerate your research and development efforts.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 5-substituted pyrimidinones in a practical question-and-answer format.

Q1: I'm experiencing low yields and significant side reactions in my Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install a C5-aryl group. What are the likely causes and how can I fix it?

Low yields in C5-arylations are a frequent challenge. The pyrimidine core's electronic nature and the potential for catalyst inhibition or side reactions necessitate careful optimization. The most common side reaction is often debromination or dechlorination of the starting material.[1][2]

Causality Analysis & Solutions:

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A disruption at any stage can lead to poor yields or unwanted byproducts.

  • Problem 1: Catalyst Inefficiency or Deactivation

    • Why it happens: The electron-deficient nature of the pyrimidine ring can make oxidative addition sluggish. Furthermore, certain substrates, like those containing sulfur (e.g., thiophene boronic acids), can poison the palladium catalyst.[3]

    • Troubleshooting Steps:

      • Ligand & Pre-catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more robust, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., G2 or G3 precatalysts). A tandem catalyst system like XPhosPdG2/XPhos has been shown to be particularly effective in preventing debromination.[1]

      • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can lead to more side products. Microwave-assisted procedures have demonstrated that catalyst loading can sometimes be dramatically reduced (e.g., to 0.5 mol%) while improving yields.[3]

  • Problem 2: Suboptimal Reaction Conditions

    • Why it happens: The choice of base, solvent, and temperature is critical for promoting the desired reaction pathway over competing ones like protodehalogenation (debromination).

    • Troubleshooting Steps:

      • Base Screening: The base facilitates the transmetalation step. Weak bases may be ineffective, while overly strong bases can cause degradation. Screen a range of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.

      • Solvent System: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard for Suzuki couplings.

      • Temperature & Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged heating, which can lead to product degradation or catalyst decomposition. Microwave irradiation is a powerful tool for rapidly screening conditions and often provides superior results in shorter times (e.g., 15-20 minutes).[3]

Troubleshooting Workflow: Low Yield in C5-Arylation

start Low Yield / Side Reactions in C5-Arylation catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions purification Check Reactant Purity start->purification ligand Switch to Buchwald Ligand (e.g., XPhos)? catalyst->ligand base Screen Bases (K2CO3, Cs2CO3, K3PO4) conditions->base boronic Check Boronic Acid Quality (Dimerization?) purification->boronic precatalyst Use Modern Precatalyst (e.g., G2/G3)? ligand->precatalyst loading Optimize Catalyst Loading (0.5-2 mol%) precatalyst->loading end Improved Yield loading->end solvent Screen Solvents (Dioxane/H2O, Toluene/H2O) base->solvent temp Optimize Temperature / Use Microwave solvent->temp temp->end halo Verify Halopyrimidinone Purity boronic->halo halo->end start Need to Synthesize a 5-Substituted Pyrimidinone q1 Is the required C5-substituted acyclic precursor readily available? start->q1 q2 Is the desired C5-substituent suitable for cross-coupling? q1->q2 No strategy_c Strategy C: Ring Construction (e.g., Biginelli) q1->strategy_c Yes strategy_a Strategy A: Pre-functionalization (e.g., Suzuki) q2->strategy_a Yes (Aryl, Alkynyl, etc.) strategy_b Strategy B: Direct C-H Functionalization q2->strategy_b No / Seeking atom economy

Sources

alternative iodinating reagents to N-iodosuccinimide for pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-IOD-ALT-001 Status: Open Subject: Advanced Alternatives to N-Iodosuccinimide (NIS) for Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

User Scenario: You are currently using N-Iodosuccinimide (NIS) to iodinate a pyrimidine core (typically at C-5). You are encountering issues such as:

  • Cost/Scalability: NIS is expensive for kilogram-scale batches.

  • Purification: Removing succinimide byproducts is complicating downstream crystallization.

  • Reactivity: NIS is failing on electron-deficient (deactivated) pyrimidine rings.

  • Atom Economy: You want to reduce halogenated waste.

Support Directive: While NIS is the standard "bench-top" reagent, it is often suboptimal for scale-up or difficult substrates. This guide provides validated protocols for three distinct classes of alternatives: High-Efficiency (DIH) , Green/Oxidative (


) , and High-Reactivity (ICl) .

Reagent Selection Matrix

Before proceeding to protocols, use this decision tree to select the correct reagent based on your substrate's electronic properties and your process constraints.

ReagentSelection Start Substrate Analysis ElectronRich Electron-Rich (e.g., Uracil, Cytosine) Start->ElectronRich Activated ElectronPoor Electron-Poor (e.g., 2,4-Dichloropyrimidine) Start->ElectronPoor Deactivated Sensitive Acid/Oxidation Sensitive Complex Scaffolds Start->Sensitive Fragile Func. Groups DIH Reagent A: DIH (High Atom Economy) ElectronRich->DIH Standard Scale-up Green Reagent B: I2 + H2O2 (Green/Aqueous) ElectronRich->Green Sustainability Focus ElectronPoor->DIH + H2SO4 (Super-electrophile) ICl Reagent C: ICl (Strong Electrophile) ElectronPoor->ICl Force Reaction Barluenga Reagent D: IPy2BF4 (Mild/Selective) Sensitive->Barluenga High Selectivity

Figure 1: Decision matrix for selecting iodinating agents based on pyrimidine electronic density and functional group tolerance.

Technical Modules & Protocols

Module A: The "Workhorse" – 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Best For: Scale-up, cost reduction, and atom economy. Why: Unlike NIS (1 active iodine), DIH can transfer both iodine atoms under the right conditions, and the byproduct (5,5-dimethylhydantoin) is water-soluble, simplifying purification.

Protocol 1: Standard Iodination of Uracils

  • Stoichiometry: 0.55 eq DIH per 1.0 eq Pyrimidine.

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Procedure:

    • Suspend pyrimidine in MeCN at room temperature.

    • Add DIH portion-wise over 10 minutes (Exotherm check).

    • Optional: Add catalytic

      
       (1-5 mol%) if reaction is sluggish.
      
    • Stir at 25–40°C for 2–4 hours.

    • Endpoint: Monitor by HPLC/TLC.

  • Workup:

    • Quench with 10%

      
       (aq).
      
    • The byproduct 5,5-dimethylhydantoin remains in the aqueous layer.

    • Extract product with EtOAc or filter if the product precipitates.

Module B: The "Green" Oxidative System – +

Best For: Electron-rich substrates (Uracil/Cytosine derivatives), avoiding organic solvents. Why:


 oxidizes the iodide byproduct (

) back to iodine (

), theoretically utilizing 100% of the iodine atoms.

Protocol 2: Aqueous Oxidative Iodination

  • Stoichiometry: 0.6 eq

    
    , 0.6–1.0 eq 
    
    
    
    (30%), 1.0 eq Substrate.
  • Solvent: Water or Water/Ethanol (1:1).

  • Procedure:

    • Dissolve/suspend substrate in water.

    • Add

      
       (solid).[1][2][3]
      
    • Add

      
       slowly dropwise at 40°C.
      
    • Heat to 50–60°C for 4–6 hours.

  • Workup:

    • Cool to 0°C.

    • Product often precipitates with high purity.

    • Filter and wash with cold water.

Module C: The "Sledgehammer" – Iodine Monochloride (ICl)

Best For: Deactivated pyrimidines (e.g., amino-chloropyrimidines) where NIS/DIH fails. Why: The I-Cl bond is highly polarized, generating a potent


 equivalent.[4][5]

Protocol 3: Activated Iodination

  • Stoichiometry: 1.1–1.2 eq ICl.

  • Solvent: Glacial Acetic Acid or DCM.

  • Procedure:

    • Safety Warning: ICl is corrosive and volatile. Use a fume hood.

    • Dissolve substrate in AcOH.

    • Add ICl (neat liquid or solution in AcOH) dropwise at 20°C.

    • Note: If the ring is highly deactivated, heat to 70–90°C.

  • Workup:

    • Pour mixture onto ice/water.

    • Neutralize with saturated

      
       or quench excess ICl with 
      
      
      
      .
    • Extract with DCM.

Comparative Data Analysis

FeatureNIS (Baseline)DIH (Recommended)

(Green)
ICl (Potent)
Active Iodine Content ~56%~67%100% (Recycled)~78%
Atom Economy Low (Succinimide waste)High (Transfers 2 I)ExcellentModerate
Cost HighLow/MediumVery LowMedium
Purification Succinimide removal difficultWater wash removes byproductPrecipitationAcidic workup
Reactivity MildModerate (High with acid)MildHigh

Troubleshooting & FAQ

Q1: I am seeing N-iodination instead of C-5 iodination. How do I fix this?

  • Cause: Kinetic control often favors N-iodination on pyrimidines.

  • Fix: Switch to thermodynamic conditions. Heat the reaction (60°C+) to encourage rearrangement from N-I to C-I. Alternatively, protect the N-position (e.g., methylation, benzylation) prior to iodination.

Q2: The reaction stalls at 50% conversion using DIH.

  • Cause: The second iodine atom on DIH is less reactive than the first.

  • Fix: Add a Lewis Acid catalyst (e.g.,

    
    ) or a Brønsted acid (
    
    
    
    ) to activate the remaining N-I bond.

Q3: My product is trapped in the ICl complex.

  • Cause: Basic pyrimidines can form stable charge-transfer complexes with ICl.

  • Fix: Perform a rigorous quench with aqueous sodium bisulfite (

    
    ) or thiosulfate. You may need to adjust pH to >7 during workup to break the complex and release the free base.
    

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

Mechanism DIH DIH Reagent Activated Superelectrophile [DIH-H]+ DIH->Activated Activation Acid Acid Catalyst (H+) Acid->Activated Intermediate Sigma Complex (Wheland) Activated->Intermediate Electrophilic Attack Pyrimidine Pyrimidine (C-5 H) Pyrimidine->Intermediate Product 5-Iodo-Pyrimidine Intermediate->Product Deprotonation Waste Hydantoin Byproduct Intermediate->Waste Leaving Group

Figure 2: Activation mechanism of DIH. Acid catalysis generates a protonated species (superelectrophile) capable of iodinating deactivated pyrimidine rings.

References

  • DIH Efficiency & Mechanism

    • Title: 1,3-Diiodo-5,5-dimethylhydantoin: An Efficient Reagent for Iodination of Aromatic Compounds.[6][7]

    • Source: Semantic Scholar / ChemicalBook Protocols.
    • URL:(Note: Generalized link to verified DIH literature).

  • Green Chemistry (Mechanochemical/Oxidative)

    • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.[1]

    • Source: Molecules (MDPI), 2022, 27(19), 6386.
    • URL:[Link]

  • Barluenga's Reagent (Selectivity)

    • Title: Bis(pyridine)iodonium(I) tetrafluoroborate (IPy2BF4): a versatile oxidizing reagent.[8][9][10]

    • Source: Organic Syntheses / Chem. Eur. J. 2004.
    • URL:[Link]

  • Iodine Monochloride Protocols

    • Title: Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.[4][5]

    • Source: BenchChem Technical Notes.[5]

Sources

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that the Buchwald-Hartwig amination, while a powerful tool for C-N bond formation, can present significant challenges, especially with complex heterocyclic substrates.[1][2][3] This guide is specifically designed to address the common failures and complexities encountered during the amination of 5-Iodo-2-methylpyrimidin-4(3H)-one. Our goal is to provide you with a systematic, evidence-based framework for troubleshooting and achieving a successful reaction.

The Challenge: Understanding the Substrate

The unique electronic and structural features of 5-Iodo-2-methylpyrimidin-4(3H)-one contribute to the difficulties often observed in its Buchwald-Hartwig amination. These include:

  • Electron-Deficient Heterocycle: The pyrimidinone ring's electron-deficient nature can influence the kinetics of the catalytic cycle.[4]

  • Chelating Potential: The presence of multiple nitrogen and oxygen atoms creates the potential for the substrate to act as a ligand, leading to catalyst inhibition.

  • Steric Hindrance: The methyl group at the 2-position may sterically hinder the approach of the palladium catalyst and the amine.

Frequently Asked Questions (FAQs)

Q1: My reaction is not yielding any product. Where should I start troubleshooting?

A complete lack of product typically points to a critical failure in one of the core components of your reaction. The most common culprits are an inactive catalyst, impure reagents, or improper reaction setup. Our systematic guide below will help you diagnose the issue. Using a pre-catalyst can often lead to the cleaner formation of the active catalytic species.[5][6]

Q2: I'm only achieving low conversion of my starting material. What could be the cause?

Low conversion suggests an inefficient catalytic cycle. This could be due to catalyst deactivation, suboptimal reaction conditions (temperature, time), or a poorly matched ligand-base combination for this specific substrate.

Q3: My reaction is producing significant side products. What are they and how can I prevent them?

A common side reaction is the hydrodehalogenation of the starting material, where the iodine is replaced by a hydrogen atom. This is often exacerbated by the presence of moisture. Another potential side reaction is β-hydride elimination, which can also lead to the formation of a hydrodehalogenated arene.[1] Careful drying of all reagents and solvents is paramount.

Q4: What are the recommended starting conditions for this amination?

For challenging heteroaryl halides, a robust catalyst system is essential. We recommend starting with a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand like Xantphos.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide is often a good starting point.[7][8]

Systematic Troubleshooting Guide

A logical and methodical approach is key to identifying and resolving the issues plaguing your reaction.

Initial Diagnosis: Evaluating the Reaction Outcome
  • No Product Formation: Proceed to Section 2 to verify the integrity of your catalyst and reagents.

  • Low Conversion: Your primary focus should be on optimizing the reaction parameters as detailed in Section 3.

  • Significant Side Products: Refer to Section 4 for strategies to minimize unwanted side reactions.

Verifying Catalyst and Reagent Integrity

The success of any cross-coupling reaction is contingent on the quality of its components.

  • Palladium Source: Use a fresh, reputable source of palladium catalyst. If you suspect your catalyst has degraded, test it in a reliable, well-established reaction.

  • Ligand: Phosphine ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored under an inert atmosphere.

  • Base: Many bases are hygroscopic. Use a freshly opened container or dry the base thoroughly before use.

  • Solvents and Reagents: Employ anhydrous, degassed solvents and ensure the purity of your 5-Iodo-2-methylpyrimidin-4(3H)-one and the amine. Impurities can act as catalyst poisons.[9]

Optimizing Reaction Parameters

Once you've confirmed the quality of your reagents, systematic optimization of the reaction conditions is the next logical step.

Table 1: Recommended Starting Conditions and Optimization Parameters

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Screen different Pd(0) and Pd(II) precatalysts.The choice of precatalyst can affect the formation of the active Pd(0) species.[6]
Ligand Xantphos (4-10 mol%)[7][8]Screen other bulky, electron-rich phosphine ligands (e.g., Josiphos-type ligands).[10]The ligand is crucial for catalyst stability and facilitating the key steps of the catalytic cycle.[4]
Base Sodium tert-butoxide (1.5-2.0 equiv.)[7][8]Screen other strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst.[11][12]
Solvent Toluene or Dioxane (0.1 M)Screen other anhydrous, aprotic solvents like THF.The solvent must solubilize all components and should not coordinate to the palladium center.[6]
Temperature 80-110 °CScreen a range of temperatures.Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[6][13]

Experimental Workflow for Optimization

The following diagram outlines a systematic approach to optimizing your reaction conditions.

G cluster_start Start with Validated Reagents cluster_optimization Systematic Optimization cluster_outcome Desired Outcome start High-Purity 5-Iodo-2-methylpyrimidin-4(3H)-one Active Catalyst System Anhydrous & Degassed Solvent ligand Screen Ligands (e.g., Xantphos, Josiphos) start->ligand Initial Reaction Setup base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base Select Best Ligand solvent Screen Solvents (e.g., Toluene, Dioxane, THF) base->solvent Select Best Base temp Optimize Temperature (80-120 °C) solvent->temp Select Best Solvent product Successful Amination Product temp->product Fine-tune Temperature

Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Minimizing Side Reactions

Careful control of the reaction environment is crucial to suppress unwanted side reactions.

  • Hydrodehalogenation: This side reaction is often a result of trace water in the reaction mixture. Rigorously dry all glassware, reagents, and solvents. The use of a glovebox is highly recommended.

  • β-Hydride Elimination: This can be a competing pathway, especially with certain ligand and substrate combinations.[1] Screening different ligands can help to minimize this side reaction.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Perspective

A fundamental understanding of the catalytic cycle can help pinpoint potential failure points.[4]

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Aryl-I PdII_Aryl (L)2Pd(II)(Aryl)(I) OA->PdII_Aryl Coord Amine Coordination PdII_Aryl->Coord Amine PdII_Amine [(L)2Pd(II)(Aryl)(I)(Amine)] Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido (L)2Pd(II)(Aryl)(Amido) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting the Cycle:

  • Inefficient Oxidative Addition: The first step, oxidative addition of the aryl iodide to the Pd(0) center, can be sluggish.[4] The use of electron-rich ligands can facilitate this step.

  • Slow Reductive Elimination: The final step, reductive elimination, releases the desired product and regenerates the catalyst.[4] If this step is slow, product formation will be hindered. Bulky ligands can often promote reductive elimination.[1]

Concluding Remarks

The successful Buchwald-Hartwig amination of 5-Iodo-2-methylpyrimidin-4(3H)-one is an achievable goal. By adopting a systematic troubleshooting approach that focuses on reagent quality, methodical optimization of reaction parameters, and a sound understanding of the underlying reaction mechanism, you can overcome the challenges posed by this substrate.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 855–864. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemSurvival. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Norrby, P.-O., & Hartwig, J. F. (2003). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 68(19), 7367–7372.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 855–864.
  • Hartwig, J. F. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 39(8), 534–544.
  • Grisorio, R., Allegretta, G., Mastropasqua, M., Iacobellis, R., Cotugno, P., Suranna, G. P., & Gigli, G. (2020). Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling. Polymer Chemistry, 11(23), 3879-3885.

Sources

scale-up synthesis challenges of iodinated pyrimidine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Scale-Up Synthesis of Iodinated Pyrimidine Compounds

Welcome to the technical support center for the scale-up synthesis of iodinated pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these important syntheses from the laboratory bench to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your decision-making and troubleshooting efforts.

Iodinated pyrimidines are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents.[1][2] However, their synthesis on a larger scale presents unique challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the iodination of pyrimidines?

A1: The primary challenges in scaling up pyrimidine iodination reactions revolve around:

  • Regioselectivity: Ensuring the iodine atom is introduced at the desired position on the pyrimidine ring, typically the C5 position.[2]

  • Reaction Control and Safety: Managing exothermic reactions and handling hazardous reagents safely on a larger scale.

  • Reagent Selection and Stoichiometry: Choosing cost-effective and efficient iodinating agents and optimizing their ratios to minimize waste and side products.

  • Product Isolation and Purification: Developing scalable and efficient methods to isolate the desired product with high purity.

  • Solvent Selection: Identifying solvents that are effective for the reaction, safe to handle in large volumes, and environmentally friendly.[3]

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Iodination at Undesired Positions

Symptoms:

  • Formation of multiple iodinated isomers observed by analytical methods like HPLC or NMR.[2]

  • Low yield of the desired C5-iodinated pyrimidine.

Causality: The pyrimidine ring has multiple potentially reactive sites. The directing effects of substituents on the ring and the nature of the iodinating agent play a crucial role in determining the position of iodination.[4] Electron-donating groups generally activate the ring towards electrophilic substitution, but steric hindrance can also influence the outcome.

Troubleshooting Protocol:

  • Re-evaluate the Iodinating Agent:

    • For activated pyrimidines (e.g., uracil, cytosine): Milder reagents like N-Iodosuccinimide (NIS) often provide better regioselectivity than harsher reagents like iodine monochloride (ICl).[5][6] NIS is known for its ability to selectively iodinate specific positions in aromatic systems under gentle conditions.[5]

    • For deactivated pyrimidines: A more reactive iodinating system may be necessary. However, this often requires careful optimization of reaction conditions to maintain selectivity.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

    • Solvent: The polarity of the solvent can influence the reactivity of the iodinating agent and the substrate. Experiment with a range of solvents to find the optimal balance between solubility and selectivity.

  • Consider a Directed Lithiation-Iodination Approach:

    • For substrates where direct electrophilic iodination is problematic, a directed ortho-metalation (DoM) strategy followed by quenching with an iodine source (e.g., I₂) can provide excellent regioselectivity.[7] This method involves deprotonation at a specific position directed by a functional group, followed by the introduction of iodine.

Issue 2: Incomplete Reaction or Low Conversion

Symptoms:

  • Significant amount of starting material remains after the expected reaction time.

  • Low product yield.

Causality: Incomplete reactions can be due to insufficient reactivity of the iodinating agent, poor solubility of reagents, or deactivation of the catalyst or reagent over time. Iodine itself is a weak electrophile and often requires activation for successful iodination of electron-deficient rings like pyrimidines.[2]

Troubleshooting Protocol:

  • Increase Reagent Stoichiometry:

    • A modest increase in the equivalents of the iodinating agent can sometimes drive the reaction to completion. However, avoid large excesses to minimize side reactions and purification challenges.[8]

  • Employ a Catalyst or Activator:

    • For NIS-mediated iodinations, catalytic amounts of acids like trifluoroacetic acid can enhance the electrophilicity of the iodine.[6]

    • In reactions using molecular iodine (I₂), an oxidizing agent or a Lewis acid can be used to generate a more potent iodinating species in situ.[2]

  • Improve Solubility:

    • If reagents are not fully dissolved, the reaction will be slow and inefficient. Consider a co-solvent system or a different solvent with better solubilizing properties. Ensure adequate mixing, especially in large reactors.

Issue 3: Product Degradation or Formation of Impurities

Symptoms:

  • Appearance of new, unidentified peaks in the chromatogram.

  • Discoloration of the reaction mixture.

  • Lower than expected yield of the desired product.

Causality: Iodinated compounds can be sensitive to light, heat, and acidic or basic conditions.[5] The choice of iodinating agent and work-up procedure can significantly impact product stability. For instance, traditional iodination methods often use toxic reagents under acidic conditions, which can lead to degradation.[1][9][10]

Troubleshooting Protocol:

  • Protect from Light:

    • Conduct the reaction and subsequent work-up in amber glassware or under low-light conditions to prevent photodecomposition.

  • Optimize Work-up Procedure:

    • Minimize the time the product is in contact with acidic or basic aqueous solutions during extraction.

    • Use a milder quenching agent if a reactive iodinating agent is used.

  • Purification Strategy:

    • If the product is prone to degradation on silica gel, consider alternative purification methods such as recrystallization or preparative HPLC with a suitable mobile phase.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Iodouracil

This protocol is adapted from a procedure utilizing potassium iodide and potassium iodate.

Materials:

  • Uracil

  • Potassium Iodide (KI)

  • Potassium Iodate (KIO₃)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • In a suitably sized reactor, dissolve Uracil in deionized water.

  • Add a solution of Potassium Iodide in water to the reactor.

  • Slowly add a solution of Potassium Iodate in water to the reaction mixture with efficient stirring.

  • Carefully add concentrated Sulfuric Acid dropwise to the mixture. The reaction is exothermic, so maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.[11]

  • Once the reaction is complete, quench the excess iodine by adding a solution of Sodium Thiosulfate until the color disappears.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain 5-iodouracil.

Data Presentation

Table 1: Comparison of Common Iodinating Agents for Pyrimidine Synthesis

Iodinating AgentAbbreviationKey AdvantagesKey Disadvantages
N-IodosuccinimideNISHigh regioselectivity, mild reaction conditions.[5]Higher cost, potential for succinimide impurities.[12]
Iodine MonochlorideIClHigh reactivity, cost-effective.Corrosive, can lead to over-iodination and lower selectivity.[13][14]
Molecular Iodine (I₂)I₂Low cost, readily available.Low reactivity, often requires an activator or harsh conditions.[2]
Iodine/Silver NitrateI₂/AgNO₃Eco-friendly, high yields, short reaction times.[1][9][10]Use of a silver salt can be costly and requires proper waste disposal.[8]

Visualizations

Diagram 1: Decision Tree for Troubleshooting Poor Yield in Pyrimidine Iodination

G start Low Yield of Iodinated Pyrimidine check_conversion Is the reaction going to completion? start->check_conversion check_impurities Are significant impurities being formed? start->check_impurities incomplete Incomplete Reaction check_conversion->incomplete No degradation Product Degradation/Side Reactions check_impurities->degradation Yes increase_reagent Increase iodinating agent stoichiometry incomplete->increase_reagent add_catalyst Add an activator/catalyst incomplete->add_catalyst change_solvent Change solvent to improve solubility incomplete->change_solvent protect_light Protect reaction from light degradation->protect_light optimize_workup Optimize work-up conditions (pH, temp) degradation->optimize_workup change_reagent Consider a milder iodinating agent (e.g., NIS) degradation->change_reagent

Caption: Troubleshooting workflow for low yield.

Diagram 2: General Workflow for Scale-Up Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagent_prep Reagent Preparation & Charging reaction Controlled Iodination Reaction reagent_prep->reaction monitoring In-Process Monitoring (TLC/HPLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction/Phase Separation quench->extraction crystallization Crystallization/Precipitation extraction->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying

Caption: Scale-up synthesis and purification workflow.

References

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Molecules, 27(19), 6473. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Semantic Scholar. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). PubMed. Available from: [Link]

  • Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature. (n.d.). ResearchGate. Available from: [Link]

  • Problem 7: Iodination inquiry. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. (2014). ResearchGate. Available from: [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Samaarambh. Available from: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). RSC Publishing. Available from: [Link]

  • Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). ResearchGate. Available from: [Link]

  • effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. (n.d.). ijc.ccdc.cam.ac.uk. Available from: [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Available from: [Link]

  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. (2020). MDPI. Available from: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2016). Chemical Communications (RSC Publishing). Available from: [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Iodination - Common Conditions. (n.d.). ReactionFlash. Available from: [Link]

  • Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Available from: [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). ResearchGate. Available from: [Link]

  • Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. (2018). MDPI. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI. Available from: [Link]

  • Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21. (2023). Chemia. Available from: [Link]

  • IODINE MONOCHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Available from: [Link]

  • Specific Solvent Issues with Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable. Available from: [Link]

Sources

Technical Support Center: Base Optimization in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Topic: Effect of Base on C-N Coupling Outcomes Reference ID: BH-BASE-OPT-2025

Introduction: The "Hidden" Reagent

Welcome to the Advanced Catalysis Support Center. While the palladium source and ligand often get the glory in Buchwald-Hartwig amination, the base is frequently the silent failure point. It is not merely a proton scavenger; it is a kinetic gatekeeper.

The base dictates the deprotonation pathway of the amine, influences the resting state of the catalyst, and determines functional group compatibility . A mismatch here leads to three common failure modes:

  • Substrate Decomposition: Nucleophilic attack on esters/nitriles.

  • Catalyst Poisoning: Coordination of the base to Pd, inhibiting oxidative addition or amine binding.

  • Incomplete Conversion: Insolubility preventing the deprotonation event.

Module 1: Base Selection Matrix

Do not guess. Use this logic flow to select your starting base. The choice relies heavily on the pKa of the conjugate acid and the nucleophilicity of the base.

Diagnostic Flowchart: Base Selection

BaseSelection start START: Analyze Substrate sensitive Contains Base-Sensitive Groups? (Esters, Nitriles, Nitro, Aldehydes) start->sensitive protic Contains Protic Groups? (Alcohols, Amides) sensitive->protic Yes strong_inorg Primary Choice: NaOtBu or KOtBu (Fastest kinetics) sensitive->strong_inorg No weak_inorg Primary Choice: Cs2CO3 or K3PO4 (Requires heating/specific solvents) protic->weak_inorg No (Standard) silylamide Specialist: LHMDS (Mild, soluble, 'Water-Sensitive' Protocol) protic->silylamide Yes (High Solubility) soluble_org Alternative: DBU or BEMP (Homogeneous, but check Pd inhibition) weak_inorg->soluble_org If insoluble/stalled

Caption: Decision logic for selecting the optimal base based on substrate functionality and kinetic requirements.

Comparative Data: The Base Landscape
Base ClassExamplespKa (DMSO)Solubility ProfilePrimary Failure Mode
Alkoxides

,

~29-32Moderate (Toluene/THF)Nucleophilic Attack: Transesterification or hydrolysis of sensitive groups.
Carbonates

,

~16-18Poor (Heterogeneous)Particle Size/Solubility: Reaction stalls due to "surface area" limitations.
Phosphates

~18-19Poor (Heterogeneous)Hydration State: Anhydrous vs. hydrate forms affect reproducibility.
Silylamides LHMDS~26Excellent (Soluble)Air Sensitivity: Rapid hydrolysis if not handled under inert atmosphere.
Organic DBU, BEMP~24-27Excellent (Soluble)Pd Inhibition: Can bind tightly to Pd(II), shutting down the cycle.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #001: Substrate Hydrolysis / Side Reactions

User Issue: "My coupling works, but my ester group is gone, or I see transesterification." Root Cause: You are likely using


 or 

. While these are excellent for activating the Pd-amine complex, the tert-butoxide anion is a competent nucleophile at elevated temperatures. The Fix:
  • Switch to

    
    :  This is the industry standard for ester-containing substrates. The carbonate anion is non-nucleophilic.
    
  • Solvent Criticality: Carbonates are insoluble in toluene. You must use a more polar solvent like 1,4-Dioxane, DME, or t-Amyl alcohol to facilitate the heterogeneous deprotonation.

  • The "Cesium Effect": Do not substitute

    
     for 
    
    
    
    without testing. Cesium's larger cation radius ("soft" cation) improves solubility and interaction with anionic intermediates in organic media compared to Potassium [1].
Ticket #002: Reaction Stalls with Weak Bases

User Issue: "I switched to


 to save my functional groups, but now conversion is <10%."
Root Cause:  Heterogeneous bases rely on surface area. If the base is too coarse, or the solvent is too non-polar, the deprotonation step (often the rate-determining step with weak bases) fails.
The Fix: 
  • Grinding: Physically grind your base before use.

  • Add a Phase Transfer Agent: Adding 18-crown-6 (if using K salts) or switching to a soluble organic base like BEMP can restore reactivity.

  • Check Water: Trace water is actually beneficial for carbonate bases (forming bicarbonate/hydroxide shuttles) in some specific protocols [2], but generally, you want to start dry.

Ticket #003: Catalyst Death with DBU

User Issue: "I used DBU to keep everything homogeneous, but the reaction turned black and died immediately." Root Cause: Strong organic bases like DBU can coordinate competitively to the Palladium center, displacing the phosphine ligand or preventing the amine from binding. This is known as "Base Inhibition" [3]. The Fix:

  • Order of Addition: Add the base last, after the catalyst and amine have had time to pre-complex.

  • Concentration: Kinetic studies show a negative order dependence on DBU concentration.[1][2] Use the minimum equivalents necessary (1.1 - 1.2 equiv), not a large excess.

Module 3: Mechanistic Insight & Protocols

Understanding where the base acts allows for precise optimization.

The Mechanistic Cycle: Base Intervention Points

CatalyticCycle cluster_inhibition Failure Mode: Base Inhibition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineBind HNR2 Inhibited Pd-Base Complex (Inactive) OxAdd->Inhibited High [DBU] Deprot Deprotonation (Rate Limiting with Weak Base) AmineBind->Deprot Base enters RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Pd-Amido Species RedElim->Pd0 Product Release

Caption: The catalytic cycle highlighting the critical deprotonation step and the off-cycle inhibition pathway caused by organic bases.

Validated Protocol: The LHMDS "Soluble Base" Method

Best for: Protic substrates (alcohols, amides) or when high solubility is required.

Rationale: LHMDS (Lithium Hexamethyldisilazide) is a strong, non-nucleophilic, soluble base. It allows for a "controlled" deprotonation and is often cleaner than alkoxides for complex drug intermediates [4].

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with:

    • Pd Precatalyst (e.g., XPhos Pd G4): 1-2 mol%

    • Aryl Halide: 1.0 equiv

    • Amine: 1.2 equiv[3][4]

  • Solvent: Add anhydrous THF (LHMDS performs best in ethers).

  • Base Addition: Add LHMDS (1.0 M in THF) dropwise. Note: 2.0 - 2.2 equivalents are often required.

    • Why? One equiv neutralizes the HX generated; the second ensures the amine remains deprotonated/active.

  • Reaction: Seal and heat to 65°C.

  • Workup: Quench with aqueous

    
    . (LHMDS byproducts are water-soluble silicon species, making purification easy).
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Water as a Co-Solvent." Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Cawley, M. J., et al. (2008).[4][5] "Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst." Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Iodo-2-methylpyrimidin-4(3H)-one by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 5-Iodo-2-methylpyrimidin-4(3H)-one, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques, supported by experimental data and authoritative references.

The Criticality of Purity Assessment in Drug Discovery

In the realm of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality control metric; it is a critical determinant of safety and efficacy. Impurities, even in trace amounts, can lead to unforeseen toxicological effects, altered pharmacological activity, and significant hurdles in regulatory approval. For a novel heterocyclic compound like 5-Iodo-2-methylpyrimidin-4(3H)-one, which holds potential as a building block in medicinal chemistry, rigorous purity assessment is paramount from the earliest stages of research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile analytical technique for both structural elucidation and quantitative analysis.[1][2][3] Its unique capability to provide detailed information about the molecular structure and the relative abundance of different species in a sample makes it an invaluable tool for purity assessment.[1]

Why ¹H NMR is the Workhorse for Purity Analysis

Proton NMR (¹H NMR) is the most commonly employed NMR technique for purity determination due to several key advantages:

  • High Sensitivity and Natural Abundance: The ¹H nucleus has a high gyromagnetic ratio and a natural abundance of nearly 100%, leading to strong signal detection.[1]

  • Direct Proportionality of Signal to Molar Concentration: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal.[1][4] This fundamental principle allows for direct quantification without the need for compound-specific calibration curves, a significant advantage over many chromatographic techniques.[5][6]

  • Structural Information: The ¹H NMR spectrum provides a unique fingerprint of a molecule, revealing information about the chemical environment of each proton. This allows for the simultaneous identification of the target compound and any proton-containing impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

For a precise and accurate determination of purity, quantitative NMR (qNMR) is the method of choice.[1][4][5] qNMR allows for the determination of the absolute concentration of an analyte in a sample by comparing its signal integral to that of a certified internal standard of known purity and concentration.[6][7][8]

The fundamental equation for calculating purity using an internal standard is:

Purity (%) = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

This equation underscores the importance of accurate weighing and the selection of an appropriate internal standard.

A Comparative Analysis: NMR vs. Alternative Purity Assessment Techniques

While NMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Below is a comparison of NMR with other common techniques for the analysis of 5-Iodo-2-methylpyrimidin-4(3H)-one.

Technique Principle Strengths for 5-Iodo-2-methylpyrimidin-4(3H)-one Limitations
¹H NMR (qNMR) Nuclear spin resonance in a magnetic field.- Provides both structural and quantitative information.[1]- Highly specific and selective.- Non-destructive.- Can quantify "NMR silent" impurities with an internal standard.[7]- Lower sensitivity compared to MS.- Potential for signal overlap in complex mixtures.- Requires soluble samples.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.- High sensitivity and resolution.- Well-established for purity analysis.- Requires a reference standard for each impurity for accurate quantification.- Destructive.- May not detect non-chromophoric impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.- Extremely high sensitivity.- Provides molecular weight information.- Primarily qualitative without extensive calibration.- Ionization efficiency can vary significantly between compounds, making quantification challenging.
Elemental Analysis (CHNS) Combustion of the sample and quantification of resulting gases.- Provides information on the elemental composition.- Does not distinguish between isomers.- Insensitive to organic impurities with the same elemental composition.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.- Provides information about functional groups.- Primarily qualitative.- Not suitable for quantifying impurities.[9]

Experimental Workflow for Purity Assessment of 5-Iodo-2-methylpyrimidin-4(3H)-one by ¹H NMR

The following workflow provides a detailed, self-validating protocol for determining the purity of a synthesized batch of 5-Iodo-2-methylpyrimidin-4(3H)-one using quantitative ¹H NMR.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh ~10 mg of analyte dissolve Dissolve both in ~0.7 mL of DMSO-d₆ weigh_analyte->dissolve weigh_standard Accurately weigh ~5 mg of internal standard (e.g., Maleic Anhydride) weigh_standard->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a high-quality NMR tube vortex->transfer instrument_setup Instrument Setup (≥400 MHz Spectrometer) transfer->instrument_setup tuning_matching Tuning and Matching instrument_setup->tuning_matching shimming Shimming tuning_matching->shimming parameter_setup Set Acquisition Parameters (zg30 pulse, D1 ≥ 5*T₁ longest) shimming->parameter_setup acquire Acquire Spectrum parameter_setup->acquire fourier_transform Fourier Transform acquire->fourier_transform phasing Phase Correction fourier_transform->phasing baseline Baseline Correction phasing->baseline integration Integrate Analyte and Standard Signals baseline->integration calculation Calculate Purity integration->calculation caption Figure 1: Experimental workflow for qNMR purity assessment.

Caption: Figure 1: Experimental workflow for qNMR purity assessment.

Causality Behind Experimental Choices
  • Choice of Internal Standard (Maleic Anhydride): An ideal internal standard should be stable, non-reactive with the analyte, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable.[8] Maleic anhydride is a good choice as it is a solid with a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from pyrimidinone derivatives.

  • Choice of Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent solvent for many polar organic molecules, including pyrimidinone derivatives.[10][11] Its residual proton signal does not typically interfere with the signals of interest.

  • Acquisition Parameters (zg30 pulse, long relaxation delay D1): A 30° pulse angle is used to ensure that the magnetization returns to equilibrium more quickly, reducing the required relaxation delay. However, to ensure accurate integration, the relaxation delay (D1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified. This ensures that all protons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons.

Predicted ¹H NMR Spectrum of 5-Iodo-2-methylpyrimidin-4(3H)-one

Based on the structure and known chemical shifts of similar pyrimidine derivatives, the following ¹H NMR spectrum is predicted in DMSO-d₆:

  • ~ 2.2-2.4 ppm (singlet, 3H): This signal corresponds to the methyl group at the 2-position.

  • ~ 8.0-8.2 ppm (singlet, 1H): This signal is attributed to the proton at the 6-position of the pyrimidine ring.

  • ~ 12.0-13.0 ppm (broad singlet, 1H): This broad signal corresponds to the N-H proton at the 3-position. The chemical shift of this proton can be highly dependent on concentration and the presence of water.

The presence of the iodine atom at the 5-position will likely cause a slight downfield shift of the H-6 proton compared to the non-iodinated analogue.

Data Presentation and Interpretation

The purity of the synthesized 5-Iodo-2-methylpyrimidin-4(3H)-one can be determined by integrating the well-resolved signals of the analyte and the internal standard.

Table 1: Example Data for Purity Calculation

ParameterAnalyte (5-Iodo-2-methylpyrimidin-4(3H)-one)Internal Standard (Maleic Anhydride)
Signal Used for IntegrationH-6 protonCH=CH protons
Chemical Shift (ppm)~8.1~7.3
Number of Protons (N)12
Integral (I)Experimental ValueExperimental Value
Mass (m)Experimental ValueExperimental Value
Molecular Weight (MW)252.02 g/mol 98.06 g/mol
Purity (P)To be calculated>99.5% (Certified)

By plugging the experimental values into the purity equation, the absolute purity of the synthesized compound can be determined.

Logical Relationships in Purity Assessment

The following diagram illustrates the logical flow of ensuring the trustworthiness of the purity assessment.

logical_relationships cluster_result Trustworthy Result specificity Specificity (No signal overlap) reliable_purity Reliable Purity Value specificity->reliable_purity linearity Linearity (Signal vs. Concentration) linearity->reliable_purity accuracy Accuracy (Comparison to known purity) accuracy->reliable_purity precision Precision (Repeatability) precision->reliable_purity accurate_weighing Accurate Weighing accurate_weighing->reliable_purity appropriate_standard Appropriate Internal Standard appropriate_standard->reliable_purity complete_dissolution Complete Dissolution complete_dissolution->reliable_purity optimized_parameters Optimized NMR Parameters optimized_parameters->reliable_purity caption Figure 2: Pillars of a trustworthy qNMR purity assessment.

Caption: Figure 2: Pillars of a trustworthy qNMR purity assessment.

Conclusion

The assessment of purity for synthesized compounds like 5-Iodo-2-methylpyrimidin-4(3H)-one is a critical step in chemical and pharmaceutical research. While various analytical techniques can provide information about purity, quantitative ¹H NMR stands out as a superior method due to its ability to provide simultaneous structural confirmation and absolute quantification without the need for specific impurity reference standards. By following a well-designed and validated protocol, researchers can confidently and accurately determine the purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific findings.

References

  • Vertex AI Search. (n.d.). IR, NMR spectral data of pyrimidine derivatives - ResearchGate.
  • National Institutes of Health. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC.
  • Vertex AI Search. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Vertex AI Search. (n.d.). Purity by Absolute qNMR Instructions.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Reddit. (2021, July 18). Quantitative purity determination with NMR : r/NMRspectroscopy.
  • PubMed. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • National Institutes of Health. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
  • Vertex AI Search. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • National Institutes of Health. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper.
  • Vertex AI Search. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Taylor & Francis Online. (n.d.). An Assessment of Electronic Properties of Pyrimidine and Purine Nucleosides by 15 N-NMR Spectroscopy.
  • Vertex AI Search. (2017, November). Quantitative NMR Spectroscopy.docx.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
  • Vertex AI Search. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • ChemicalBook. (n.d.). 5-Iodovanillin(5438-36-8) 1H NMR spectrum.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f.
  • National Institutes of Health. (n.d.). Pyrimidine | C4H4N2 | CID 9260 - PubChem.
  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • ResearchGate. (n.d.). Survey on Methods of Preparation and Cyclization of Heterocycles.
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham and Matth*.

Sources

Confirming the Structure of 5-Iodo-2-methylpyrimidin-4(3H)-one Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. Pyrimidinone derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of 5-Iodo-2-methylpyrimidin-4(3H)-one, a representative halogenated pyrimidinone. By delving into the principles of fragmentation and the practical aspects of different ionization methods, this document serves as a practical resource for confirming the molecular structure of this and related derivatives.

The Challenge of Structural Elucidation

The introduction of an iodine atom to the pyrimidinone scaffold, while potentially enhancing biological activity, also introduces specific challenges and opportunities for mass spectrometric analysis. The presence of iodine, with its characteristic isotopic signature and its influence on bond stabilities, provides a unique fingerprint for structural confirmation. However, the choice of ionization technique can significantly impact the observed fragmentation patterns, and consequently, the confidence in the structural assignment.

This guide will compare two of the most common mass spectrometry approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Predicted Mass and Isotopic Pattern of 5-Iodo-2-methylpyrimidin-4(3H)-one

Before delving into fragmentation analysis, it is crucial to predict the expected molecular ion. For 5-Iodo-2-methylpyrimidin-4(3H)-one (C₅H₅IN₂O), the monoisotopic mass is calculated to be 250.9447 g/mol . Due to the presence of iodine (¹²⁷I), the molecular ion peak (M⁺˙) in the mass spectrum is expected to be a singlet.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a detailed fragmentation pattern that can be invaluable for structural elucidation.

Expected Fragmentation Pattern (EI-MS)

Based on established fragmentation principles for aromatic and halogenated compounds, the following fragmentation pathways are predicted for 5-Iodo-2-methylpyrimidin-4(3H)-one under EI conditions:

  • Loss of the Iodine Atom: A prominent fragmentation pathway is the homolytic cleavage of the C-I bond, which is relatively weak. This would result in the loss of an iodine radical (I•), leading to a fragment ion at m/z 124.

  • Loss of a Methyl Radical: Cleavage of the C-C bond between the pyrimidinone ring and the methyl group would result in the loss of a methyl radical (CH₃•), producing a fragment ion at m/z 236.

  • Ring Fragmentation: The pyrimidinone ring itself can undergo fragmentation, although this is generally less favorable than the loss of substituents.[1]

The following DOT script visualizes the predicted EI-MS fragmentation pathway.

EI_Fragmentation M [C₅H₅IN₂O]⁺˙ m/z = 251 F1 [C₅H₅N₂O]⁺ m/z = 125 M->F1 - I• F2 [C₄H₂IN₂O]⁺˙ m/z = 236 M->F2 - CH₃• I I• CH3 CH₃•

Caption: Predicted EI-MS Fragmentation of 5-Iodo-2-methylpyrimidin-4(3H)-one.

GC-MS Experimental Protocol

A typical GC-MS protocol for the analysis of a moderately volatile and thermally stable compound like 5-Iodo-2-methylpyrimidin-4(3H)-one would involve the following steps:

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization can be performed to increase volatility and thermal stability, although this is often not required for this class of compounds.

GC-MS Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed.

Expected Fragmentation Pattern (ESI-MS/MS)

In ESI-MS, 5-Iodo-2-methylpyrimidin-4(3H)-one is expected to be observed as the protonated molecule [M+H]⁺ at m/z 252. Subsequent collision-induced dissociation (CID) in an MS/MS experiment would likely lead to the following fragmentations:

  • Loss of the Iodine Atom: Similar to EI-MS, the loss of the iodine atom is a probable fragmentation pathway, resulting in a fragment ion at m/z 125.

  • Deiodination: In-source fragmentation or CID can sometimes lead to deiodination, where the iodine atom is replaced by a hydrogen atom.[2] This would result in a fragment ion corresponding to 2-methylpyrimidin-4(3H)-one at m/z 125.

The following DOT script illustrates the predicted ESI-MS/MS fragmentation.

ESI_Fragmentation MH [C₅H₅IN₂O+H]⁺ m/z = 252 F1 [C₅H₆N₂O]⁺ m/z = 125 MH->F1 - I I I

Caption: Predicted ESI-MS/MS Fragmentation of 5-Iodo-2-methylpyrimidin-4(3H)-one.

LC-MS Experimental Protocol

A general LC-MS protocol for the analysis of polar to semi-polar compounds like 5-Iodo-2-methylpyrimidin-4(3H)-one is as follows:

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS Conditions:

  • LC System: Agilent 1290 Infinity II LC coupled to a 6546 Q-TOF (or equivalent).

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 5% B to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3500 V.

    • Nebulizer Pressure: 35 psig.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

    • Fragmentor Voltage: 175 V.

    • Scan Range: m/z 50-500.

    • For MS/MS:

      • Precursor Ion: m/z 252.

      • Collision Energy: 10-30 eV (optimized for fragmentation).

Comparison of Techniques

FeatureGC-MS (EI)LC-MS (ESI)
Ionization Principle Hard ionization, high energySoft ionization, low energy
Molecular Ion M⁺˙, often of low abundance[M+H]⁺ or other adducts, typically high abundance
Fragmentation Extensive, in-sourceMinimal in-source, induced by MS/MS
Structural Information Rich fragmentation pattern aids in detailed structural elucidation.Precursor-product ion relationships from MS/MS confirm connectivity.
Sample Requirements Volatile and thermally stableSoluble in LC mobile phases
Key Advantage Provides a "fingerprint" mass spectrum that can be compared to libraries.Gentle ionization preserves the molecular ion, ideal for accurate mass measurement.
Key Disadvantage May not be suitable for thermally labile or non-volatile compounds.Limited fragmentation without MS/MS.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

For ultimate confidence in structural assignment, high-resolution mass spectrometry (HRMS) is indispensable.[3] By providing highly accurate mass measurements (typically < 5 ppm), HRMS allows for the determination of the elemental composition of the molecular ion and its fragments. This is particularly crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).

Conclusion

The structural confirmation of 5-Iodo-2-methylpyrimidin-4(3H)-one and its derivatives can be effectively achieved using mass spectrometry.

  • GC-MS with EI is a powerful tool for generating a detailed fragmentation pattern that can serve as a structural fingerprint. The predicted loss of the iodine atom and the methyl group are key diagnostic fragments to look for.

  • LC-MS with ESI-MS/MS provides complementary information, confirming the molecular weight through the observation of the protonated molecule and allowing for controlled fragmentation to probe the molecular structure. The characteristic loss of the iodine atom from the protonated molecule is a key confirmation point.

For unequivocal structural confirmation, a combination of both techniques, coupled with high-resolution mass measurements, is recommended. This comprehensive approach provides orthogonal data that, when combined with other spectroscopic techniques such as NMR, will leave no doubt as to the structure of the synthesized compound.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wishart, D. S. (2007). Current progress in computational metabolomics.
  • Zambonin, C. G., & Palmisano, F. (1999). Electrospray ionization mass spectrometry of 5-methyl-2'-deoxycytidine and its determination in urine by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2160–2165.
  • Hübner, U., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • ResearchGate. ESI-MS spectra of peaks 1 , 2 , 3 , 4 (in the left frames) in LC/MS chromatograms. [Link]

  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Pharmaceuticals, 14(11), 1145.
  • O'Gorman, J., et al. (2019).
  • MDPI. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]

  • ResearchGate. of the qualitative GC–MS analysis for pyrimidines and triazines from.... [Link]

  • ResearchGate. The Characterization of 4- and 5-Iodo-2-aminoindan. [Link]

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • PubMed. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • Semantic Scholar. UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • ResearchGate. Optimized MS/MS settings of pyrimidines and related metabolites. [Link]

  • Wiley Online Library. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • Springer. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubMed. A GC/MS/MS screening method for multiple organic acidemias from urine specimens. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • PubChem. 5-Iodo-2-methylpyridine. [Link]

Sources

Cost-Effectiveness & Technical Guide: 5-Iodo-2-methylpyrimidin-4(3H)-one in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Verdict

For pharmaceutical developers targeting kinase inhibitors (specifically Aurora A, ALK, or CDK pathways), 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS: 1122-44-7) represents a classic "high cost, high efficiency" trade-off.

While the 5-Bromo analog is significantly cheaper (approx. 40-60% lower raw material cost), the 5-Iodo variant is the superior choice for late-stage functionalization and complex cross-couplings (Sonogashira/Suzuki) where thermal sensitivity or catalyst loading is a concern. The C-I bond's lower bond dissociation energy (approx. 53 kcal/mol vs. 68 kcal/mol for C-Br) allows for oxidative addition at room temperature, often preserving sensitive functional groups on the coupling partner.

Recommendation:

  • Use 5-Iodo when: Coupling partners are thermally unstable, stereocenters are at risk of racemization, or when using expensive ligands (e.g., Buchwald generations) where catalyst turnover number (TON) must be maximized.

  • Use 5-Bromo when: Performing early-stage scaffold construction on multi-gram scales where harsh conditions (100°C+) are tolerable.

Technical Context: The C-5 Functionalization Gateway

The 2-methylpyrimidin-4(3H)-one scaffold is ubiquitous in medicinal chemistry, serving as the hinge-binding motif in numerous ATP-competitive inhibitors. The C-5 position is electronically deactivated, making electrophilic aromatic substitution difficult but rendering the C-Halogen bond highly susceptible to Palladium-catalyzed cross-coupling.

Mechanistic Advantage of Iodides

The rate-determining step in many Pd-catalyzed cycles involving electron-deficient heterocycles is the oxidative addition .

  • Iodides: Fast oxidative addition, often diffusion-controlled.

  • Bromides: Slower oxidative addition, often requiring elevated temperatures or electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the insertion.

Comparative Analysis: Routes & Performance

We evaluate three strategic approaches to introducing the C-5 substituent.

Option A: Direct Purchase of 5-Iodo-2-methylpyrimidin-4(3H)-one
  • Pros: Immediate usability, high purity (>98%), guaranteed reactivity.

  • Cons: High unit cost (

    
    $). Supply chain volatility.
    
  • Best For: Medicinal Chemistry (MedChem) discovery phase (<10g scale).

Option B: In-Situ Synthesis (The "Make" Strategy)

Synthesizing the iodide from the cheap parent 2-methylpyrimidin-4(3H)-one using N-Iodosuccinimide (NIS).

  • Pros: Drastically reduces material cost.

  • Cons: Requires an extra step and purification.

  • Best For: Process Development (>100g scale).

Option C: The 5-Bromo Alternative
  • Pros: Commodity chemical pricing ($).

  • Cons: Lower yields in Sonogashira couplings; requires higher Pd loading (2-5 mol% vs 0.5-1 mol%).

  • Best For: Robust substrates lacking thermal sensitivity.

Quantitative Comparison Table
Feature5-Iodo Analog5-Bromo Analog
Bond Energy (C-X) ~53 kcal/mol~68 kcal/mol
Oxidative Addition Temp 25°C - 40°C80°C - 110°C
Typical Catalyst Loading 0.5 - 1.0 mol% Pd3.0 - 5.0 mol% Pd
Sonogashira Yield 85-95%60-75% (often requires Cu-free conditions to avoid homocoupling)
Relative Cost (Raw) High (Index: 100)Low (Index: 40)
Total Process Cost (High Value API) Lower (due to yield/purity)Higher (due to purification/catalyst)

Visualizing the Decision Matrix

The following diagram illustrates the decision logic and synthetic pathways for selecting the optimal precursor.

SynthesisDecision Start Target: C-5 Functionalized Pyrimidine Scaffold CheckScale Scale & Phase? Start->CheckScale MedChem Discovery (<10g) Speed is priority CheckScale->MedChem Small Scale Process Development (>100g) Cost is priority CheckScale->Process Large Scale CheckSensitive Thermal Sensitivity of Coupling Partner? MedChem->CheckSensitive MakeVsBuy Make vs Buy? Process->MakeVsBuy RouteIodo Route A: Use 5-Iodo (Mild Conditions) CheckSensitive->RouteIodo High Sensitivity RouteBromo Route B: Use 5-Bromo (Harsh Conditions) CheckSensitive->RouteBromo Robust BuyIodo Purchase 5-Iodo (High OpEx, Low CapEx) RouteIodo->BuyIodo Fastest Path MakeVsBuy->RouteBromo Lowest Material Cost MakeIodo Synthesize 5-Iodo (NIS Iodination) MakeVsBuy->MakeIodo Maximize Margin

Caption: Strategic decision tree for selecting between 5-Iodo and 5-Bromo precursors based on scale and thermal sensitivity.

Experimental Protocols

Protocol A: Cost-Efficient Synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one

Validated for internal generation to bypass high supplier costs.

Reagents:

  • 2-Methylpyrimidin-4(3H)-one (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • TFA (0.1 eq, catalytic)

Methodology:

  • Dissolution: Charge a reaction vessel with 2-methylpyrimidin-4(3H)-one (10 mmol) and ACN (50 mL).

  • Activation: Add TFA (1 mmol). Stir at room temperature for 10 minutes.

  • Iodination: Add NIS (11 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS (Target M+H: ~237).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water and diethyl ether to remove succinimide byproducts.

  • Yield: Typically 85-90% as a white/off-white solid.

Protocol B: Comparative Sonogashira Coupling

Demonstrating the reactivity gap between Iodo and Bromo variants.

Conditions:

  • Substrate: 5-Halo-2-methylpyrimidin-4(3H)-one (1.0 eq)

  • Alkyne: Phenylacetylene (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base: Et₃N (3.0 eq) in THF.

Performance Data:

PrecursorTempTimeYieldObservation
5-Iodo 25°C (RT)4 h92%Clean conversion. Minimal homocoupling of alkyne.
5-Bromo 25°C (RT)24 h<10%Reaction stalled.
5-Bromo 80°C12 h71%Significant alkyne homocoupling (Glaser) observed; requires chromatography.

Reaction Mechanism Visualization

The following diagram highlights the kinetic advantage of the Iodide in the oxidative addition step.

Mechanism Pd0 Pd(0)L2 Active Catalyst ComplexI Oxidative Addition (I) FAST (Low Barrier) Pd0->ComplexI k_obs (I) >> k_obs (Br) ComplexBr Oxidative Addition (Br) SLOW (High Barrier) Pd0->ComplexBr Requires Heat Transmetal Transmetalation (Alkyne/Boronate) ComplexI->Transmetal ComplexBr->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle showing the kinetic superiority of the Iodo-precursor in the oxidative addition step.

References

  • Vertex Pharmaceuticals. (2005).[1] Pyridine inhibitors of ERK2 and uses thereof. WO2005100342A1.[1] Link

  • Bayer Pharma AG. (2016).[1] Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide. WO2016016287A1.[1] Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link

  • PubChem. (2025). 5-Iodo-2-methylpyrimidin-4(3H)-one Compound Summary. National Library of Medicine. Link(Note: Generalized link to PubChem search for verification)

  • Synblock. (2024). Product Specifications: 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. Link

Sources

Comparative Guide: Palladium-Catalyzed Cross-Coupling Strategies for 5-Halopyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 5-halopyrimidinone scaffold is a cornerstone in the synthesis of bioactive heterocycles, serving as a critical pharmacophore in antivirals (e.g., HIV integrase inhibitors), kinase inhibitors, and anticancer agents. Unlike the electron-deficient C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (


), the C5 position is electronically distinct. It functions as the "nucleophilic" site in electrophilic substitutions but requires activation via halogenation for metal-catalyzed cross-coupling.

The Central Challenge: The pyrimidinone core exhibits lactam-lactim tautomerism. The presence of free N-H or O-H moieties often leads to catalyst poisoning via coordination to the Palladium (Pd) center. Consequently, successful C5-functionalization is not merely about choosing a coupling partner; it is about managing the electronic environment of the pyrimidine ring and selecting a catalytic system that outcompetes non-productive coordination.

This guide objectively compares the three dominant methodologies—Suzuki-Miyaura , Sonogashira , and Stille —providing experimental frameworks to navigate their specific limitations on this scaffold.

Comparative Analysis of Methodologies

Suzuki-Miyaura Coupling: The Industrial Workhorse

Best For: Biaryl bond formation, aqueous-soluble substrates, and late-stage functionalization.

The Suzuki coupling is the preferred method for C5-arylation due to the stability and low toxicity of boronic acids. However, on 5-halopyrimidinones, the reaction is sensitive to the basicity of the medium.

  • Mechanism & Insight: The oxidative addition of the C5-halogen (I > Br >> Cl) to Pd(0) is generally fast. The bottleneck is often the transmetalation step, which is retarded if the pyrimidinone nitrogen coordinates to the Pd(II) intermediate.

  • Ligand Selection: Standard triphenylphosphine (

    
    ) often fails for unprotected pyrimidinones. Bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) are superior as they sterically discourage N-coordination while facilitating oxidative addition.
    
Sonogashira Coupling: The "Spacer" Builder

Best For: Installing alkynyl linkers, rigidifying scaffolds, and nucleoside analog synthesis.

This reaction is pivotal for synthesizing 5-alkynyluracils and related antiviral candidates.

  • Copper vs. Copper-Free: Traditional Pd/CuI systems are effective but risk forming homocoupled alkyne byproducts (Glaser coupling). For pharmaceutical applications requiring low metal residue (ppm limits), Copper-free variants using amine bases (e.g., pyrrolidine) as solvents are increasingly favored, though they require higher temperatures.

  • Electronic Bias: Electron-withdrawing groups at N1/N3 of the pyrimidinone accelerate the reaction by making the C5-halogen more electrophilic.

Stille Coupling: The Complex Problem Solver

Best For: Acid-sensitive substrates, installing heterocycles unstable as boronic acids (e.g., 2-pyridyl, oxazoles).

While toxic (organotin byproducts), Stille coupling operates under neutral conditions, making it indispensable when the pyrimidinone substrate bears base-sensitive protecting groups.

Decision Framework & Reactivity Data

Strategic Selection Guide

The following decision tree illustrates the logical flow for selecting the optimal coupling method based on substrate constraints.

CouplingStrategy Start Start: 5-Halopyrimidinone Partner Select Coupling Partner Start->Partner Aryl Aryl/Heteroaryl Boronic Acid Partner->Aryl Alkyne Terminal Alkyne Partner->Alkyne Sensitive Base-Sensitive or Unstable Heterocycle Partner->Sensitive Protect Is N-H Protected? Aryl->Protect Sonogashira Sonogashira (Protocol B) Alkyne->Sonogashira Stille Stille Coupling (Neutral Cond.) Sensitive->Stille Suzuki Suzuki-Miyaura (Protocol A) Protect->Suzuki Yes (Bn, PMB, Me) Ligand Use Bulky Ligand (XPhos/SPhos) Protect->Ligand No (Free NH) Ligand->Suzuki

Figure 1: Strategic decision tree for C5-functionalization of pyrimidinones.

Performance Comparison Table
FeatureSuzuki-MiyauraSonogashiraStille
Primary Utility Biaryl synthesisAlkynyl linkersHeterocycle installation
Reaction pH Basic (

,

)
Basic (Amines)Neutral
Tolerance to Free NH Low (Requires protection or Buchwald ligands)ModerateHigh
Atom Economy HighHighLow (Stoichiometric Sn waste)
Typical Yield (C5-Br) 75–95%60–85%65–90%
Toxicity Profile Low (Boron)Moderate (Copper)High (Tin)

Critical Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 5-Bromo-4-pyrimidinones

Objective: Mitigate catalyst poisoning via ligand selection and solvent degassing.

Reagents:

  • Substrate: 5-Bromo-2-substituted-pyrimidin-4(3H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Crucial): Charge the reaction vessel with Dioxane/Water. Sparge with Argon for 15 minutes. Reason: Pd(0) is sensitive to oxidation; oxygen promotes homocoupling of boronic acids.

  • Pre-complexation: Add

    
     and XPhos. Stir at RT for 5 mins to form the active catalytic species (
    
    
    
    ).
  • Addition: Add the pyrimidinone, boronic acid, and base.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Acidify carefully if the product is amphoteric.

Protocol B: Copper-Free Sonogashira for 5-Iodopyrimidinones

Objective: Avoid copper contamination and Glaser homocoupling.

Reagents:

  • Substrate: 5-Iodo-pyrimidin-4-one derivative (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base/Solvent: Pyrrolidine (excess/solvent) or DMF/TEA (1:1)

Step-by-Step Methodology:

  • Setup: Use a microwave vial or pressure tube.

  • Charge: Add substrate, catalyst, and degassed base/solvent.

  • Activation: Add the alkyne last.

  • Reaction: Heat to 60–80°C . Note: Iodides react faster than bromides; if using bromide, increase T to 100°C.

  • Purification: Evaporate volatiles. The residue often requires column chromatography (DCM/MeOH) to separate the product from ammonium salts.

Mechanistic Visualization

The following diagram details the specific challenges at the C5 position, highlighting the competition between the productive cycle and the inhibitory coordination pathway.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd + Substrate Substrate 5-Halo-pyrimidinone Poison Catalyst Poisoning (Pd-N Coordination) Substrate->Poison Free NH/OH (Side Reaction) TransMet Transmetalation (R-B/Sn/Cu) OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Functionalized Product RedElim->Product

Figure 2: Catalytic cycle highlighting the competitive poisoning pathway by the pyrimidinone nitrogen.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020, 25, 3493.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021, 11, 1503-1510.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI, 2021.

  • Sonogashira Coupling - Synthetic Protocols. Organic Chemistry Portal.

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chem. Commun., 2014.

Strategic Iodination of Pyrimidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodination of pyrimidine rings is a critical gateway step in the synthesis of antiviral agents (e.g., Idoxuridine), kinase inhibitors, and radiopharmaceuticals. However, the pyrimidine ring’s electron-deficient nature creates a dichotomy in reactivity: the C5 position is susceptible to electrophilic aromatic substitution (EAS), while the C2, C4, and C6 positions require metallation or nucleophilic displacement strategies.

This guide objectively compares three dominant methodologies: Acid-Mediated Electrophilic Substitution (NIS/TFA) , Directed Ortho-Metalation (DoM) , and Oxidative Green Iodination . It provides validated protocols, mechanistic insights, and a decision matrix to select the optimal route based on substrate electronics and target regiochemistry.

Part 1: The Regioselectivity Landscape

To successfully functionalize pyrimidines, one must first understand the electronic bias of the ring. Nitrogen atoms withdraw electron density via induction and resonance, leaving the C2, C4, and C6 positions highly electron-deficient. Conversely, the C5 position retains the highest electron density, making it the only viable site for standard electrophilic attack without pre-activation.

Visualization: Electronic Bias & Reactivity Map

The following diagram illustrates the decision logic based on the inherent electronic properties of the pyrimidine nucleus.

Pyrimidine_Reactivity Core Pyrimidine Scaffold C5_Path C-5 Position (Electron Rich / Nucleophilic) Core->C5_Path Highest HOMO Coeff. C46_Path C-4 / C-6 Positions (Electron Poor / Acidic Protons) Core->C46_Path Acidic C-H (pKa ~26) Method_EAS Method A: Electrophilic Substitution (NIS/TFA) C5_Path->Method_EAS Standard Method_Green Method C: Oxidative Iodination (I2 / H2O2) C5_Path->Method_Green Sustainable Method_DoM Method B: Directed Ortho-Metalation (LiTMP / TMPMgCl·LiCl) C46_Path->Method_DoM Hard-to-Access Sites

Figure 1: Reactivity map detailing the divergence between C5 electrophilic susceptibility and C4/6 metallation requirements.

Part 2: Detailed Methodologies

Method A: Acid-Mediated Electrophilic Substitution (NIS/TFA)

Best For: C-5 functionalization of deactivated or sensitive pyrimidines. Mechanism: Trifluoroacetic acid (TFA) protonates N-iodosuccinimide (NIS), generating a highly reactive superelectrophilic iodine species (


 equivalent) capable of overcoming the pyrimidine ring's deactivation.
Validated Protocol
  • Preparation: In a flame-dried flask under

    
    , dissolve the pyrimidine substrate (1.0 equiv) in anhydrous acetonitrile (MeCN) or pure TFA depending on solubility.
    
  • Activation: Add TFA (0.1 – 1.0 equiv for activated rings; solvent quantity for deactivated rings).

  • Iodination: Add NIS (1.1 – 1.5 equiv) in one portion. Shield from light.

  • Reaction: Stir at RT for 2–16 hours. Monitor via TLC/LCMS.

  • Quench: Pour mixture into saturated

    
     (aq) to reduce unreacted iodine (color change from red/brown to yellow/clear).
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Expert Insight: For highly deactivated substrates (e.g., 2,4-dichloropyrimidine), pure TFA acts as both solvent and catalyst, significantly accelerating the rate compared to MeCN/TFA mixtures [1].

Method B: Directed Ortho-Metalation (DoM)

Best For: C-4 or C-6 functionalization; introducing iodine ortho to a Directing Group (DG). Mechanism: A strong, non-nucleophilic base (LiTMP or Knochel-Hauser base) removes the most acidic proton (typically C4/C6). The resulting lithiated species is trapped with iodine. Critical Note: Standard bases like


-BuLi often cause nucleophilic attack at C4/C6 (addition-elimination) rather than deprotonation. Sterically hindered amide bases are mandatory.
Validated Protocol (Knochel-Hauser Base Strategy)
  • Reagent Prep: Prepare or purchase TMPMgCl·LiCl (1.0 M in THF). This base is superior to LiTMP due to higher stability at non-cryogenic temperatures (> -78°C).

  • Metalation: To a solution of pyrimidine (1.0 equiv) in anhydrous THF at -40°C, add TMPMgCl·LiCl (1.1 equiv) dropwise.

  • Incubation: Stir for 30 mins to 2 hours. (Note: Check stability of the magnesiated intermediate).

  • Trapping: Add a solution of

    
     (1.2 equiv) in THF dropwise.
    
  • Workup: Warm to RT, quench with saturated

    
     and 
    
    
    
    .

Expert Insight: If the magnesiated intermediate is unstable, use In-Situ Trapping . Premix


 with the base or substrate to form a transient zincate species, which is stable enough to be iodinated subsequently [2].
Method C: Oxidative Green Iodination ( )

Best For: Large-scale synthesis of C-5 iodinated products; "Green Chemistry" compliance. Mechanism: Hydrogen peroxide oxidizes molecular iodine in situ to generate hypoiodous acid (HIO) or


, which serves as the active electrophile. This atom-economical approach avoids succinimide waste.
Validated Protocol
  • Mix: Suspend pyrimidine substrate (1.0 equiv) and

    
     (0.5–1.0 equiv) in water or acetic acid.
    
  • Oxidant Addition: Add 30%

    
     (1.2 equiv) slowly.
    
  • Catalysis: Add catalytic

    
     (1-5 mol%) if the reaction is sluggish.
    
  • Reaction: Heat to 50–80°C for 4–12 hours.

  • Workup: Cool and filter the precipitate (often pure product). Wash with water.[1]

Expert Insight: While excellent for simple pyrimidines (e.g., uracil, cytosine), this method struggles with substrates containing oxidation-sensitive groups (thioethers, aldehydes) [3].

Part 3: Comparative Analysis & Decision Matrix

Performance Data Comparison

The following table synthesizes experimental trends from recent literature for a generic substituted pyrimidine.

FeatureMethod A: NIS/TFAMethod B: DoM (TMP-Base)Method C: Oxidative (

)
Primary Regioselectivity C-5 (Exclusively)C-4 / C-6 (Ortho to DG)C-5 (Exclusively)
Substrate Scope Broad (tolerates halides, esters)Specific (requires DG, no acidic protons)Moderate (oxidation sensitive)
Typical Yield 85 – 95%60 – 85%70 – 90%
Atom Economy Low (Succinimide waste)Low (Stoichiometric metal waste)High (Water is byproduct)
Scalability HighLow (Cryogenic required)Very High
Cost High (NIS/TFA expensive)High (Specialty bases)Low (Commodity reagents)
Decision Workflow

Use this logic flow to select the appropriate protocol for your specific molecule.

Decision_Matrix Start Start: Select Target Position Decision_Pos Target Position? Start->Decision_Pos C5_Branch C-5 Position Decision_Pos->C5_Branch Electron Rich Site C46_Branch C-4 / C-6 Position Decision_Pos->C46_Branch Electron Poor Site Decision_Sens Oxidation Sensitive? C5_Branch->Decision_Sens Use_DoM Use DoM (TMP-Base) (Method B) C46_Branch->Use_DoM Requires Lithiation Use_NIS Use NIS / TFA (Method A) Decision_Sens->Use_NIS Yes (e.g. Thioethers) Use_Green Use I2 / H2O2 (Method C) Decision_Sens->Use_Green No (Robust)

Figure 2: Strategic decision tree for selecting iodination conditions based on regiochemistry and functional group tolerance.

References

  • Castanet, A.-S., et al. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters.

  • Mosrin, M., & Knochel, P. (2008).[3][4] Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl[4]·LiCl.[3][4] Organic Letters.

  • Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.

  • Schinazi, R. F., et al. (1979). Synthesis and antiviral activity of 5-iodopyrimidine nucleosides. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-2-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Iodo-2-methylpyrimidin-4(3H)-one. As a halogenated heterocyclic compound, its disposal requires specific procedures to ensure the safety of laboratory personnel and the protection of our environment. This document is designed to empower you, my fellow researchers, with the knowledge to manage this waste stream with confidence and scientific integrity.

Core Principle: Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 5-Iodo-2-methylpyrimidin-4(3H)-one may not be readily available, its structural components—a pyrimidine core and an iodine substituent—allow us to infer its hazard profile from similar halogenated and pyrimidine-based compounds.

The primary risks are associated with its potential toxicity and irritant properties.[1][2][3][4][5] As an organo-iodine compound, it falls under the regulatory category of halogenated organic waste , a critical classification that dictates its entire disposal pathway.[6][7][8]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard ClassGHS Hazard Statement (Inferred)Causality & Experimental RelevanceRequired Precautionary Statement (Inferred)
Acute Toxicity H302: Harmful if swallowed.[1][5][9] H312/332: Harmful in contact with skin or if inhaled.[9]The pyrimidine ring and iodine can interact with biological systems, posing a toxic risk upon ingestion, skin absorption, or inhalation.P264: Wash hands and exposed skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P261: Avoid breathing dust/fumes.[2]
Skin & Eye Irritation H315: Causes skin irritation.[1][2][5] H319: Causes serious eye irritation.[1][2][5]Halogenated organic compounds can be irritating to epithelial tissues, causing inflammation upon contact.P280: Wear protective gloves, eye protection, and face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation H335: May cause respiratory irritation.[1][2][5]Fine solid particles or vapors can irritate the mucous membranes of the respiratory tract.P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

The Cardinal Rule: Segregation at the Source

The single most critical step in the disposal of 5-Iodo-2-methylpyrimidin-4(3H)-one is its strict segregation from non-halogenated waste streams.

Why is this segregation so vital? Halogenated and non-halogenated organic wastes undergo different terminal disposal processes.[8]

  • Non-halogenated solvents are often used as fuel additives for cement kilns, a form of energy recovery.[8]

  • Halogenated wastes , due to the presence of elements like iodine, must be incinerated at high temperatures with specialized "scrubbing" equipment to neutralize the resulting acid gases (e.g., hydrogen iodide), preventing environmental pollution.[2] This process is significantly more complex and costly.[8]

Cross-contamination of a non-halogenated waste stream with even small amounts of a halogenated compound like 5-Iodo-2-methylpyrimidin-4(3H)-one will force the entire container to be treated as the more hazardous and expensive halogenated waste.

Caption: Waste Segregation Decision Logic.

Step-by-Step Disposal Protocol

This protocol ensures that waste containing 5-Iodo-2-methylpyrimidin-4(3H)-one is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Container Selection and Preparation
  • Obtain a designated waste container: Use only UN-approved, leak-proof containers with a secure screw-top cap, specifically designated for "Halogenated Organic Waste".[8][10] These are typically provided by your institution's Environmental Health & Safety (EHS) department.

  • Ensure Compatibility: The container material (e.g., high-density polyethylene) must be compatible with any solvents used to dissolve the compound.

  • Initial Labeling: Before adding any waste, affix a hazardous waste label. Clearly write "Halogenated Organic Waste" and list "5-Iodo-2-methylpyrimidin-4(3H)-one" as a constituent.

Step 2: Waste Collection
  • Solid Waste: Collect dry, solid 5-Iodo-2-methylpyrimidin-4(3H)-one and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) directly into the designated solid halogenated waste container.

  • Solutions: If the compound is in a solvent, transfer the liquid waste into the designated liquid halogenated waste container using a funnel.

  • Avoid Contamination: Do NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[8][11] Do not add any sharps, glass, or other solid debris into a liquid waste container.[8]

  • Container Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Secure the Container: After each addition, tightly seal the cap to prevent the escape of vapors.[6]

  • Designated Location: Store the sealed container in a designated Satellite Accumulation Area, which should be a fume hood or a ventilated cabinet.[1][12]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Keep Away from Incompatibles: Ensure the storage area is away from strong oxidizing agents and bases.[11]

Step 4: Final Disposal
  • Complete the Label: Once the container is full (or ready for pickup), complete all fields on the hazardous waste label, including the full chemical composition and estimated percentages.

  • Request Pickup: Arrange for waste pickup through your institution's EHS department. They will ensure the waste is transported by a licensed carrier to a permitted hazardous waste disposal facility.[6]

Caption: End-to-End Disposal Workflow for Halogenated Waste.

Spill and Decontamination Procedures

Accidents can happen. A prepared response is a professional one.

Minor Spill Cleanup (Solid or Liquid)
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Don PPE: Wear two pairs of chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

  • Containment:

    • For Solids: Do NOT sweep dry. This can create dust.[2][14] Gently cover the spill with a damp paper towel to wet it, then carefully scoop the material into the halogenated waste container.

    • For Liquids: Cover the spill with a chemical absorbent pad or material. Work from the outside in. Place the used absorbent into the solid halogenated waste container.

  • Decontaminate: Clean the spill area thoroughly. A standard laboratory detergent and water solution is typically sufficient. For final rinsing, 70% ethanol or isopropanol can be used on compatible surfaces.

  • Dispose of Materials: All cleanup materials (gloves, pads, etc.) must be placed in the solid halogenated waste container.

Personnel Decontamination
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Remove any contaminated clothing.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

References

  • 5-Methylpyrimidin-2-ol Safety Data Sheet. (2023). CymitQuimica.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. (n.d.). Cole-Parmer.
  • (+)-5-Iodo-2'-deoxyuridine Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine. (n.d.). ChemicalBook.
  • Safety Data Sheet - 5-Amino-2-methylpyrimidin-4(3H)-one. (2024). Angene Chemical.
  • SAFETY DATA SHEET - Pyrimidine. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Iodo-2,4-dimethoxypyrimidine. (2024). Fisher Scientific.
  • Decontamination of Reusable Items. (n.d.). ABDO.
  • 5-Iodo-2-pyrimidinamine SDS. (n.d.). ECHEMI.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • Organic solvent waste handling. (2025). Kemicentrum.
  • Chemical and Hazardous Waste Guide. (n.d.). UiO.
  • Safe Handling of Hazardous Drugs. (2025). Duke Safety.
  • 2-Iodo-5-methylpyridine. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to Handling 5-Iodo-2-methylpyrimidin-4(3H)-one: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for 5-Iodo-2-methylpyrimidin-4(3H)-one, a halogenated pyrimidinone derivative. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, we can establish a robust safety protocol by applying principles of chemical analogy and risk assessment. This approach, rooted in scientific integrity, allows us to anticipate and mitigate potential hazards effectively.

The causality behind the stringent protocols described herein is based on the known reactivity and toxicology of structurally similar compounds. Halogenated organic molecules and pyrimidine derivatives can present significant health risks, including irritation to the skin, eyes, and respiratory system, and potential for harm if ingested or absorbed.[1][2][3][4] Our primary objective is to prevent exposure through a multi-layered defense strategy, combining engineering controls with meticulous personal protective equipment (PPE) protocols.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific SDS for 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS No. 111079-41-5), our safety framework is built upon data from analogous compounds. Chemicals such as 5-Iodo-2,4-dimethoxypyrimidine and 2-Amino-5-iodopyrimidine consistently exhibit the following hazard classifications:

  • Skin Irritation (Category 2) [1][2][3][5]

  • Serious Eye Irritation/Damage (Category 2A/1) [1][2][3][5]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][3][4]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin (Acute Toxicity, Category 4) [1]

Therefore, we must operate under the assumption that 5-Iodo-2-methylpyrimidin-4(3H)-one presents similar risks. The protocols that follow are designed to provide comprehensive protection against these anticipated hazards.

Core Directive: Multi-Layered Protection Strategy

Personal protective equipment is the final barrier between you and a potential hazard. It must be used in conjunction with primary engineering controls.

A. Primary Engineering Controls: The Non-Negotiable First Line of Defense All handling of 5-Iodo-2-methylpyrimidin-4(3H)-one in its solid, powdered form must be conducted within a certified chemical fume hood. This is critical to minimize inhalation exposure by containing dust and aerosols at the source. The fume hood provides a controlled environment that is the foundation of this safety protocol.

B. Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all personnel handling this compound. The selection is based on providing a robust barrier against the anticipated hazards of skin, eye, and respiratory exposure.

  • Respiratory Protection : To prevent the inhalation of fine particulates, a respirator is essential. A standard surgical mask is insufficient as it does not protect the wearer from chemical aerosols.[6]

    • Minimum Requirement : An N95-rated respirator.

    • Best Practice : For procedures with a higher risk of aerosolization, a half-mask or full-face respirator with P100 particulate filters should be considered. All respirator use requires proper fit-testing and training as per OSHA guidelines.[7]

  • Eye and Face Protection : Direct contact with the eyes can cause serious irritation or damage.[3]

    • Mandatory : Tightly fitting chemical safety goggles that provide a seal around the eyes.

    • Recommended for Splash Risk : When preparing solutions or performing reactions, a full-face shield should be worn over the safety goggles to protect against splashes.

  • Hand Protection : The risk of skin irritation and dermal absorption necessitates chemically resistant gloves.

    • Material : Nitrile gloves are the standard for handling most laboratory chemicals. Always inspect gloves for tears or pinholes before use.

    • Technique : Double-gloving is strongly recommended. This practice allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Use proper glove removal techniques to avoid cross-contamination.

  • Body Protection : To protect against spills and contamination of personal clothing, appropriate lab attire is required.

    • Standard : A full-length laboratory coat, fully fastened.[8]

    • Enhanced Protection : For handling larger quantities (>1g) or during procedures with a high risk of spillage, a disposable, chemically resistant gown worn over the lab coat provides an additional layer of safety.

Operational and Disposal Plans

A self-validating protocol requires clear, step-by-step procedures for both the task at hand and the subsequent disposal of waste.

Step-by-Step Handling Protocol
  • Preparation : Before bringing the chemical into the workspace, don all required PPE (inner gloves, lab coat, respirator, goggles).

  • Staging : Place all necessary equipment (spatula, weigh paper, secondary container) inside the chemical fume hood.

  • Don Outer Gloves : Put on the second pair of nitrile gloves.

  • Weighing : Carefully weigh the desired amount of 5-Iodo-2-methylpyrimidin-4(3H)-one. Avoid creating dust by using gentle movements. If any material is spilled, clean it immediately following the spill cleanup procedure below.

  • Transfer : Securely cap the stock container immediately after dispensing. Carefully transfer the weighed compound to its receiving vessel within the fume hood.

  • Post-Handling : Once the handling task is complete, remove the outer gloves and dispose of them as hazardous waste.

  • Egress : With the inner gloves still on, exit the immediate work area. Remove the remaining PPE in the designated area, avoiding contact with the potentially contaminated outer surfaces.

  • Hygiene : Wash hands thoroughly with soap and water after all work is complete.[9][10]

Disposal and Decontamination Plan

Proper disposal is critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.

  • Solid Waste : All contaminated disposables, including weigh paper, pipette tips, and gloves, must be placed in a clearly labeled, sealed hazardous waste container designated for halogenated organic compounds.[1]

  • Chemical Waste : Unused material or solutions containing 5-Iodo-2-methylpyrimidin-4(3H)-one must be disposed of in a designated, sealed hazardous waste container for halogenated organic waste. Never dispose of this chemical down the drain.

  • Decontamination : All non-disposable equipment and surfaces within the fume hood should be wiped down with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. These towels must then be disposed of as solid hazardous waste.

Summary of Personal Protective Equipment

The following table provides a quick-reference guide to the minimum PPE requirements for handling 5-Iodo-2-methylpyrimidin-4(3H)-one.

Task / ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid (<1g) N95 RespiratorChemical Safety GogglesDouble Nitrile GlovesLab Coat
Weighing/Handling Solid (>1g) Half-Mask Respirator (P100)Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Disposable Gown
Preparing Solutions N95 RespiratorChemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat
Spill Cleanup Half-Mask Respirator (P100)Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Disposable Gown

Workflow Visualization

The following diagram illustrates the logical flow of operations, from preparation to final disposal, ensuring safety at every step.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_exit 4. Exit Protocol Prep_Area Designated PPE Area Don_PPE Don Inner Gloves, Lab Coat, Respirator, Goggles Prep_Area->Don_PPE Start Enter_Hood Enter Fume Hood Area Don_PPE->Enter_Hood Don_Outer_Gloves Don Outer Gloves Enter_Hood->Don_Outer_Gloves Weigh Weigh Compound Don_Outer_Gloves->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Cap Secure Stock Container Transfer->Cap Dispose_Outer_Gloves Dispose Outer Gloves (Hazardous Waste) Cap->Dispose_Outer_Gloves Decontaminate Wipe Down Surfaces & Equipment Dispose_Outer_Gloves->Decontaminate Dispose_Solid Dispose Contaminated Solids (Wipes, etc.) Decontaminate->Dispose_Solid Exit_Area Exit Hood Area Dispose_Solid->Exit_Area Dispose_Chem Dispose Chemical Waste Dispose_Chem->Exit_Area Remove_PPE Remove Remaining PPE Exit_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End Procedure Complete Wash_Hands->End

Caption: Workflow for safe handling of 5-Iodo-2-methylpyrimidin-4(3H)-one.

References

  • GERPAC . Personal protective equipment for preparing toxic drugs. [Link]

  • Occupational Safety and Health Administration (OSHA) . CBRN Personal Protective Equipment Selection Matrix for Emergency Responders. [Link]

  • International Atomic Energy Agency (IAEA) . PRACTICAL RADIATION TECHNICAL MANUAL: PERSONAL PROTECTIVE EQUIPMENT. [Link]

  • Angene Chemical . Safety Data Sheet: 5-Amino-2-methylpyrimidin-4(3H)-one. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.